molecular formula C5H2Br2O2 B1674274 Furanone C-30

Furanone C-30

Número de catálogo: B1674274
Peso molecular: 253.88 g/mol
Clave InChI: DPGLBHQUHFJRJS-RQOWECAXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furanone C-30 is a synthetic furanone bacterial quorum sensing inhibitor.

Propiedades

IUPAC Name

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGLBHQUHFJRJS-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CBr)OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(/C(=C/Br)/OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Furanone C-30: A Deep Dive into its Mechanism of Action Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its ability to form biofilms and coordinate virulence through a sophisticated cell-to-cell communication system, known as quorum sensing (QS), presents a significant challenge in clinical settings. Furanone C-30, a synthetic brominated furanone, has emerged as a promising anti-virulence agent that targets the QS machinery of P. aeruginosa. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on quorum sensing, biofilm formation, and virulence factor production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism: Quorum Sensing Inhibition

This compound primarily exerts its anti-virulence effects by interfering with the intricate quorum sensing (QS) networks of P. aeruginosa. The bacterium possesses at least three interconnected QS systems: las, rhl, and pqs. The las and rhl systems, which utilize N-acylhomoserine lactone (AHL) signal molecules, are the principal targets of this compound.

The prevailing mechanism of action is the competitive inhibition of the AHL receptors, LasR and RhlR.[1][2][3][4] Structurally similar to the native AHL signals, this compound binds to the ligand-binding domains of these transcriptional regulators.[2][3][4] This binding event, however, does not induce the necessary conformational changes for the receptors to activate the transcription of their target genes.[2][3] Consequently, the expression of a wide array of virulence factors and genes involved in biofilm formation is downregulated.

Interestingly, studies have shown that this compound can inhibit the RhlR receptor independently of the LasR receptor, suggesting a multifaceted interaction with the QS hierarchy.[1][2][3][4] The inhibitory effects of this compound appear to occur at a post-transcriptional level, as it does not significantly alter the transcription of the lasI-lasR or rhlI-rhlR gene clusters themselves.[1] However, some studies have reported an increase in the expression of lasR and rhlR genes in the presence of this compound, a phenomenon that may be attributed to a feedback mechanism in the complex regulatory network.[5][6][7]

Signaling Pathway Disruption by this compound

Furanone_C30_QS_Inhibition cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates Virulence Virulence Gene Expression (e.g., lasB, rhlA, phzA2) LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm OdDHL->LasR Binds & Activates RhlI RhlI C4HSL C4-HSL RhlI->C4HSL Synthesizes RhlR->Virulence RhlR->Biofilm C4HSL->RhlR Binds & Activates PQS PQS PqsR->PQS Activated by PqsR->Virulence PqsR->Biofilm FuranoneC30 This compound FuranoneC30->LasR Inhibits FuranoneC30->RhlR Inhibits Biofilm_Assay_Workflow start Start: Bacterial Culture (Overnight in LB medium) step1 Dilute Culture 1:100 in M63 Medium start->step1 step2 Add 100 µL to 96-well Plate (with/without this compound) step1->step2 step3 Incubate 24-48h at 37°C step2->step3 step4 Discard Planktonic Cells step3->step4 step5 Wash Wells with Water step4->step5 step6 Stain with 0.1% Crystal Violet (15 min) step5->step6 step7 Wash Excess Stain step6->step7 step8 Solubilize Dye with 30% Acetic Acid step7->step8 step9 Measure Absorbance at 550-590 nm step8->step9 end End: Quantify Biofilm step9->end qRTPCR_Workflow start Start: P. aeruginosa Culture (with/without this compound) step1 RNA Extraction start->step1 step2 DNase Treatment step1->step2 step3 RNA Quantification & Quality Check step2->step3 step4 cDNA Synthesis (Reverse Transcription) step3->step4 step5 qRT-PCR with Gene-Specific Primers (Target & Housekeeping Genes) step4->step5 step6 Data Analysis (ΔΔCt Method) step5->step6 end End: Relative Gene Expression step6->end

References

An In-depth Technical Guide on the Synthesis and Characterization of (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, a halogenated furanone, has garnered significant attention in the scientific community for its potent biological activities, particularly as a quorum sensing inhibitor and anti-biofilm agent.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of this promising compound, catering to researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development. The document details the chemical properties, synthesis methodologies, and analytical characterization of the title compound, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Chemical Identity and Properties

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, also known as Furanone C-30, is a brominated derivative of furanone.[7][8] Its chemical structure and key properties are summarized below.

PropertyValueSource
IUPAC Name (5Z)-4-bromo-5-(bromomethylidene)furan-2-one[7]
Synonyms This compound, (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone[7][8]
Molecular Formula C₅H₂Br₂O₂[7]
Molecular Weight 253.88 g/mol [7]
CAS Number 247167-54-0
Appearance White to off-white solid[9]
Melting Point 97-99 °C[9]
Solubility Soluble in DMSO[9]
Storage -20°C[8]

Synthesis Pathway

The synthesis of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone can be achieved through a multi-step process. A generalized synthetic scheme is presented below. The synthesis often involves the formation of a furanone ring followed by bromination.

Synthesis_Pathway A Starting Material (e.g., Succinic Anhydride Derivative) B Intermediate (Furanone Ring Formation) A->B Cyclization C Bromination B->C Reagents: Bromine, etc. D (5Z)-4-Bromo-5-(bromomethylene) -2(5H)-furanone C->D Purification

Caption: Generalized synthesis pathway for (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone.

Experimental Protocols

While a definitive, detailed, and publicly available protocol for the synthesis of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone is not readily found in the immediate search results, the literature frequently references prior work by Beechan and Sims (1979) and Manny et al. (1997) as the basis for its preparation.[2] A general approach, inferred from furanone synthesis literature, is outlined below. For precise experimental details, consulting the original cited literature is highly recommended.

General Synthesis Procedure (Hypothetical)
  • Furanone Ring Formation: A suitable starting material, such as a substituted succinic anhydride, undergoes cyclization to form the core furanone ring structure. This can be achieved through various organic reactions, the specifics of which depend on the chosen starting material.

  • Bromination: The formed furanone intermediate is then subjected to bromination. This step is crucial for introducing the bromine atoms at the C4 and the exocyclic methylene positions. Reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent are commonly employed for such transformations. The reaction conditions (temperature, reaction time, and stoichiometry) must be carefully controlled to achieve the desired regioselectivity and stereochemistry (Z-isomer).

  • Purification: The crude product is purified using standard techniques such as column chromatography to isolate the pure (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone.

Characterization Workflow

The synthesized compound must be rigorously characterized to confirm its identity, purity, and structure.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared Spectroscopy (IR) Synthesized_Compound->IR MP Melting Point Analysis Synthesized_Compound->MP Final_Product Characterized (5Z)-4-Bromo-5-(bromomethylene) -2(5H)-furanone NMR->Final_Product MS->Final_Product IR->Final_Product MP->Final_Product

Caption: Standard workflow for the characterization of the synthesized furanone.

Characterization Data

Comprehensive spectroscopic data is essential for the unambiguous identification of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. While a complete dataset is not available in the provided search results, the following table outlines the expected analytical techniques and the type of information they would provide.

TechniqueExpected Data
¹H NMR Chemical shifts and coupling constants for the vinyl proton and the exocyclic methylene proton, confirming the (Z)-stereochemistry.
¹³C NMR Chemical shifts for the carbonyl carbon, olefinic carbons, and the carbon of the exocyclic methylene group.
Mass Spec. Molecular ion peak corresponding to the exact mass of C₅H₂Br₂O₂, and a characteristic isotopic pattern due to the presence of two bromine atoms.
IR Spec. Characteristic absorption bands for the α,β-unsaturated lactone carbonyl group and the C=C double bonds.

Biological Activity and Applications

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone is a well-documented inhibitor of bacterial quorum sensing.[1][10] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with these signaling pathways, this furanone can inhibit biofilm formation by various pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1] This activity makes it a promising candidate for the development of novel anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms, potentially reducing the risk of resistance development.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population cluster_response Coordinated Response Bacteria Bacteria QS_Signal Quorum Sensing Signal Molecules Bacteria->QS_Signal Produce Receptor Signal Receptor QS_Signal->Receptor Bind Gene_Expression Gene Expression Receptor->Gene_Expression Activate Biofilm Biofilm Formation Gene_Expression->Biofilm Virulence Virulence Factors Gene_Expression->Virulence Furanone (5Z)-4-Bromo-5-(bromomethylene) -2(5H)-furanone Furanone->Receptor Inhibit

Caption: Mechanism of action: Inhibition of bacterial quorum sensing.

Conclusion

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone is a molecule of significant interest due to its potent anti-biofilm and quorum sensing inhibitory properties. This guide has provided an overview of its chemical characteristics, a general synthesis strategy, and a workflow for its characterization. For researchers aiming to work with this compound, a thorough review of the primary literature, particularly the synthetic procedures cited within various studies, is essential for successful preparation and purification. Further research into the precise molecular targets and the development of optimized synthetic routes will be crucial for realizing the full therapeutic potential of this and related halogenated furanones.

References

Furanone C-30: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 247167-54-0 Systematic Name: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone

This technical guide provides an in-depth overview of Furanone C-30, a synthetic brominated furanone that has garnered attention in microbiological research for its role as a potent bacterial quorum sensing inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and microbial pathogenesis studies.

Chemical and Physical Properties

This compound is a well-characterized small molecule with defined chemical and physical properties. It is most commonly supplied as a white to off-white crystalline solid.[1][2] Key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 247167-54-0[1][3][4][5][6][7]
Molecular Formula C₅H₂Br₂O₂[1][3][4][6][7]
Molecular Weight 253.88 g/mol [3][4][6][7]
Appearance White to off-white crystalline solid[1][2][8]
Purity ≥97% (GC) to ≥98%[1][7]
Solubility Soluble to 100 mM in DMSO, Soluble in ether (70 mg/ml)[1][2]
Storage Conditions Store at -20°C, protected from light and moisture[1][5][7][8]
Stability Stable for at least 2 years at -20°C[1][2]
SMILES Br/C=C1\OC(C=C\1Br)=O[4]
InChI Key DPGLBHQUHFJRJS-UHFFFAOYSA-N

Biological Activity and Mechanism of Action

This compound is recognized as a synthetic bacterial quorum sensing (QS) inhibitor.[2][3][5][9] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This is often mediated by signaling molecules such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria.[10][11]

The primary mechanism of action for this compound involves the interference with these AHL signaling molecules.[1][2][3][5] By doing so, it inhibits the expression of genes regulated by quorum-sensing systems.[2][3][5] This disruption of bacterial communication leads to the attenuation of virulence factor expression in pathogenic bacteria, a notable example being Pseudomonas aeruginosa. Furthermore, this inhibition of QS can increase the susceptibility of bacteria to antibiotics and promote their clearance in infection models.

Quorum_Sensing_Inhibition Generalized Mechanism of Quorum Sensing Inhibition by this compound cluster_bacteria Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) Signaling Molecule AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding & Activation Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Induces Furanone_C30 This compound Furanone_C30->Receptor Interferes with AHL binding

Caption: this compound inhibits quorum sensing by interfering with the binding of AHL signaling molecules to their receptors.

Experimental Applications and Protocols

General Experimental Workflow for QS Inhibitor Screening

A typical screening process involves assessing the ability of a compound to inhibit a QS-regulated phenotype without inhibiting bacterial growth.

QS_Inhibitor_Screening_Workflow Generalized Workflow for Screening Quorum Sensing Inhibitors start Start: Prepare Bacterial Culture (e.g., C. violaceum) prepare_compounds Prepare Test Compounds & this compound (Control) start->prepare_compounds mic_assay Determine Minimum Inhibitory Concentration (MIC) prepare_compounds->mic_assay select_sub_mic Select Sub-Inhibitory Concentrations mic_assay->select_sub_mic qs_assay Perform QS Inhibition Assay (e.g., Violacein Inhibition) select_sub_mic->qs_assay quantify Quantify QS-regulated Phenotype (e.g., Violacein Production) qs_assay->quantify analyze Analyze and Compare Results to this compound Control quantify->analyze end End: Identify Potential QS Inhibitors analyze->end

Caption: A generalized workflow for identifying and validating quorum sensing inhibitors using a reporter strain.

Methodology for Violacein Inhibition Assay (General Protocol):

  • Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472) is commonly used as it produces the purple pigment violacein, which is under the control of quorum sensing.[11]

  • Culture Preparation: The bacterial strain is grown in a suitable broth medium (e.g., Luria-Bertani broth) to a specific optical density.

  • Compound Preparation: this compound (as a positive control) and test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a microtiter plate, the bacterial culture is aliquoted into wells containing the broth medium and serial dilutions of the test compounds and this compound. A negative control (solvent only) is also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 28-30°C for 24-48 hours) to allow for bacterial growth and pigment production.

  • Quantification: After incubation, violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol) and the absorbance is measured spectrophotometrically (typically around 585 nm).

  • Data Analysis: The reduction in violacein production in the presence of the compounds, compared to the negative control, indicates QS inhibition. The results are often normalized to bacterial growth to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Key Research Findings

The seminal work by Hentzer et al. (2003) demonstrated that this compound can attenuate the virulence of Pseudomonas aeruginosa. This compound has been shown to be effective in both in vitro and in vivo models, promoting bacterial clearance in a mouse pulmonary infection model. More recent studies continue to utilize this compound as a benchmark for quorum sensing inhibition, highlighting its established role in this field of research.[10][11]

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information.[12][13] As a laboratory research chemical, standard precautions should be taken, including the use of personal protective equipment. It is intended for research use only and not for diagnostic or therapeutic purposes.[1]

Conclusion

This compound (CAS 247167-54-0) is a valuable tool for researchers studying bacterial quorum sensing and developing anti-virulence strategies. Its well-defined properties and established mechanism of action make it an excellent positive control for screening new quorum sensing inhibitors. Further research into its specific molecular interactions and potential therapeutic applications is an ongoing area of interest.

References

The Anti-Quorum Sensing Activity of Brominated Furanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity of brominated furanones on bacterial quorum sensing. It summarizes key quantitative data, details common experimental protocols for assessing their activity, and illustrates the signaling pathways they disrupt.

Mechanisms of Quorum Sensing Inhibition

Interference with Acyl-Homoserine Lactone (AHL) Signaling

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is regulated by AHL signal molecules. Brominated furanones primarily disrupt this system by acting as antagonists to LuxR-type transcriptional regulators, most notably LasR and RhlR in P. aeruginosa.[6][7]

The proposed mechanisms include:

  • Competitive Binding : Brominated furanones are structurally similar to AHLs, allowing them to bind to the ligand-binding domain of receptors like LasR.[1] Molecular docking studies suggest that this binding prevents the conformational changes necessary for the protein to function correctly.[1] For instance, the brominated furanone C-30 binds to the LasR ligand-binding site but fails to establish the crucial interactions required for the protein's proper folding and activity.[1]

  • Receptor Destabilization : Some studies suggest that furanones do not just block the active site but also destabilize the LuxR protein, leading to its accelerated turnover and reduced cellular concentrations.[8]

  • Dual Inhibition of LasR and RhlR : The las and rhl systems in P. aeruginosa are hierarchically organized, with LasR typically activating the rhl system.[6] Research has shown that brominated furanones like C-30 can inhibit both LasR and RhlR, with evidence suggesting that RhlR can be inhibited independently of LasR.[1] This dual-targeting capability makes these compounds particularly effective at shutting down the QS cascade.

AHL_Inhibition AHL_external Extracellular AHL Receptor Receptor AHL_external->Receptor Uptake AHL_out AHL_out AHL_out->AHL_external Diffusion

Interference with Autoinducer-2 (AI-2) Signaling

AI2_Inhibition

Quantitative Data on Biological Activity

The efficacy of brominated furanones has been quantified in numerous studies. The tables below summarize key findings on their inhibitory activity against biofilm formation and virulence factor production.

Table 1: Inhibition of Biofilm Formation
CompoundBacteriumAssayConcentration (µM)% InhibitionIC50 (µM)Reference(s)
GBrP. aeruginosa PA14Crystal Violet10~90%-[6]
GBrP. aeruginosa PA14Crystal Violet50~90%-[6]
C-30P. aeruginosa PA14Crystal Violet10~90%-[6]
C-30P. aeruginosa PA14Crystal Violet50~90%-[6]
GBrP. aeruginosa INP-42Crystal Violet50~75%-[6]
Fur-1S. enterica 14028Crystal Violet--10[11]
Fur-2S. enterica 14028Crystal Violet--15[11]
Fur-3S. enterica 14028Crystal Violet--15[11]
Fur-5S. enterica 14028Crystal Violet--50[11]
Fur-6S. enterica 14028Crystal Violet--100[11]
Fur-8S. enterica 14028Crystal Violet--60[11]

GBr: 5-(dibromomethylene)-2(5H)-furanone; C-30: (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. Fur-1 to Fur-8 represent various synthetic furanones.

Table 2: Inhibition of Virulence Factors and QS-Related Phenotypes
CompoundBacteriumVirulence Factor/PhenotypeConcentration (µM)% InhibitionReference(s)
GBrP. aeruginosa (clinical)Pyocyanin Production10 - 5020 - 100%[6]
C-30P. aeruginosa (clinical)Pyocyanin Production10 - 50Lower than GBr[6]
GBr & C-30P. aeruginosa PA14Swarming Motility50Strong Inhibition[6]
GBrP. aeruginosa PA14T3SS Effector Secretion12.5Complete Inhibition[6]
C-30P. aeruginosa PA14T3SS Effector Secretion25Blocked Secretion[6]
Furanone 56P. aeruginosa PAO-JP2lasB-gfp Expression~11.4>50%[12]
Dibromofuranone 4V. harveyiBioluminescence10~77%[13]

T3SS: Type III Secretion System.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-quorum sensing activity of brominated furanones.

Biofilm Inhibition Assay (Crystal Violet Method)

This is the most common method for quantifying the effect of compounds on biofilm formation.

Protocol:

  • Preparation : An overnight bacterial culture (e.g., P. aeruginosa) is diluted in a suitable growth medium (e.g., LB broth) to a specific optical density (e.g., OD600 of 0.02).

  • Treatment : In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add 100 µL of medium containing the brominated furanone at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 24-48 hours at 37°C without shaking.[6]

  • Washing : Discard the culture medium and gently wash the wells three times with distilled water or phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining : Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[6]

  • Destaining : Remove the crystal violet solution and wash the wells again with distilled water.

  • Quantification : Add 200 µL of 30% (v/v) acetic acid or ethanol to each well to solubilize the bound dye.[6] Measure the absorbance at a wavelength of 492-595 nm using a plate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Biofilm_Assay_Workflow

QS Reporter Gene Assay

Reporter strains are used to specifically measure the inhibition of QS-regulated gene expression. These strains contain a fusion of a QS-responsive promoter (e.g., lasB) to a reporter gene like Green Fluorescent Protein (gfp) or luciferase (lux).[2][14]

Protocol (GFP-based):

  • Strain Preparation : Use a reporter strain such as P. aeruginosa PAO1 carrying a lasB-gfp fusion.[2] Grow an overnight culture.

  • Treatment : Dilute the overnight culture and expose it to various concentrations of the brominated furanone. If the bacterial strain cannot produce its own AHLs, the cognate AHL (e.g., 3-oxo-C12-HSL for LasR) must be added to induce the system.[12]

  • Incubation : Grow the culture under appropriate conditions, measuring both optical density (for growth) and fluorescence (for reporter expression) at regular intervals.

  • Data Analysis : Normalize the fluorescence signal to the cell density (fluorescence/OD600). A reduction in the normalized fluorescence in the presence of the furanone indicates specific inhibition of the QS promoter.[12]

LuxS Enzyme Inhibition Assay

Protocol:

  • Enzyme Preparation : Use purified recombinant LuxS protein.[9]

  • Pre-incubation : Incubate the purified LuxS enzyme with a range of concentrations of the brominated furanone for a set time (e.g., 10 minutes) to allow for interaction.[9]

  • Enzymatic Reaction : Initiate the reaction by adding the LuxS substrate, S-ribosylhomocysteine (SRH).

  • Quantification : A decrease in bioluminescence from the reporter strain corresponds to the inhibition of LuxS activity by the furanone.

Conclusion

References

Furanone C-30: A Potent Inhibitor of LasR and RhlR Quorum Sensing Receptor Proteins in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity and persistence is its sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms. Two of the most critical QS systems in P. aeruginosa are the Las and Rhl systems, governed by the transcriptional regulator proteins LasR and RhlR, respectively. The emergence of widespread antibiotic resistance necessitates the development of novel therapeutic strategies that target bacterial virulence rather than viability. Furanone C-30, a halogenated furanone, has emerged as a promising anti-QS agent, demonstrating significant inhibitory activity against both the LasR and RhlR receptor proteins. This technical guide provides a comprehensive overview of the inhibitory action of this compound on the LasR and RhlR QS systems, including quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

The LasR and RhlR Quorum Sensing Systems: A Hierarchical Network

The Las and Rhl QS systems in P. aeruginosa are hierarchically organized, with the Las system exerting regulatory control over the Rhl system.[1][2][3]

  • The Las System: The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates the LasR protein. The activated LasR-AHL complex then binds to specific DNA sequences, known as las boxes, to regulate the expression of a battery of target genes, including those responsible for the production of virulence factors like elastase (lasB) and alkaline protease.[4][5] Importantly, the LasR-AHL complex also activates the transcription of the rhlR gene, a key component of the Rhl system.[1][2]

  • The Rhl System: The RhlI synthase produces the autoinducer N-butyryl-L-homoserine lactone (C4-HSL). The expression of rhlI is itself dependent on the RhlR protein, creating a positive feedback loop. C4-HSL binds to and activates the RhlR protein. The activated RhlR-AHL complex then controls the expression of another set of virulence genes, including those involved in the production of rhamnolipids (rhlA), pyocyanin, and hydrogen cyanide.[4][5]

Signaling Pathway Diagram

LasR_RhlR_Pathway cluster_las Las Quorum Sensing System cluster_rhl Rhl Quorum Sensing System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR_inactive Inactive LasR AHL_Las->LasR_inactive Binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activates las_genes las Target Genes (e.g., lasB) LasR_active->las_genes Activates Transcription RhlR_inactive Inactive RhlR LasR_active->RhlR_inactive Activates Transcription of rhlR RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes AHL_Rhl->RhlR_inactive Binds to RhlR_active Active RhlR-AHL Complex RhlR_inactive->RhlR_active Activates RhlR_active->RhlI Positive Feedback rhl_genes rhl Target Genes (e.g., rhlA) RhlR_active->rhl_genes Activates Transcription

Caption: The hierarchical LasR and RhlR quorum sensing pathways in P. aeruginosa.

This compound: Mechanism of Inhibition

This compound acts as a competitive antagonist of both LasR and RhlR.[6][7] Its molecular structure mimics the native acyl-homoserine lactone (AHL) autoinducers, allowing it to bind to the ligand-binding domain of the receptor proteins.[6] However, this binding is non-productive; it does not induce the conformational change necessary for the receptor to become transcriptionally active. By occupying the binding site, this compound prevents the native AHLs from binding and activating the receptors, thereby inhibiting the downstream expression of virulence genes.[6]

Quantitative Data on this compound Inhibition

The inhibitory effects of this compound on LasR and RhlR have been quantified using various experimental approaches, primarily through the use of reporter gene assays. These assays typically employ a reporter strain of bacteria (often E. coli or a modified P. aeruginosa strain) that expresses the target receptor (LasR or RhlR) and a reporter gene (e.g., lux or lacZ) under the control of a promoter that is activated by the respective receptor. The activity of the reporter gene, measured as luminescence or β-galactosidase activity, serves as a proxy for the activation of the receptor.

ReceptorThis compound Concentration (µM)Inhibition (%)Reference
LasR12.5~50[6]
LasR25~75[6]
LasR50~90[6]
RhlR12.5~40[6]
RhlR25~60[6]
RhlR50~80[6]

Table 1: Inhibition of LasR and RhlR activity by this compound in a bioluminescence reporter assay. [6]

GeneThis compound Concentration (µg/mL)Change in ExpressionReference
lasB2.5Decreased[8]
lasB5.0Further Decreased[8]
rhlA2.5Decreased[8]
rhlA5.0Further Decreased[8]
lasR2.5Increased[8]
lasR5.0Further Increased[8]
rhlR2.5Increased[8]
rhlR5.0Further Increased[8]

Table 2: Effect of this compound on the expression of key quorum sensing-related genes in P. aeruginosa PAO1 mature biofilms. [8] The increase in lasR and rhlR expression may be a compensatory response to the inhibition of their activity.

Experimental Protocols

Bioluminescence Reporter Gene Assay for LasR and RhlR Inhibition

This protocol describes a common method for quantifying the inhibitory activity of compounds like this compound on the LasR and RhlR receptors using a bioluminescent reporter strain.

a. Materials:

  • E. coli reporter strain expressing LasR and a lasI-luxCDABE reporter plasmid.

  • E. coli reporter strain expressing RhlR and an rhlA-luxCDABE reporter plasmid.

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • N-butyryl-L-homoserine lactone (C4-HSL).

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates (opaque, for luminescence readings).

  • Luminometer.

b. Method:

  • Prepare overnight cultures: Inoculate single colonies of the LasR and RhlR reporter strains into LB broth containing the appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Subculture: Dilute the overnight cultures 1:100 into fresh LB broth with antibiotics and grow to an OD600 of approximately 0.2-0.3.

  • Prepare assay plates: In a 96-well plate, add the following to each well:

    • A fixed concentration of the respective autoinducer (e.g., 100 nM 3-oxo-C12-HSL for the LasR assay or 10 µM C4-HSL for the RhlR assay).

    • Varying concentrations of this compound (typically a serial dilution). A DMSO control (vehicle) should be included.

  • Inoculate plates: Add the subcultured reporter strain to each well to a final OD600 of approximately 0.05.

  • Incubate: Incubate the plates at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure luminescence: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

Experimental Workflow Diagram

Reporter_Assay_Workflow start Start culture Prepare overnight cultures of LasR and RhlR reporter strains start->culture subculture Subculture to early exponential phase culture->subculture prepare_plate Prepare 96-well plate with autoinducers and varying concentrations of this compound subculture->prepare_plate inoculate Inoculate plate with reporter strains prepare_plate->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure luminescence incubate->measure analyze Analyze data and calculate percent inhibition measure->analyze end End analyze->end

Caption: A generalized workflow for a bioluminescence reporter gene assay.
LasR Protein Purification and Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the purification of the LasR protein and a method to assess the effect of this compound on its DNA-binding activity.

a. Materials:

  • E. coli expression strain (e.g., BL21) carrying a plasmid for the expression of His-tagged LasR.

  • LB broth with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • DNA probe: a labeled DNA fragment containing the lasB promoter with the LasR binding site.

  • Polyacrylamide gel.

  • EMSA binding buffer.

  • This compound.

  • 3-oxo-C12-HSL.

b. Method:

  • Protein Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells, resuspend in lysis buffer, and lyse by sonication.

  • Protein Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged LasR protein with elution buffer.

  • EMSA:

    • Set up binding reactions containing the labeled DNA probe, purified LasR protein, and EMSA binding buffer.

    • In separate reactions, include:

      • No LasR (negative control).

      • LasR and 3-oxo-C12-HSL (positive control for binding).

      • LasR, 3-oxo-C12-HSL, and increasing concentrations of this compound.

    • Incubate the reactions to allow for protein-DNA binding.

    • Resolve the reactions on a native polyacrylamide gel.

    • Visualize the labeled DNA to observe the shift in mobility caused by protein binding and the effect of this compound on this shift. A reduction in the shifted band in the presence of this compound indicates inhibition of DNA binding.[9]

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent inhibitor of the LasR and RhlR quorum sensing systems in Pseudomonas aeruginosa. Its mechanism of competitive antagonism offers a promising avenue for the development of anti-virulence therapies. The data presented in this guide highlight its efficacy in reducing the activity of these key transcriptional regulators and modulating the expression of downstream virulence genes.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the therapeutic potential of this compound. Specifically, the determination of precise IC50 values for both LasR and RhlR inhibition and the in vitro binding affinities (Kd values) would provide more definitive quantitative measures of its potency. Furthermore, continued investigation into its efficacy in more complex in vivo infection models is crucial for its translation into a clinical setting. The detailed experimental protocols provided herein offer a starting point for researchers to further explore the fascinating and clinically relevant interactions between this compound and the quorum sensing machinery of P. aeruginosa. The development of such quorum sensing inhibitors holds the promise of novel treatment strategies that can disarm this formidable pathogen without exerting selective pressure for the development of resistance.

References

The Impact of Furanone C-30 on Virulence Gene Expression in Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies, which aim to disarm pathogens rather than kill them, thereby exerting less selective pressure for the development of resistance. Quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression in a population density-dependent manner, has emerged as a key target for such strategies.[1][2][3] Furanone C-30, a synthetic brominated furanone, has garnered significant attention as a potent inhibitor of QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This technical guide provides an in-depth analysis of the impact of this compound on virulence gene expression in Gram-negative bacteria, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Quorum Sensing Inhibition

This compound primarily functions by interfering with N-acyl homoserine lactone (AHL)-mediated quorum sensing systems, which are common in Gram-negative bacteria.[1] These systems typically consist of a LuxI-family synthase that produces the AHL signal molecule and a LuxR-family transcriptional regulator that binds the AHL and modulates gene expression.

In Pseudomonas aeruginosa, a model organism for studying QS, there are three interconnected QS systems: las, rhl, and pqs. This compound has been shown to predominantly target the las and rhl systems.[4][5] The prevailing model suggests that this compound, being a structural analog of AHLs, competitively binds to the LuxR-type receptors, such as LasR and RhlR.[1][6] This binding is thought to render the receptor dysfunctional, preventing it from activating the transcription of target virulence genes.[1][2][6] Some studies also suggest that furanones can destabilize the LuxR-type proteins, leading to their accelerated degradation.[7]

Research indicates that this compound can inhibit the RhlR receptor independently of the LasR receptor, pointing to a more complex mechanism of action than previously understood.[1][2][6] While the primary focus has been on P. aeruginosa, halogenated furanones have also demonstrated QS-disrupting activity in other Gram-negative pathogens like Vibrio harveyi and Serratia marcescens, interfering with processes such as bioluminescence and swarming motility.[1][8]

Impact on Virulence Gene Expression in P. aeruginosa

This compound exerts a significant, dose-dependent regulatory effect on a wide array of virulence-associated genes in P. aeruginosa. Microarray analysis revealed that at a concentration of 10 µM, this compound affected the expression of 93 genes by more than five-fold, with 85 genes being repressed and 8 activated.[9][10] Many of the repressed genes are known to be under QS control and are critical for the pathogenicity of P. aeruginosa.[9][10]

Quantitative Data on Gene Expression

The following tables summarize the quantitative impact of this compound on the expression of key QS-regulated and regulatory genes in P. aeruginosa PAO1 mature biofilms.

Table 1: Effect of this compound on Virulence Factor Gene Expression

GeneFunctionFold Change (2.5 µg/ml C-30)Fold Change (5 µg/ml C-30)Citation
lasBElastase B productionSignificantly DecreasedFurther Decreased[4]
rhlARhamnolipid biosynthesisSignificantly DecreasedFurther Decreased[4]
phzA2Phenazine biosynthesisSignificantly DecreasedFurther Decreased[4]

Table 2: Effect of this compound on Quorum Sensing Regulatory Gene Expression

GeneFunctionFold Change (2.5 µg/ml C-30)Fold Change (5 µg/ml C-30)Citation
lasIAHL synthase (3-oxo-C12-HSL)Significantly DecreasedFurther Decreased[4]
rhlIAHL synthase (C4-HSL)Significantly DecreasedFurther Decreased[4]
pqsEPQS signal responseSignificantly DecreasedFurther Decreased[4]
pqsHPQS signal synthesisSignificantly DecreasedFurther Decreased[4]
lasRTranscriptional regulatorSignificantly IncreasedFurther Increased[4]
rhlRTranscriptional regulatorSignificantly IncreasedFurther Increased[4]
pqsRTranscriptional regulatorMarkedly DecreasedFurther Decreased[4]

Note: The paradoxical increase in lasR and rhlR expression may be due to a feedback mechanism in response to the decreased production of virulence factors. The study notes that the increase in lasR expression was significantly higher than that of rhlR.[4]

Downstream Effects on Virulence Phenotypes

The this compound-mediated alteration of gene expression leads to a significant reduction in several key virulence phenotypes:

  • Biofilm Formation: this compound significantly inhibits biofilm formation in a dose-dependent manner.[4][5] It has also been shown to potentiate the activity of antibiotics like tobramycin and colistin against established biofilms.[11][12][13]

  • Virulence Factor Production: The production of extracellular virulence factors, including elastase, protease, pyoverdin, and rhamnolipid, is substantially suppressed in the presence of this compound.[9][10]

  • Motility: By inhibiting the RhlR-dependent QS system, this compound can reduce the production of rhamnolipid, a biosurfactant crucial for swarming motility, thereby impairing bacterial surface colonization.[1]

  • Antibiotic Resistance: this compound has been observed to decrease the expression of the AmpC β-lactamase, which is associated with resistance to β-lactam antibiotics in P. aeruginosa.[4] Furthermore, it can rescue colistin resistance in some Gram-negative bacteria.[3][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental protocols cited in the literature.

Bacterial Strains and Culture Conditions
  • Strain: Pseudomonas aeruginosa PAO1 is the standard strain used in many studies.[4] Clinical isolates are also used to assess broader applicability.[4]

  • Media: Luria-Bertani (LB) broth or Mueller-Hinton (MH) medium are commonly used for bacterial growth.[11]

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.[1]

Minimum Inhibitory Concentration (MIC) Assay
  • Purpose: To determine the lowest concentration of this compound that inhibits visible bacterial growth and to ensure that subsequent experiments are performed at sub-inhibitory concentrations.

  • Method: A broth microdilution method, following guidelines such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is employed.[11]

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁵ CFU/ml).[11]

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration with no visible turbidity. This compound generally shows weak or no antimicrobial activity against many Gram-negative bacteria, with MICs often ≥ 50 µg/ml.[3]

Biofilm Formation Assay
  • Purpose: To quantify the effect of this compound on the ability of bacteria to form biofilms.

  • Method (Crystal Violet Staining):

    • Grow bacteria in 96-well plates with and without various sub-MIC concentrations of this compound.

    • Incubate for 24-48 hours to allow biofilm formation.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid or ethanol.

    • Quantify the biofilm by measuring the absorbance at a specific wavelength (e.g., 595 nm).[12]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Purpose: To measure the relative changes in the transcription levels of specific genes in response to this compound.

  • Method:

    • RNA Extraction: Culture bacteria (planktonic or biofilm) with and without this compound to a specific growth phase (e.g., mid-logarithmic or stationary). Extract total RNA using a commercial kit (e.g., Qiagen RNeasy).[4]

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.[4]

    • Real-Time PCR: Perform PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Use a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization. Calculate the relative gene expression levels using the comparative threshold cycle (2⁻ΔΔCt) method.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Quorum_Sensing_Inhibition cluster_Virulence Virulence Gene Expression LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las LasR LasR RhlI RhlI LasR->RhlI Activates Virulence_Genes lasB, rhlA, etc. LasR->Virulence_Genes Activates AHL_Las->LasR Binds & Activates AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes RhlR RhlR RhlR->Virulence_Genes Activates AHL_Rhl->RhlR Binds & Activates C30 This compound C30->LasR Inhibits C30->RhlR Inhibits

Caption: P. aeruginosa QS pathway and this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Bacterial Culture (e.g., P. aeruginosa PAO1) treatment Inoculate into media with sub-MIC this compound (and control without C-30) start->treatment incubation Incubate under specific conditions (e.g., 24h at 37°C) treatment->incubation pheno_assay Phenotypic Assays (Biofilm, Motility, etc.) incubation->pheno_assay gene_assay Harvest Cells for Gene Expression Analysis incubation->gene_assay rna_ext Total RNA Extraction gene_assay->rna_ext cdna cDNA Synthesis rna_ext->cdna qpcr qRT-PCR cdna->qpcr data Data Quantification (e.g., 2-ΔΔCt method) qpcr->data

Caption: Workflow for assessing this compound's effects.

Logical_Relationship A This compound Treatment B Interference with LasR/RhlR Transcriptional Regulators A->B C Downregulation of Virulence and QS Signal Synthase Genes (lasB, rhlA, lasI, rhlI, etc.) B->C D Decreased Production of Virulence Factors & Signals (Elastase, Rhamnolipids, AHLs) C->D E Attenuation of Pathogenic Phenotypes (Biofilm Formation, Motility, Antibiotic Resistance) D->E

Caption: Logical flow of this compound's anti-virulence action.

Conclusion

This compound stands out as a highly effective inhibitor of quorum sensing in Gram-negative bacteria, most notably Pseudomonas aeruginosa. By competitively binding to and functionally inhibiting key transcriptional regulators like LasR and RhlR, it triggers a significant downregulation of a large suite of virulence genes. This molecular-level intervention translates into a marked reduction of pathogenic phenotypes, including biofilm formation and the production of extracellular toxins. The ability of this compound to act at sub-inhibitory concentrations and to potentiate the effects of conventional antibiotics makes it a compelling candidate for the development of novel anti-virulence therapies. Further research into its in vivo efficacy, safety profile, and spectrum of activity against other clinically relevant Gram-negative pathogens is warranted to fully realize its therapeutic potential in combating infectious diseases.

References

Furanone C-30 as a Quorum Sensing Inhibitor in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quorum Sensing in E. coli

Furanone C-30: A Potent Quorum Sensing Inhibitor

Mechanism of Action

cluster_extracellular Extracellular Space cluster_cell E. coli Cell AI2_ext AI-2 Lsr_transporter LsrABCD Transporter AI2_ext->Lsr_transporter Uptake SAM S-Adenosylmethionine SAH S-Adenosylhomocysteine SAM->SAH Methylation SRH S-Ribosylhomocysteine SAH->SRH Pfs DPD DPD (AI-2 precursor) SRH->DPD LuxS Pfs Pfs LuxS LuxS DPD->AI2_ext Secretion AI2_int Intracellular AI-2 Lsr_transporter->AI2_int P_AI2 Phospho-AI-2 AI2_int->P_AI2 LsrK LsrK LsrK LsrR LsrR Repressor P_AI2->LsrR Inactivation QS_genes Quorum Sensing Regulated Genes (e.g., motility, biofilm) P_AI2->QS_genes Regulation lsr_operon lsr Operon LsrR->lsr_operon Repression lsr_operon->Lsr_transporter Expression Furanone_C30 This compound Furanone_C30->LuxS Inhibition (Post-transcriptional)

Caption: The LuxS/AI-2 quorum sensing pathway in E. coli and the inhibitory action of this compound.

Quantitative Data on this compound Activity in E. coli

The inhibitory effects of furanones on E. coli biofilm formation have been quantified in several studies. The data presented below is summarized from research on a natural furanone with a similar structure and function to this compound.

Table 1: Inhibition of E. coli Biofilm Formation by a Natural Furanone
Furanone Concentration (µg/mL)Biofilm Thickness (µm)% Inhibition of Biofilm Thickness% Live Cells in Biofilm
0 (Control)22 ± 10%76.1%
3014 ± 0.636.4%53.3%
6010 ± 154.5%10.1%
Data adapted from Ren et al., 2001[9].
Table 2: Effect of a Natural Furanone on E. coli Quorum Sensing
Furanone Concentration (µg/mL)Inhibition of AI-2 Mediated Quorum Sensing (fold)
1026,600
Data adapted from Ren et al., 2001[9].
Table 3: Impact of a Natural Furanone (60 µg/mL) on Gene Expression in E. coli K12
GeneFunctionFold Change
Repressed Genes
aerAerotaxis receptor-2.5
tsrSerine chemoreceptor-2.1
fliCFlagellin-2.0
motAFlagellar motor protein-1.8
motBFlagellar motor protein-1.8
cheAChemotaxis protein-1.7
cheWChemotaxis protein-1.7
Induced Genes
ygaCUnknown2.4
yagEUnknown2.2
uspAUniversal stress protein2.1
Data adapted from Ren et al., 2004[1][10]. It is noteworthy that 79% of the genes repressed by the furanone were found to be induced by AI-2, indicating a direct antagonistic relationship[1][10].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound as a quorum sensing inhibitor in E. coli.

Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is for quantifying the inhibition of E. coli biofilm formation by this compound.

Materials:

  • E. coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Dilution and Inoculation: Dilute the overnight culture 1:100 in fresh LB broth.

  • Treatment Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add desired concentrations of this compound to the test wells. Include a solvent control (with the same concentration of solvent used for the this compound stock) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully decant the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Rinsing: Decant the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Drying: Invert the plate and allow it to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet. Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized Crystal Violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

cluster_prep Preparation cluster_assay Assay Setup cluster_quantify Quantification arrow culture Overnight E. coli culture dilution 1:100 dilution in fresh media culture->dilution plate Inoculate 96-well plate dilution->plate add_C30 Add this compound plate->add_C30 incubate Incubate 24-48h at 37°C add_C30->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain_CV Stain with Crystal Violet wash_planktonic->stain_CV wash_CV Wash excess stain stain_CV->wash_CV solubilize Solubilize with acetic acid wash_CV->solubilize read_OD Read absorbance at 595 nm solubilize->read_OD

Caption: Experimental workflow for the biofilm inhibition assay.
AI-2 Quorum Sensing Inhibition Bioassay

Materials:

  • E. coli strain (e.g., K-12)

  • Vibrio harveyi BB170 reporter strain

  • LB broth

  • Autoinducer Bioassay (AB) medium

  • This compound stock solution

  • Luminometer

Procedure:

  • Preparation of E. coli Supernatant: a. Grow E. coli overnight in LB broth. b. Dilute the culture 1:100 in fresh LB broth with and without various concentrations of this compound. Include a solvent control. c. Incubate the cultures to mid-log or early-stationary phase. d. Centrifuge the cultures to pellet the cells. e. Collect the supernatant and sterilize it through a 0.22 µm filter. This is the conditioned media containing AI-2.

  • Reporter Strain Assay: a. Grow an overnight culture of V. harveyi BB170 in AB medium. b. Dilute the reporter strain 1:5000 in fresh AB medium. c. In a 96-well white, clear-bottom plate, add 90 µL of the diluted reporter strain to each well. d. Add 10 µL of the prepared E. coli conditioned media (from step 1e) to the wells. e. Incubate the plate at 30°C with shaking. f. Measure luminescence and optical density (OD at 600 nm) every hour for several hours using a plate reader with luminescence detection capabilities.

Gene Expression Analysis (RNA Extraction and RT-qPCR)

This protocol outlines the steps to analyze the effect of this compound on the expression of specific quorum sensing-related genes in E. coli.

Materials:

  • E. coli strain (e.g., K-12)

  • LB broth

  • This compound stock solution

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers for target genes (e.g., luxS, lsrK, lsrR, motility genes) and a housekeeping gene (e.g., rpoD)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Grow E. coli in LB broth to the desired growth phase (e.g., mid-log). Treat the cultures with this compound at the desired concentration for a specified period. Include an untreated control.

  • RNA Extraction: Harvest the bacterial cells by centrifugation. Immediately lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • Real-Time qPCR: a. Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes. b. Run the reactions in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated control, normalized to the housekeeping gene.

Conclusion and Future Directions

References

Unlocking the Next Wave of Anti-Virulence Therapeutics: A Technical Guide to Furanone C-30 Analogues as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Quorum sensing (QS), the cell-to-cell communication system governing bacterial virulence and biofilm formation, has emerged as a prime target for novel anti-virulence strategies. These strategies aim to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives resistance. Halogenated furanones, particularly the synthetic compound Furanone C-30, are potent inhibitors of QS, primarily in Gram-negative bacteria like Pseudomonas aeruginosa. This technical guide provides an in-depth investigation into the structural analogues of this compound, detailing their mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols crucial for their evaluation.

Introduction: The Quorum Sensing Circuit in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that relies on a complex, hierarchical QS system to coordinate the expression of virulence factors and to form resilient biofilms. This system is predominantly controlled by two N-acyl homoserine lactone (AHL)-based signaling pathways: las and rhl.

  • The las System: The LuxI-type synthase, LasI, produces the autoinducer 3-oxo-C12-HSL. At a critical concentration, this molecule binds to and activates the cytoplasmic receptor LasR, a LuxR-type transcriptional regulator. The active LasR-AHL complex then dimerizes and binds to promoter regions of target genes, upregulating the expression of virulence factors like elastase B and initiating the rhl system.

  • The rhl System: Activated in part by the las system, the RhlI synthase produces a second autoinducer, C4-HSL. This molecule binds to its cognate receptor, RhlR. The active RhlR-AHL complex controls the production of other virulence factors, including pyocyanin and rhamnolipids, which are crucial for swarming motility and biofilm maintenance.[1]

This compound and its analogues function by antagonizing these LuxR-type receptors, primarily LasR and RhlR, thereby disrupting the entire downstream virulence cascade.[1]

Mechanism of Action of this compound

This compound, a brominated furanone derivative, is a structural mimic of the native AHL signal molecules.[1] Its primary mechanism of action is competitive antagonism of LuxR-type receptors. Studies suggest two potential modes of inhibition:

  • Competitive Binding: this compound binds to the ligand-binding site of LasR. However, it fails to induce the necessary productive conformational changes required for protein folding, dimerization, and subsequent DNA binding. This renders the receptor dysfunctional.[1]

  • Receptor Destabilization: An alternative model proposes that halogenated furanones act to destabilize the LasR protein, accelerating its proteolytic turnover and thereby reducing the cellular concentration of the active receptor.

Importantly, this compound has been shown to inhibit the RhlR receptor independently of its effect on LasR, indicating a complex and multi-pronged disruption of the QS network.[1] A key advantage of this anti-QS approach is that these compounds typically inhibit virulence at sub-inhibitory concentrations, meaning they do not affect bacterial growth, which is thought to exert less selective pressure for the development of resistance.[1]

Signaling Pathway Visualization

The following diagram illustrates the hierarchical Las/Rhl quorum sensing pathway in P. aeruginosa and the points of inhibition by this compound analogues.

Caption: The Las/Rhl QS cascade in P. aeruginosa and points of antagonism by furanones.

Structure-Activity Relationship (SAR) and Quantitative Data

The efficacy of furanone-based QS inhibitors is highly dependent on their chemical structure. Modifications to the furanone scaffold, particularly at the C-3 and C-5 positions, significantly impact their inhibitory activity and toxicity. The following tables summarize quantitative data from studies on various analogues.

Table 1: Biofilm Inhibition IC50 Values of C-3 Substituted Furanone Analogues against S. typhimurium [2]

Compound (Structure Reference)C-3 Alkyl ChainHalogenation PatternBiofilm Inhibition IC50 (µM)Notes
24 None4-Br, 5-CHBr15 ± 5Toxic at low concentrations (30-40 µM)
25 None4-Cl, 5-CHBr15 ± 4Toxic at low concentrations (30-40 µM)
26 None4-Br, 5-CHI10 ± 3Toxic at low concentrations (30-40 µM)
28 Ethyl (-C2H5)4-Br, 5-CHBr50 ± 5Non-toxic at active concentrations
12 Butyl (-C4H9)5-CHBr100 ± 10Non-toxic at active concentrations
29 Hexyl (-C6H11)4-Br, 5-CHBr60 ± 15Non-toxic at active concentrations

Data from Janssens et al. as cited in the CORA repository report.[2]

SAR Insights from Table 1:

  • C-3 Alkyl Chain: The absence of an alkyl chain at the C-3 position (compounds 24-26) leads to potent biofilm inhibition but is also associated with higher toxicity. The introduction of alkyl chains (ethyl, butyl, hexyl) results in compounds with better toxicity profiles, making them more promising as therapeutic leads.[2]

  • Halogenation: The presence of a bromine atom at the C-4 position of the furanone ring appears to be critical for high activity.[2]

Table 2: Inhibition of P. aeruginosa Virulence by this compound and Analogue GBr [3][4]

CompoundConcentrationTarget StrainVirulence Factor% Inhibition
This compound 10 µMPA14Pyocyanin~20%
50 µMPA14Pyocyanin~80%
10 µMPA14Biofilm~90%
50 µMPA14Biofilm~90%
Furanone GBr *10 µMPA14Pyocyanin~25%
50 µMPA14Pyocyanin~90%
10 µMPA14Biofilm~90%
50 µMPA14Biofilm~90%

*GBr is a structural isomer of C-30: 5-(dibromomethylene)-2(5H)-furanone.[3][4]

SAR Insights from Table 2:

  • Isomeric Effects: The structural isomer GBr shows comparable or slightly more potent activity than C-30 in inhibiting pyocyanin production and biofilm formation in P. aeruginosa strain PA14, suggesting that the precise positioning of the bromine atoms on the exocyclic methylene group influences bioactivity.[3][4]

Key Experimental Protocols

The evaluation of novel QS inhibitors requires a standardized set of bioassays. Below are detailed methodologies for three core experiments.

General Workflow for Screening QS Inhibitors

The screening process for identifying and characterizing new furanone analogues typically follows a multi-step approach from broad initial screening to specific virulence assays.

Experimental_Workflow General Workflow for Screening QS Inhibitors start Start: Synthesized Furanone Analogue Library mic_assay 1. Determine Minimum Inhibitory Concentration (MIC) start->mic_assay primary_screen 2. Primary Screening: Anti-QS Bioassay (e.g., C. violaceum) mic_assay->primary_screen Test at sub-MIC concentrations secondary_assay 3. Secondary Screening (P. aeruginosa): - Biofilm Inhibition Assay - Virulence Factor Assays primary_screen->secondary_assay Active compounds data_analysis 4. Data Analysis: Calculate IC50 / % Inhibition secondary_assay->data_analysis sar_study 5. Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study lead_id Lead Compound Identification sar_study->lead_id

Caption: A typical experimental workflow for the evaluation of furanone QS inhibitors.

Protocol 1: Anti-QS Bioassay using Chromobacterium violaceum

This assay provides a rapid primary screen for QS inhibition. C. violaceum produces a purple pigment, violacein, which is under the control of a LuxI/R-type QS system. Inhibition of this pigment at sub-lethal concentrations indicates QS interference.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compounds (furanone analogues) dissolved in a suitable solvent (e.g., DMSO)

  • N-hexanoyl-L-homoserine lactone (C6-HSL) for induction if using a mutant strain like CV026

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Culture Preparation: Grow C. violaceum overnight in LB broth at 30°C with shaking.

  • Assay Setup: In a 96-well plate, add LB broth, the overnight culture (diluted to a starting OD600 of ~0.1), and serial dilutions of the test compounds (at sub-MIC concentrations). Include a positive control (e.g., a known QSI) and a negative control (solvent vehicle).

  • Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

  • Quantification of Violacein: a. After incubation, measure the cell density (OD600) to confirm that the compounds are not inhibiting growth. b. To quantify violacein, add 100 µL of 10% SDS to each well to lyse the cells and vortex. c. Add 100 µL of water-saturated butanol to each well, vortex vigorously to extract the pigment, and centrifuge the plate (e.g., 13,000 rpm for 5 min) to separate the phases. d. Transfer the butanol (upper) layer containing the violacein to a new plate and measure the absorbance at 585 nm.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control.

Protocol 2: Biofilm Inhibition Assay (P. aeruginosa)

This assay quantifies the ability of a compound to prevent the formation of biofilms on a solid surface.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1 or PA14)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compounds

  • 96-well flat-bottom microtiter plates (tissue-culture treated)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Methodology:

  • Culture Preparation: Grow P. aeruginosa overnight in TSB at 37°C.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. In a 96-well plate, add 100 µL of the diluted culture and 100 µL of TSB containing the test compounds at various concentrations. Include media-only (blank), bacteria-only (negative control), and solvent controls.

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24 hours.

  • Staining: a. Discard the liquid culture from the wells and gently wash the wells three times with phosphate-buffered saline (PBS) or water to remove planktonic cells. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Discard the crystal violet solution and wash the wells again with water until the wash water runs clear. d. Invert the plate on a paper towel to dry completely.

  • Quantification: a. Add 150 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. b. Incubate for 15-20 minutes at room temperature. c. Transfer the solubilized solution to a new plate and measure the absorbance at 550-595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the negative (bacteria-only) control.

Protocol 3: Pyocyanin Quantification Assay (P. aeruginosa)

This assay measures the production of the blue-green, redox-active virulence factor pyocyanin.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M Hydrochloric Acid (HCl)

  • Centrifuge and microcentrifuge tubes

  • Spectrophotometer

Methodology:

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of test compounds for 24-48 hours at 37°C with shaking.

  • Extraction: a. Centrifuge 5 mL of the bacterial culture at high speed (e.g., 10,000 rpm for 10 min) to pellet the cells. b. Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds. The pyocyanin will be extracted into the chloroform, turning it blue. c. Centrifuge to separate the phases. Carefully transfer the lower chloroform layer to a clean tube. d. Add 1.5 mL of 0.2 M HCl to the chloroform extract. Vortex again. The pyocyanin will move to the acidic aqueous (top) layer, turning it pink/red.

  • Quantification: a. Centrifuge to separate the phases. b. Transfer the upper acidic layer to a cuvette or a 96-well plate. c. Measure the absorbance at 520 nm. Use 0.2 M HCl as a blank.

  • Data Analysis: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 reading by 17.072. The results are often normalized to cell density (OD600) of the original culture.

Conclusion and Future Directions

This compound and its structural analogues represent a highly promising class of quorum sensing inhibitors with demonstrated efficacy against P. aeruginosa. Structure-activity relationship studies have revealed that modifications to the furanone core, such as the length of the C-3 alkyl chain and the halogenation pattern, are critical for balancing high potency with low toxicity. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel furanone derivatives.

Future research should focus on synthesizing and evaluating new libraries of analogues to further refine SAR models, with a particular emphasis on enhancing selectivity for bacterial targets over host cells. In vivo studies in relevant animal infection models are the crucial next step to validate the therapeutic potential of lead compounds and pave the way for their development as a new generation of anti-virulence drugs to combat antibiotic-resistant infections.

References

The role of Furanone C-30 in modulating bacterial signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is a pressing need for novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One promising approach is the disruption of bacterial communication systems, particularly quorum sensing (QS). QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. Furanones, particularly the synthetic brominated furanone C-30, have emerged as potent inhibitors of QS, offering a novel avenue for anti-virulence therapies. This technical guide provides a comprehensive overview of the role of this compound in modulating bacterial signaling pathways, with a focus on its mechanism of action, impact on key pathogens, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: Targeting Quorum Sensing Receptors

This compound primarily exerts its effects by interfering with N-acyl homoserine lactone (AHL)-based quorum sensing systems, which are prevalent in many Gram-negative bacteria.[1][2] The prevailing model suggests that this compound, a structural analog of AHL signal molecules, competitively binds to the ligand-binding sites of LuxR-type transcriptional regulators.[1][2] This binding, however, fails to induce the necessary conformational changes required for the proper folding and activation of the receptor protein, rendering it dysfunctional.[1][3] This competitive inhibition effectively blocks the downstream signaling cascade, leading to the downregulation of QS-controlled genes.

In the opportunistic pathogen Pseudomonas aeruginosa, this compound has been shown to target the LasR and RhlR proteins, the master regulators of the hierarchical QS network.[1][4] Interestingly, studies have demonstrated that this compound can inhibit the RhlR receptor independently of the LasR system, indicating a more complex mechanism of action than previously understood.[1][3]

Modulation of Bacterial Signaling in Pseudomonas aeruginosa

P. aeruginosa is a notorious opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is tightly regulated by a complex QS network comprising the las, rhl, and pqs systems. This compound has been extensively studied for its ability to disrupt these signaling pathways.

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer increased resistance to antibiotics and host immune responses. This compound has been shown to significantly inhibit biofilm formation in P. aeruginosa in a dose-dependent manner.[5][6]

Downregulation of Virulence Factors

The production of numerous virulence factors in P. aeruginosa, such as elastase (encoded by lasB), rhamnolipids (regulated by rhlA), and pyocyanin (regulated by phzA2), is under the control of the QS network. Treatment with this compound leads to a significant decrease in the expression of these virulence genes.[5][6][7]

Quantitative Effects on Gene Expression

The modulatory effects of this compound on gene expression in P. aeruginosa have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of this compound on the Expression of Quorum Sensing-Regulated Genes in P. aeruginosa PAO-1 Mature Biofilm Bacteria [5][6]

Gene TargetFunctionConcentration of this compound (µg/ml)Change in Expression
lasBElastase production2.5Significantly decreased
5.0Further decreased
rhlARhamnolipid biosynthesis2.5Significantly decreased
5.0Further decreased
phzA2Phenazine biosynthesis2.5Significantly decreased
5.0Further decreased
lasI3-oxo-C12-HSL synthase2.5Significantly decreased
5.0Further decreased
rhlIC4-HSL synthase2.5Significantly decreased
5.0Further decreased
pqsEPQS signal response2.5Significantly decreased
5.0Further decreased
pqsHPQS signal biosynthesis2.5Significantly decreased
5.0Further decreased
lasRTranscriptional regulator2.5Markedly increased
5.0Further increased
rhlRTranscriptional regulator2.5Markedly increased
5.0Further increased
pqsRTranscriptional regulator2.5Significantly decreased
5.0Further decreased

Table 2: Effect of this compound on AmpC β-lactamase Expression in P. aeruginosa PAO-1 [5][6]

Bacterial StateInducing AntibioticConcentration of this compound (µg/ml)Change in AmpC Expression
PlanktonicImipenem2.5Significantly decreased
5.0Further decreased
PlanktonicCeftazidime2.5Significantly decreased
5.0Further decreased
BiofilmImipenem2.5Significantly decreased
5.0Further decreased
BiofilmCeftazidime2.5Significantly decreased
5.0Further decreased

Table 3: In Vivo Efficacy of this compound in a P. aeruginosa Lung Infection Mouse Model [8]

Treatment GroupDosage (µg/g)Outcome
This compound1Significantly inhibited lasR-PlasB-gfp expression
This compound2Stronger inhibition of lasR-PlasB-gfp expression
This compoundMedium and HighSignificantly lower lung bacterial cfu compared to placebo

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in P. aeruginosa and the proposed points of inhibition by this compound.

Pseudomonas_aeruginosa_QS_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence Factors & Biofilm LasI LasI AHL_3_oxo_C12 3-oxo-C12-HSL LasI->AHL_3_oxo_C12 Synthesizes LasR LasR LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL_3_oxo_C12->LasR Binds LasR_AHL->LasI Positive Feedback RhlI RhlI LasR_AHL->RhlI Activates RhlR RhlR LasR_AHL->RhlR Activates PqsA_D_H PqsA-D, PqsH LasR_AHL->PqsA_D_H Activates PqsR PqsR (MvfR) LasR_AHL->PqsR Activates Virulence_las Elastase, Protease LasR_AHL->Virulence_las Biofilm Biofilm Formation LasR_AHL->Biofilm AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL AHL_C4->RhlR Binds Virulence_rhl Rhamnolipids, Pyocyanin RhlR_AHL->Virulence_rhl RhlR_AHL->Biofilm PQS PQS PqsA_D_H->PQS Synthesizes PQS->PqsR Binds PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS PqsR_PQS->Virulence_rhl PqsR_PQS->Biofilm Furanone_C30 This compound Furanone_C30->LasR Inhibits Furanone_C30->RhlR Inhibits

Caption: P. aeruginosa Quorum Sensing Pathway and this compound Inhibition.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the effects of this compound.

Bacterial Strains and Culture Conditions
  • Bacterial Strain: Pseudomonas aeruginosa PAO-1 is a commonly used standard strain.[5][6]

  • Culture Media: Luria-Bertani (LB) broth or agar is typically used for bacterial growth.

  • Growth Conditions: Cultures are generally incubated at 37°C with shaking for planktonic cultures.

Biofilm Formation Assay
  • Method: Crystal violet staining is a standard method to quantify biofilm formation.

  • Procedure:

    • P. aeruginosa is cultured in 96-well microtiter plates with varying concentrations of this compound.

    • After a specified incubation period (e.g., 24 hours), the planktonic bacteria are removed.

    • The wells are washed with phosphate-buffered saline (PBS).

    • The remaining biofilm is stained with a 0.1% crystal violet solution.

    • After washing and drying, the bound crystal violet is solubilized with an appropriate solvent (e.g., 95% ethanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Purpose: To quantify the expression levels of target genes in response to this compound treatment.

  • Procedure:

    • P. aeruginosa is cultured (either planktonically or as a biofilm) with and without this compound.

    • Total RNA is extracted from the bacterial cells using a commercial RNA isolation kit.

    • The RNA is treated with DNase to remove any contaminating genomic DNA.

    • The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qRT-PCR is performed using gene-specific primers for the target genes (e.g., lasB, rhlA, lasR) and a housekeeping gene (e.g., 16S rRNA) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_rt_pcr Reverse Transcription and PCR cluster_analysis Data Analysis Culture Bacterial Culture (with/without this compound) RNA_Extraction Total RNA Extraction Culture->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis

Caption: Experimental Workflow for qRT-PCR Analysis.

Broader Implications and Future Directions

The ability of this compound to modulate bacterial signaling extends beyond P. aeruginosa. Studies have shown its efficacy in inhibiting biofilm formation in Streptococcus mutans, a key etiological agent of dental caries.[9] Furthermore, it has been shown to interfere with the quorum sensing systems of Vibrio harveyi, a marine pathogen.[10][11] While some studies have investigated its interaction with the agr system in Staphylococcus aureus, the effects appear to be more complex and may not follow the same inhibitory pattern observed in Gram-negative bacteria.[12]

The development of resistance to anti-QS compounds is a potential concern. However, because these agents do not directly kill bacteria or inhibit their growth, the selective pressure for resistance development is thought to be lower than that of traditional antibiotics.[8] Nevertheless, some studies have reported the emergence of tolerance to this compound in clinical isolates of P. aeruginosa, highlighting the need for further research into resistance mechanisms.[13]

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its target receptors.

  • Investigating the efficacy of this compound in combination with conventional antibiotics to enhance their activity and combat resistance.

  • Exploring the potential of this compound and its derivatives against a broader range of pathogenic bacteria.

  • Conducting more extensive in vivo studies and clinical trials to evaluate the therapeutic potential of this compound in treating bacterial infections.

Conclusion

This compound represents a promising lead compound in the development of novel anti-virulence therapies. Its ability to effectively disrupt bacterial quorum sensing, inhibit biofilm formation, and downregulate virulence factor production in key pathogens like Pseudomonas aeruginosa underscores its potential as an alternative or adjunctive treatment for bacterial infections. This technical guide provides a foundational understanding of the multifaceted role of this compound in modulating bacterial signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals working to combat the growing threat of antibiotic resistance.

References

Discovery and Initial Characterization of Novel Furanone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, is a cornerstone in the development of new therapeutic agents.[1][2] Its presence in a wide array of natural and synthetic compounds has established it as a versatile pharmacophore with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of recently discovered furanone compounds, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the foundational knowledge to explore and advance furanone-based drug discovery programs.

Synthesis of Novel Furanone Derivatives

The versatility of the furanone core allows for a multitude of synthetic modifications, leading to compounds with diverse biological functions. Recent research has highlighted several key synthetic pathways for generating novel furanone derivatives with potential therapeutic applications.

Synthesis of Chiral 2(5H)-Furanone Sulfones

A notable advancement in antimicrobial drug discovery involves the synthesis of optically active sulfur-containing 2(5H)-furanone derivatives. These compounds have demonstrated significant activity against Gram-positive bacteria.[3] The synthesis is a two-step process involving the formation of a thioether intermediate followed by oxidation.[3]

Synthesis of Bis-2(5H)-Furanone Derivatives

For anticancer applications, novel bis-2(5H)-furanone derivatives featuring a benzidine core have been developed. These compounds are synthesized through a one-step, transition-metal-free reaction, offering an efficient route to producing potential anticancer agents.[4][5]

Quantitative Biological Data

The biological evaluation of these novel furanone compounds has yielded promising quantitative data, particularly in the areas of antimicrobial and anticancer activity.

Antimicrobial and Biofilm-Preventing Activity

A series of chiral 2(5H)-furanone sulfones have been evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) and biofilm-preventing concentrations (BPCs) have been determined, with some compounds showing potent activity.[3]

Table 1: Antimicrobial and Biofilm-Preventing Activity of 2(5H)-Furanone Derivatives [3]

CompoundTarget OrganismMIC (μg/mL)BPC (μg/mL)
26 Staphylococcus aureus8>8
26 Bacillus subtilis8>8
7-30 Gram-negative bacteriaInactiveInactive

Note: The biofilm-preventing activity of compounds 7–30 is reported to be a consequence of bacterial cell growth repression rather than specific targeting of biofilm formation pathways.[3]

Anticancer Activity

The anticancer potential of newly synthesized furanone derivatives has been investigated against various tumor cell lines. Bis-2(5H)-furanone derivatives and furanone-based Cdc7 kinase inhibitors have shown significant inhibitory activities.

Table 2: Anticancer Activity of Novel Furanone Derivatives

CompoundCell LineIC50 ValueReference
4e (bis-2(5H)-furanone) C6 glioma12.1 μM[4]
13 (Cdc7 kinase inhibitor) N/A (enzymatic assay)0.6 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the discussed furanone compounds.

General Procedure for the Synthesis of Thioethers (Precursors to Furanone Sulfones)

This protocol describes the synthesis of optically pure 4-arylsulfanyl derivatives of 2(5H)-furanone.[3]

  • Dissolve the starting furanone (e.g., 5-alkoxy-3,4-dihalo-2(5H)-furanone) in diethyl ether with intense stirring.

  • Add a solution of the appropriate arylthiol in diethyl ether dropwise.

  • Subsequently, add a solution of triethylamine in diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Filter the precipitated triethylamine hydrochloride and wash with diethyl ether.

  • Evaporate the combined filtrates to dryness.

  • Recrystallize the solid residue from hexane to afford the pure thioether.[3]

General Procedure for the Oxidation of Thioethers to 2(5H)-Furanone Sulfones

This procedure outlines the conversion of the synthesized thioethers into the corresponding sulfones.[3][5]

  • Dissolve the thioether in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add an excess of 30% hydrogen peroxide (H₂O₂) to the cooled solution.

  • Allow the mixture to stir at room temperature for 48 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Dry the solid product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

General Procedure for the Synthesis of Bis-2(5H)-furanone Derivatives

This protocol details the one-step synthesis of bis-2(5H)-furanone derivatives with a benzidine core.[5]

  • To a round-bottom flask, add a solution of a 3,4-dihalo-5-substituted-2(5H)-furanone in ethanol.

  • Add benzidine and triethylamine to the flask.

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and then with a significant amount of water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., a mixture of DMF and water) to obtain the pure bis-2(5H)-furanone derivative.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized furanone derivatives are determined using the broth microdilution method according to standard guidelines.

Biofilm Formation Assay

The ability of the furanone compounds to prevent biofilm formation is typically assessed using a crystal violet staining method in microtiter plates.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the anticancer furanone derivatives on various cancer cell lines are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a comprehensive understanding of the discovery and characterization of these novel compounds.

Signaling Pathways

Furanone compounds have been shown to modulate various signaling pathways, contributing to their therapeutic effects.

cluster_0 Quorum Sensing Inhibition cluster_1 Anticancer Mechanism Furanone\nCompounds Furanone Compounds AHL Signaling\n(Gram-negative) AHL Signaling (Gram-negative) Furanone\nCompounds->AHL Signaling\n(Gram-negative) inhibit AI-2 Signaling\n(Gram-negative & Gram-positive) AI-2 Signaling (Gram-negative & Gram-positive) Furanone\nCompounds->AI-2 Signaling\n(Gram-negative & Gram-positive) interfere Biofilm Formation Biofilm Formation AHL Signaling\n(Gram-negative)->Biofilm Formation AI-2 Signaling\n(Gram-negative & Gram-positive)->Biofilm Formation Furanone\n(e.g., Compound 13) Furanone (e.g., Compound 13) Cdc7 Kinase Cdc7 Kinase Furanone\n(e.g., Compound 13)->Cdc7 Kinase inhibit Cell Cycle\nArrest (S-phase) Cell Cycle Arrest (S-phase) Furanone\n(e.g., Compound 13)->Cell Cycle\nArrest (S-phase) DNA Replication DNA Replication Cdc7 Kinase->DNA Replication Apoptosis Apoptosis Cell Cycle\nArrest (S-phase)->Apoptosis

Caption: Signaling pathways modulated by novel furanone compounds.

Experimental Workflows

The discovery and characterization of novel furanone compounds follow a structured workflow from synthesis to biological evaluation.

cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Workflow Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization\n(NMR, IR, HRMS, X-ray) Structural Characterization (NMR, IR, HRMS, X-ray) Purification->Structural Characterization\n(NMR, IR, HRMS, X-ray) Novel Furanone\nCompound Library Novel Furanone Compound Library Structural Characterization\n(NMR, IR, HRMS, X-ray)->Novel Furanone\nCompound Library Compound Library Compound Library In vitro Assays\n(Antimicrobial, Anticancer) In vitro Assays (Antimicrobial, Anticancer) Compound Library->In vitro Assays\n(Antimicrobial, Anticancer) Data Analysis\n(MIC, IC50) Data Analysis (MIC, IC50) In vitro Assays\n(Antimicrobial, Anticancer)->Data Analysis\n(MIC, IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis\n(MIC, IC50)->Mechanism of Action Studies Lead Compound\nIdentification Lead Compound Identification Mechanism of Action Studies->Lead Compound\nIdentification

Caption: General workflow for synthesis and biological evaluation.

References

Methodological & Application

Application Notes and Protocols for Furanone C-30 and Antibiotic Synergy Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting synergy assays with Furanone C-30 and conventional antibiotics. This compound is a brominated furanone and a potent inhibitor of quorum sensing (QS) in various bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa. By disrupting QS signaling, this compound can inhibit biofilm formation and virulence factor production, making bacteria more susceptible to antibiotics.[1][2][3][4][5][6][7] These protocols are designed to offer a standardized approach to evaluating the synergistic potential of this compound in combination with antibiotics.

Introduction to this compound and Antibiotic Synergy

Antibiotic resistance is a growing global health crisis. One promising strategy to combat resistance is the use of non-antibiotic compounds that can potentiate the effects of existing antibiotics. This compound falls into this category. It does not directly kill bacteria but rather interferes with their cell-to-cell communication system, known as quorum sensing.[2][4][5] This system regulates the expression of genes involved in biofilm formation and virulence.[1][3][6] By inhibiting QS, this compound can disrupt biofilms and reduce the expression of antibiotic resistance mechanisms, thereby restoring or enhancing the efficacy of conventional antibiotics.[1][3][6] Studies have demonstrated the synergistic efficacy of this compound with antibiotics like tobramycin and colistin against P. aeruginosa.[8][9]

Key Signaling Pathways Affected by this compound

This compound primarily targets the LasR and RhlR quorum sensing systems in P. aeruginosa.[2][4][5] It is a structural analog of the natural acyl-homoserine lactone (AHL) signal molecules and is thought to competitively bind to the LasR receptor, preventing its activation.[5][10] This, in turn, downregulates the expression of a cascade of virulence genes.

Furanone_C30_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) LasR LasR Protein (Inactive) AHL->LasR Binds & Activates Furanone_C30 This compound Furanone_C30->LasR Binds & Inhibits LasR_Active LasR Protein (Active) Virulence_Genes Virulence Gene Expression LasR_Active->Virulence_Genes Promotes Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation Leads to

Caption: this compound inhibits the LasR quorum sensing pathway.

Experimental Protocols

Two primary methods are used to assess antibiotic synergy: the checkerboard assay and the time-kill curve analysis.

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[11][12][13]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase (e.g., P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of the antibiotic vertically in the 96-well plate.

    • Prepare serial twofold dilutions of this compound horizontally in the same plate.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and sterility controls (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Antibiotic

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[13][14]

Checkerboard_Workflow A Prepare Serial Dilutions of this compound & Antibiotic in 96-well plate C Inoculate Plate A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Determine MICs D->E F Calculate FIC Index E->F G Interpret Synergy F->G

Caption: Workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[15][16]

Materials:

  • This compound and antibiotic at fixed concentrations (e.g., based on MIC values from the checkerboard assay)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare tubes with:

      • Growth control (no drug)

      • This compound alone

      • Antibiotic alone

      • This compound and antibiotic in combination

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[17]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[17]

Time_Kill_Workflow A Prepare Bacterial Inoculum (~5x10^5 - 5x10^6 CFU/mL) B Set up Test Conditions: - Control - this compound alone - Antibiotic alone - Combination A->B C Incubate at 37°C with shaking B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Viable Cell Counts (Serial Dilution & Plating) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for Synergy & Bactericidal Activity F->G

Caption: Workflow for time-kill curve analysis.

Data Presentation

The following tables summarize representative quantitative data from studies on this compound and antibiotic synergy.

Table 1: Synergistic Activity of this compound and Colistin against Colistin-Resistant Gram-Negative Bacteria [9]

Bacterial StrainMIC of Colistin Alone (μg/mL)MIC of Colistin with this compound (μg/mL)FICIInterpretation
E. coli DC52856420.04Synergy
K. pneumoniae DC528712840.04Synergy
P. aeruginosa DC52883210.04Synergy
A. baumannii DC52896420.04Synergy

Table 2: Effect of this compound on Biofilm Formation and Eradication in P. aeruginosa [10]

TreatmentBiofilm Inhibition (%)Biofilm Eradication (%)
This compound (256 µg/mL)10090.0
This compound (512 µg/mL)10092.9
Tobramycin (MIC)--
Ciprofloxacin (MIC)--

Note: The specific concentrations and results will vary depending on the bacterial strain, antibiotic used, and experimental conditions. The data presented here are for illustrative purposes. For instance, one study found that the biofilm-eradicating activity of a tobramycin/furanone C-30 combination decreased after five treatment cycles, suggesting the potential for resistance development.[18][19][20]

Conclusion

The combination of this compound with conventional antibiotics presents a promising approach to combat antibiotic-resistant bacteria, particularly those that rely on quorum sensing for virulence and biofilm formation. The protocols outlined in this document provide a standardized framework for researchers to investigate and quantify the synergistic potential of this compound. Careful execution of these assays and thorough data analysis are crucial for advancing our understanding of this novel therapeutic strategy.

References

Application Notes and Protocols for Furanone C-30 in a Caenorhabditis elegans Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans, a nematode, serves as a powerful in vivo model for studying host-pathogen interactions and for the discovery of novel antimicrobial compounds. Its well-defined genetics, transparent body, and short lifespan make it an ideal system for high-throughput screening. Pseudomonas aeruginosa, an opportunistic human pathogen, is commonly used to establish infection models in C. elegans. A key mechanism for P. aeruginosa virulence is quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.

Furanone C-30, a brominated furanone, has emerged as a potent inhibitor of QS in P. aeruginosa.[1][2][3] By interfering with QS signaling, this compound can attenuate bacterial virulence and reduce biofilm formation, making it a promising candidate for anti-infective therapy.[4][5] These application notes provide detailed protocols for utilizing this compound in a C. elegans infection model to assess its efficacy in mitigating P. aeruginosa pathogenesis.

Mechanism of Action of this compound

This compound primarily targets the quorum sensing systems of P. aeruginosa, particularly the las and rhl systems. It acts as a competitive inhibitor for the binding of N-acyl homoserine lactone (AHL) signal molecules to their cognate receptors, LasR and RhlR.[3] This interference disrupts the coordinated expression of a wide array of virulence factors, including toxins, proteases, and components required for biofilm formation.[4][5] Studies have shown that this compound significantly inhibits biofilm formation in a dose-dependent manner.[4][5]

Data Presentation

Table 1: Effect of this compound on P. aeruginosa PAO1 Biofilm Formation and Quorum Sensing Gene Expression
This compound ConcentrationInhibition of Biofilm FormationChange in Gene Expression in Mature Biofilm Bacteria
2.5 µg/ml Significant inhibitionDownregulated: lasB, rhlA, phzA2, pqsR, lasI, rhlI, pqsE, pqsH (P <0.05) Up-regulated: lasR, rhlR (P <0.05)
5 µg/ml Further significant inhibitionFurther significant decrease in downregulated genes (P <0.05) Further significant increase in upregulated genes (P <0.05)

Data summarized from in vitro studies on P. aeruginosa PAO1.[4]

Table 2: Proposed this compound Concentrations for C. elegans Assays
Assay TypeProposed Concentration RangeRationale
Initial Screening 1 µg/ml - 50 µg/mlBased on effective in vitro concentrations and to establish a dose-response curve in the C. elegans model.
Survival Assays 10 µg/ml, 25 µg/ml, 50 µg/mlSelected concentrations based on significant in vitro effects to assess impact on host survival.
Biofilm Inhibition in vivo 10 µg/ml, 25 µg/ml, 50 µg/mlTo determine the effective concentration for inhibiting bacterial colonization and biofilm formation within the nematode gut.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10 mg/ml).[6]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

C. elegans Maintenance and Synchronization

A detailed protocol for C. elegans survival assays has been described.[7]

  • Maintain C. elegans wild-type strain N2 on Nematode Growth Medium (NGM) plates seeded with Escherichia coli OP50 as a food source.

  • Synchronize the worm population to obtain a cohort of age-matched individuals for the infection assays. This can be achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch and develop to the desired larval stage (typically L4).

P. aeruginosa PA14 Culture Preparation

P. aeruginosa PA14 is a commonly used strain for C. elegans infection studies due to its robust virulence.[8][9]

  • Streak P. aeruginosa PA14 on a Luria-Bertani (LB) agar plate and incubate at 37°C overnight.

  • Inoculate a single colony into 5 ml of LB broth and grow overnight at 37°C with shaking.

  • Use the overnight culture for preparing the bacterial lawns for the infection assays.

C. elegans Infection Assay ("Slow Killing" Assay)

The "slow killing" assay is based on the establishment of an intestinal infection by live bacteria.[9]

  • Prepare NGM plates. Once the agar has solidified, add the desired final concentration of this compound to the media before it completely cools, or spread the compound onto the surface of the agar plates.

  • Spread 10-20 µl of an overnight culture of P. aeruginosa PA14 onto the NGM plates containing this compound (and control plates with solvent only).

  • Incubate the plates at 37°C for 12-16 hours to allow for bacterial lawn formation.[10]

  • Transfer synchronized L4-stage C. elegans to the bacterial lawns (approximately 30-50 worms per plate).

  • Incubate the plates at 25°C.

  • Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Transfer surviving worms to fresh plates every two days to prevent progeny from confounding the results.

  • Plot survival curves and analyze the data using statistical methods such as the log-rank test.

Quantification of Bacterial Load in C. elegans
  • At specific time points during the infection assay, collect a known number of worms from each treatment group.

  • Wash the worms several times in M9 buffer to remove external bacteria.

  • Mechanically disrupt the worms using a homogenizer or sonicator.

  • Plate serial dilutions of the worm lysate onto LB agar plates.

  • Incubate the plates at 37°C overnight and count the resulting colony-forming units (CFUs) to determine the bacterial load per worm.

Mandatory Visualizations

Furanone_C30_QS_Inhibition cluster_P_aeruginosa Pseudomonas aeruginosa AHLs AHL Signal Molecules LasR LasR Receptor AHLs->LasR Binds RhlR RhlR Receptor AHLs->RhlR Binds Virulence Virulence Factor Expression LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm RhlR->Virulence RhlR->Biofilm Furanone_C30 This compound Furanone_C30->LasR Inhibits Furanone_C30->RhlR Inhibits

Caption: this compound inhibits P. aeruginosa quorum sensing.

C_elegans_Infection_Workflow cluster_Preparation Preparation Phase cluster_Infection Infection Phase cluster_Analysis Analysis Phase Worm_Sync Synchronize C. elegans (L4 Stage) Infection Transfer C. elegans to Bacterial Lawn Worm_Sync->Infection Bacteria_Prep Prepare P. aeruginosa PA14 Lawn Bacteria_Prep->Infection Compound_Prep Prepare NGM Plates with this compound Compound_Prep->Bacteria_Prep Incubation Incubate at 25°C Infection->Incubation Survival Daily Survival Scoring Incubation->Survival Bacterial_Load Quantify Bacterial Load (CFU/worm) Incubation->Bacterial_Load Data_Analysis Statistical Analysis (Survival Curves) Survival->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Workflow for C. elegans infection assay with this compound.

C. elegans Innate Immunity

C. elegans possesses a sophisticated innate immune system to defend against pathogenic infections.[11][12] This system involves conserved signaling pathways that regulate the expression of antimicrobial effectors.[11] The nematode can mount specific defense responses depending on the pathogen encountered.[11] The primary defense against intestinal pathogens is mediated by epithelial cells lining the gut.[13][14] Key signaling pathways involved in C. elegans defense include a p38 MAP kinase pathway.[13] When using this compound, it is important to consider its potential effects on the host's immune response in addition to its direct effects on the pathogen.

C_elegans_Immunity cluster_Host_Defense C. elegans Intestinal Epithelium Pathogen Pathogen (P. aeruginosa) Host_Recognition Pathogen Recognition (e.g., cell damage) Pathogen->Host_Recognition p38_MAPK p38 MAPK Pathway (PMK-1) Host_Recognition->p38_MAPK Immune_Response Antimicrobial Peptide and Effector Gene Expression p38_MAPK->Immune_Response

Caption: Simplified C. elegans innate immune signaling pathway.

Conclusion

The C. elegans infection model provides a valuable platform for the in vivo evaluation of anti-infective compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the efficacy of this compound in attenuating P. aeruginosa virulence and promoting host survival. The provided data and diagrams offer a comprehensive overview to guide experimental design and data interpretation. Further investigation into the interplay between this compound, the pathogen's virulence, and the host's immune response will be crucial for the development of novel therapeutic strategies against bacterial infections.

References

Furanone C-30: Application Notes and Protocols for Attenuating Bacterial Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone C-30, a synthetic brominated furanone, has emerged as a potent inhibitor of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria. By interfering with QS signaling pathways, this compound can attenuate pathogenicity without exerting bactericidal effects, thereby reducing the selective pressure for the development of resistance.[1][2][3] These application notes provide a comprehensive overview of the treatment protocols and methodologies for utilizing this compound to reduce virulence factor production, primarily focusing on the opportunistic pathogen Pseudomonas aeruginosa.

Mechanism of Action

This compound primarily targets the LuxR-type transcriptional regulators in gram-negative bacteria, such as LasR and RhlR in Pseudomonas aeruginosa.[4][5][6][7] It acts as a competitive inhibitor of the native N-acyl homoserine lactone (AHL) signaling molecules. By binding to the ligand-binding site of these regulators, this compound prevents their proper folding and activation, rendering them dysfunctional.[4][5][6][7] This leads to the downregulation of a wide array of QS-controlled genes responsible for the production of virulence factors and biofilm formation.[8][9] Studies have shown that this compound can inhibit both the Las and Rhl quorum sensing systems in P. aeruginosa.[5][6]

Data Summary: Efficacy of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound in reducing virulence factor production and biofilm formation in Pseudomonas aeruginosa.

Table 1: Inhibition of Virulence Factor Production in P. aeruginosa

Virulence FactorBacterial StrainThis compound ConcentrationPercentage InhibitionReference
ExoproteasePAO11 µMPartial[10]
ExoproteasePAO110 µM~89% (9-fold reduction)[10]
PyoverdinPAO11 µMPartial[10]
PyoverdinPAO110 µMComplete[10]
ChitinasePAO11 µMPartial[10]
ChitinasePAO110 µMComplete[10]
PyocyaninPA1450 µM~40%[11]
PyocyaninClinical Isolate INP-57M50 µM~75%[11]
PyocyaninClinical Isolate INP-4250 µM~20%[11]
Elastase (lasB)PAO-12.5 µg/mlSignificant Decrease[8]
Elastase (lasB)PAO-15 µg/mlFurther Significant Decrease[8]
Rhamnolipid (rhlA)PAO-12.5 µg/mlSignificant Decrease[8]
Rhamnolipid (rhlA)PAO-15 µg/mlFurther Significant Decrease[8]
Phenazine (phzA2)PAO-12.5 µg/mlSignificant Decrease[8]
Phenazine (phzA2)PAO-15 µg/mlFurther Significant Decrease[8]

Table 2: Inhibition of Biofilm Formation by P. aeruginosa

Bacterial StrainThis compound ConcentrationPercentage InhibitionReference
PAO-12.5 µg/mlSignificant Inhibition[8][9]
PAO-15 µg/mlDose-dependent increase in inhibition[8][9]
PA1450 µM~60%[11]
Clinical Isolate INP-57M50 µM~50%[11]
Clinical Isolate INP-4250 µM~40%[11]

Signaling Pathway and Experimental Workflow Diagrams

Furanone_C30_QS_Inhibition cluster_Las Las Quorum Sensing System cluster_Rhl Rhl Quorum Sensing System LasI LasI AHL_3OC12HSL 3-oxo-C12-HSL LasI->AHL_3OC12HSL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (active) AHL_3OC12HSL->LasR_inactive Binds to Virulence_Las las-controlled Virulence Genes LasR_active->Virulence_Las Activates RhlI RhlI LasR_active->RhlI Activates AHL_C4HSL C4-HSL RhlI->AHL_C4HSL Synthesizes RhlR_inactive RhlR (inactive) RhlR_active RhlR-AHL Complex (active) AHL_C4HSL->RhlR_inactive Binds to Virulence_Rhl rhl-controlled Virulence Genes RhlR_active->Virulence_Rhl Activates Furanone_C30 This compound Furanone_C30->LasR_inactive Competitively binds (Inhibition) Furanone_C30->RhlR_inactive Competitively binds (Inhibition)

Caption: this compound inhibits P. aeruginosa quorum sensing.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture Overnight culture of P. aeruginosa Inoculation Inoculate fresh media with overnight culture Culture->Inoculation Furanone_Stock Prepare this compound stock solution (in DMSO) Treatment_Group Add this compound to desired concentration Furanone_Stock->Treatment_Group Inoculation->Treatment_Group Control_Group Add vehicle control (DMSO) Inoculation->Control_Group Incubation Incubate under appropriate conditions (e.g., 37°C, shaking) Treatment_Group->Incubation Control_Group->Incubation OD_Measurement Measure bacterial growth (OD600) Incubation->OD_Measurement Supernatant_Collection Collect supernatant (for secreted factors) Incubation->Supernatant_Collection Cell_Pellet_Collection Collect cell pellet (for gene expression) Incubation->Cell_Pellet_Collection Biofilm_Assay Perform biofilm quantification (e.g., Crystal Violet) Incubation->Biofilm_Assay Virulence_Assay Perform virulence factor assays (e.g., Pyocyanin, Elastase) Supernatant_Collection->Virulence_Assay Gene_Expression Analyze gene expression (qRT-PCR) Cell_Pellet_Collection->Gene_Expression

Caption: Workflow for assessing this compound anti-virulence.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Pyocyanin Production Assay

Objective: To quantify the production of the virulence factor pyocyanin by P. aeruginosa in the presence and absence of this compound.

Materials:

  • P. aeruginosa strain of interest

  • Luria-Bertani (LB) broth

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Methodology:

  • Inoculate 5 ml of LB broth with a single colony of P. aeruginosa and grow overnight at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of ~0.05 in fresh LB broth.

  • Prepare experimental tubes with the desired final concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (DMSO).[11]

  • Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Measure the final OD600 to assess bacterial growth. This compound should not significantly inhibit growth at the tested concentrations.[10]

  • Transfer 3 ml of the culture to a new tube and add 1.8 ml of chloroform. Vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the bottom blue chloroform layer containing pyocyanin to a fresh tube.

  • Add 1 ml of 0.2 M HCl to the chloroform extract and vortex to transfer the pyocyanin to the acidic aqueous phase (which will turn pink).

  • Centrifuge at 4,000 x g for 5 minutes.

  • Measure the absorbance of the top pink layer at 520 nm (A520).

  • Calculate the pyocyanin concentration (µg/ml) by multiplying the A520 by 17.072.

  • Normalize the pyocyanin concentration to the bacterial growth (OD600).

Protocol 2: Elastase Activity Assay

Objective: To measure the activity of secreted elastase (LasB) by P. aeruginosa.

Materials:

  • Culture supernatants from Protocol 1

  • Elastin-Congo Red (ECR)

  • Tris buffer (0.1 M, pH 7.2)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Methodology:

  • Centrifuge the cultures from the pyocyanin assay at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Prepare the reaction mixture: 900 µl of Tris buffer containing 10 mg of ECR.

  • Add 100 µl of the cell-free supernatant to the reaction mixture.

  • Incubate at 37°C for 3-6 hours with gentle agitation.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm.

  • A control with uninoculated broth should be included to determine background absorbance.

  • Express elastase activity as the change in A495 per OD600 of the culture.

Protocol 3: Biofilm Formation Assay (Crystal Violet Staining)

Objective: To quantify the effect of this compound on biofilm formation.

Materials:

  • P. aeruginosa strain of interest

  • LB broth

  • This compound stock solution

  • 96-well polystyrene microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Methodology:

  • Grow an overnight culture of P. aeruginosa as described previously.

  • Dilute the culture to an OD600 of ~0.02 in fresh LB broth.

  • Add 200 µl of the diluted culture to the wells of a 96-well plate.

  • Add this compound to the desired final concentrations. Include a vehicle control.[8]

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic culture from the wells and gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate for 15-20 minutes.

  • Add 200 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Add 200 µl of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 595 nm using a plate reader.

Protocol 4: Gene Expression Analysis (qRT-PCR)

Objective: To determine the effect of this compound on the expression of QS-regulated genes.

Materials:

  • Cell pellets from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., lasR, rhlR, lasI, rhlI, lasB, rhlA) and a housekeeping gene (e.g., rpoD)

  • qPCR master mix

  • Real-time PCR system

Methodology:

  • Extract total RNA from the bacterial cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the target virulence genes and a housekeeping gene for normalization.

  • The qPCR reaction should include the cDNA template, forward and reverse primers, and a suitable qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound treated samples compared to the vehicle control. A significant decrease in the expression of virulence genes and an increase or no change in the expression of lasR and rhlR is expected with this compound treatment.[8]

Conclusion

This compound represents a promising anti-virulence agent for combating bacterial infections, particularly those caused by P. aeruginosa. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific experimental systems. By targeting quorum sensing, this compound offers a strategy to disarm pathogens rather than kill them, potentially mitigating the development of antibiotic resistance.

References

Application Notes: Furanone C-30 Anti-Biofilm Activity Assessment Using Crystal Violet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex communities of microorganisms is regulated by intricate cell-to-cell communication networks known as quorum sensing (QS). Furanone C-30, a synthetic brominated furanone, has emerged as a promising anti-biofilm agent. Its mechanism of action involves the disruption of QS signaling pathways, thereby inhibiting the establishment and maturation of biofilms, particularly in pathogenic bacteria such as Pseudomonas aeruginosa.

This document provides a detailed protocol for assessing the anti-biofilm activity of this compound using the crystal violet assay. This simple, yet robust, method allows for the quantification of biofilm biomass. Additionally, we present quantitative data on the efficacy of this compound and a diagrammatic representation of its interaction with the P. aeruginosa quorum sensing cascade.

Data Presentation

The anti-biofilm efficacy of this compound against Pseudomonas aeruginosa has been quantified through various studies. The following tables summarize the key findings, offering a clear comparison of its inhibitory and eradication capabilities.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against P. aeruginosa

Concentration (µg/mL)Biofilm Inhibition (%)
512100%[1][2]
256100%[1][2]
12892%[1][2]
1635%

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Pre-formed P. aeruginosa Biofilms

Concentration (µg/mL)Biofilm Eradication (%)
51292.9%[3][1][2]
25690%[3][1][2]

Table 3: Effect of this compound on Viable Cells within P. aeruginosa Biofilms

Assay TypeConcentration (µg/mL)Reduction in Viable Cells (%)
Inhibition (MBIC)512100%
Inhibition (MBIC)25699.8%[3]
Eradication (MBEC)51298.7%[3]

Signaling Pathway

This compound primarily targets the Las and Rhl quorum-sensing systems in Pseudomonas aeruginosa. By competitively binding to the transcriptional regulators LasR and RhlR, it prevents the binding of their cognate autoinducers (AHLs). This interference leads to the downregulation of a cascade of genes responsible for virulence factor production and biofilm formation.[4][5][6][7]

Furanone_C30_Mechanism cluster_QS P. aeruginosa Quorum Sensing cluster_Inhibition Inhibition by this compound LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes LasR LasR LasR->RhlI Activates Virulence_Las Virulence Genes (e.g., lasB) LasR->Virulence_Las Induces RhlR RhlR Virulence_Rhl Virulence Genes (e.g., rhlA) RhlR->Virulence_Rhl Induces AHL_Las->LasR Activates AHL_Rhl->RhlR Activates Biofilm Biofilm Formation Virulence_Las->Biofilm Virulence_Rhl->Biofilm C30 This compound C30->LasR Competitively Binds C30->RhlR Competitively Binds

Caption: this compound inhibits biofilm formation by disrupting the Las and Rhl quorum-sensing systems.

Experimental Protocol: Crystal Violet Assay for Anti-Biofilm Activity

This protocol details the methodology to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.

Materials
  • 96-well flat-bottom sterile microtiter plates

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Microplate reader

Experimental Workflow

Crystal_Violet_Workflow A Prepare Bacterial Inoculum (Overnight culture diluted 1:100) C Add bacterial inoculum to wells A->C B Add this compound dilutions to 96-well plate B->C D Incubate plate (e.g., 24h at 37°C) C->D E Remove planktonic bacteria by washing with PBS D->E F Stain with 0.1% Crystal Violet (15-30 min) E->F G Wash excess stain with water F->G H Air dry the plate G->H I Solubilize bound stain (e.g., 30% Acetic Acid) H->I J Measure Absorbance (e.g., at 570-595 nm) I->J

Caption: Workflow for the crystal violet assay to assess anti-biofilm activity.

Step-by-Step Procedure
  • Preparation of Bacterial Culture:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh LB broth.

  • Plate Setup:

    • Prepare serial dilutions of this compound in LB broth in the wells of a 96-well microtiter plate. Include a positive control (bacteria with solvent) and a negative control (broth only).

    • Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions and control wells.

  • Biofilm Formation:

    • Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Final Washing:

    • Remove the crystal violet solution and wash the wells three to four times with sterile distilled water.

    • Invert the plate and tap gently on a paper towel to remove excess water.

    • Allow the plate to air dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (ODTreated / ODControl)] x 100 Where ODTreated is the optical density of the well with this compound and ODControl is the optical density of the positive control well.

Conclusion

The crystal violet assay is a reliable and straightforward method for evaluating the anti-biofilm properties of compounds like this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel anti-biofilm therapeutics. The targeted disruption of quorum sensing by this compound underscores the potential of this and similar molecules as alternatives or adjuncts to traditional antibiotics in combating biofilm-associated infections.

References

Combating Pseudomonas aeruginosa Biofilms: A Synergistic Approach with Furanone C-30 and Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form robust biofilms that confer a high degree of tolerance to conventional antibiotic therapies.[1][2][3] This intrinsic resistance poses a significant challenge in clinical settings, particularly in chronic infections associated with cystic fibrosis, wound infections, and medical device colonization. A promising strategy to overcome this therapeutic hurdle is the combination of traditional antibiotics with agents that disrupt biofilm integrity and function. This document outlines the application and protocols for the synergistic use of Furanone C-30, a quorum sensing inhibitor (QSI), and tobramycin, an aminoglycoside antibiotic, to effectively eradicate P. aeruginosa biofilms.

This compound acts by interfering with the bacterial communication system known as quorum sensing (QS), which is pivotal for biofilm formation and the expression of virulence factors in P. aeruginosa.[4][5][6][7][8][9] By disrupting the las and rhl QS systems, this compound can increase the susceptibility of biofilms to the bactericidal action of antibiotics like tobramycin.[2][10] Tobramycin functions by inhibiting protein synthesis and disrupting the bacterial cell membrane.[11] However, its penetration into the dense extracellular polymeric substance (EPS) matrix of biofilms can be limited.[12][13] The combination of this compound and tobramycin presents a powerful two-pronged attack: weakening the biofilm structure and communication through QS inhibition, thereby allowing for enhanced penetration and efficacy of tobramycin.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols and data presentation, to investigate and apply this promising combination therapy. It is important to note that while this combination shows significant promise, studies have also indicated that P. aeruginosa can develop resistance to this dual treatment through mutations in genes such as mexT and fusA1.[1][14][15][16][17][18]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and tobramycin, both individually and in combination, against P. aeruginosa biofilms.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and Tobramycin against P. aeruginosa

CompoundConcentration (µg/mL)Biofilm Inhibition (%)Reference
This compound12892[19]
256100[19]
512100[19]
Tobramycin6498.94[19]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound and Tobramycin against Pre-formed P. aeruginosa Biofilms

CompoundConcentration (µg/mL)Biofilm Eradication (%)Reference
This compound6430.3[19]
12883[19]
25690[19]
51292.9[19]
Tobramycin6498.94[19]

Table 3: Synergistic Eradication of P. aeruginosa Biofilms with this compound and Tobramycin Combination

TreatmentBiofilm Viability (Log CFU/mL)Reference
Control (Untreated)~8.5[1]
Tobramycin (10 µg/mL)~6.5[1]
This compound (10 µM) + Tobramycin (100 µg/mL)Significant reduction compared to tobramycin alone[7]
Tobramycin/Furanone C-30 Combination (Concentrations varied)Decreased biofilm eradicating activity after 5 treatment cycles[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for evaluating the combination therapy.

furanone_tobramycin_mechanism cluster_pa P. aeruginosa QS Quorum Sensing (las and rhl systems) Biofilm Biofilm Formation & Virulence Factor Production QS->Biofilm Activates Eradication Biofilm Eradication Protein Protein Synthesis Cell Bacterial Cell Furanone This compound Furanone->QS Inhibits Tobramycin Tobramycin Tobramycin->Protein Inhibits Tobramycin->Cell Disrupts Membrane

Figure 1: Mechanism of Action of this compound and Tobramycin

experimental_workflow start Start culture 1. P. aeruginosa Culture start->culture biofilm_formation 2. Biofilm Formation (e.g., 96-well plate) culture->biofilm_formation treatment 3. Treatment Application (this compound, Tobramycin, Combination) biofilm_formation->treatment incubation 4. Incubation treatment->incubation quantification 5. Biofilm Quantification (Crystal Violet Assay) incubation->quantification viability 6. Viability Assessment (MTT or Live/Dead Staining) incubation->viability imaging 7. Visualization (CLSM) incubation->imaging end End quantification->end viability->end imaging->end

Figure 2: General Experimental Workflow

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound and tobramycin against P. aeruginosa biofilms.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of the compounds required to inhibit biofilm formation.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Tryptic Soy Broth (TSB) supplemented with 0.2% glucose

  • This compound stock solution

  • Tobramycin stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate P. aeruginosa in TSB and incubate overnight at 37°C with agitation.

    • Dilute the overnight culture in fresh TSB to an OD600 of 0.1 (approximately 1 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 1 x 10^6 CFU/mL in TSB supplemented with 0.2% glucose.

  • Preparation of Treatment Plate:

    • Prepare serial two-fold dilutions of this compound and tobramycin in TSB in a separate 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well of a new 96-well plate.

    • Add 100 µL of the serially diluted compounds to the corresponding wells. Include wells with bacteria and no treatment as a positive control and wells with sterile medium as a negative control.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours under static conditions.

  • Biofilm Quantification (Crystal Violet Assay):

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • The MBIC is defined as the lowest concentration of the compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of the compounds required to eradicate pre-formed biofilms.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation:

    • Add 100 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL) to each well of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment Application:

    • Gently remove the planktonic cells and wash the wells twice with sterile PBS.

    • Add 200 µL of fresh TSB containing serial dilutions of this compound and tobramycin to the wells.

    • Incubate the plate at 37°C for another 24 hours.

  • Biofilm Quantification:

    • Follow steps 4 and 5 from Protocol 1 to quantify the remaining biofilm.

  • Data Analysis:

    • The MBEC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥90%) of the pre-formed biofilm.

Protocol 3: Checkerboard Assay for Synergistic MBIC/MBEC

This protocol is used to assess the synergistic effect of this compound and tobramycin.

Materials:

  • Same as Protocol 1

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare a checkerboard layout. Serially dilute this compound horizontally and tobramycin vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • MBIC Synergy:

    • Add 100 µL of the bacterial inoculum (1 x 10^6 CFU/mL) to each well.

    • Incubate and quantify biofilm formation as described in Protocol 1.

  • MBEC Synergy:

    • First, form biofilms as described in Protocol 2.

    • Then, apply the combination treatments in the checkerboard layout.

    • Incubate and quantify the remaining biofilm as described in Protocol 2.

  • Data Analysis (Fractional Inhibitory/Eradication Concentration Index - FICI/FECI):

    • Calculate the FICI or FECI using the following formula: FICI/FECI = (MIC/MBEC of Drug A in combination / MIC/MBEC of Drug A alone) + (MIC/MBEC of Drug B in combination / MIC/MBEC of Drug B alone)

    • Interpretation:

      • Synergy: FICI/FECI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI/FECI ≤ 4

      • Antagonism: FICI/FECI > 4

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

This protocol allows for the visualization of the effect of the combination therapy on biofilm structure and bacterial viability.

Materials:

  • P. aeruginosa strain

  • Growth medium (e.g., TSB)

  • This compound and tobramycin

  • Glass-bottom dishes or chamber slides suitable for CLSM

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth and Treatment:

    • Grow P. aeruginosa biofilms on the glass surface of the imaging dish for 24-48 hours at 37°C.

    • Gently remove the planktonic cells and wash with sterile PBS.

    • Add fresh medium containing the desired concentrations of this compound, tobramycin, or their combination. Include an untreated control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Staining:

    • Carefully remove the treatment medium and gently wash the biofilm twice with sterile PBS.

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS).

    • Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently wash the biofilm with PBS to remove excess stain.

    • Immediately image the biofilm using a CLSM.

    • Acquire images in both the green (SYTO 9, live cells) and red (propidium iodide, dead cells) channels.

    • Collect z-stacks to reconstruct a 3D image of the biofilm.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ with BiofilmQ plugin) to quantify biofilm parameters such as biovolume, thickness, and the ratio of live to dead cells.

Conclusion

The combination of this compound and tobramycin represents a promising strategy for the eradication of P. aeruginosa biofilms. By disrupting quorum sensing, this compound sensitizes the biofilm to the action of tobramycin, leading to enhanced killing. The protocols provided in this document offer a framework for researchers to investigate and optimize this combination therapy. Further studies are warranted to explore the full clinical potential of this approach and to address the challenge of emerging resistance.

References

Troubleshooting & Optimization

Troubleshooting Furanone C-30 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furanone C-30. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic brominated furanone that acts as a potent inhibitor of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This compound primarily targets the LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa, by competing with the native acyl-homoserine lactone (AHL) signaling molecules. This interference disrupts QS-regulated processes, including virulence factor production and biofilm formation.

Q2: Why does this compound precipitate when I add it to my aqueous experimental setup?

A2: this compound is a hydrophobic molecule with very low solubility in water and aqueous buffers like Phosphate Buffered Saline (PBS). When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium, the compound can precipitate out of solution as it is no longer in a favorable solvent environment.

Q3: What is the recommended solvent for dissolving this compound?

A3: The most commonly used and recommended solvent for dissolving this compound is high-purity, anhydrous DMSO. It is soluble in DMSO up to at least 100 mM.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is the preferred solvent, some studies have reported dissolving this compound in absolute ethanol for certain applications. One source also indicates its solubility in ether. However, for most biological assays, preparing a high-concentration stock in DMSO and then diluting it into the aqueous medium is the standard procedure.

Q5: What are the recommended storage conditions for this compound?

A5: this compound powder should be stored at -20°C in a dry, dark environment. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to troubleshooting issues related to the insolubility of this compound in aqueous solutions.

Problem: Precipitate forms immediately upon adding this compound stock solution to aqueous media.

Logical Workflow for Troubleshooting Precipitation

A Precipitation Observed B Check Final DMSO Concentration A->B C Is DMSO > 0.5%? B->C D Reduce DMSO Concentration C->D Yes E Check Stock Solution Preparation C->E No I Use Serial Dilution D->I F Was stock clear before dilution? E->F G Re-dissolve Stock (Vortex/Sonicate) F->G No H Consider Co-Solvent/Formulation Strategy F->H Yes G->E H->I J Successful Dissolution I->J

Caption: Troubleshooting workflow for this compound precipitation.

Possible Causes & Solutions:

  • Final DMSO Concentration is Too Low: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity, a very low concentration might not be sufficient to keep the hydrophobic this compound in solution.

    • Solution: Ensure the final DMSO concentration is at an acceptable level for your experiment (typically ≤ 0.5%), but consider that for some cell lines, slightly higher concentrations may be tolerated. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Improper Stock Solution Preparation: The initial stock solution in DMSO may not have been fully dissolved.

    • Solution: Ensure this compound is completely dissolved in DMSO. Use gentle warming (to no more than 37°C), vortexing, or sonication to aid dissolution. Use high-purity, anhydrous DMSO as hygroscopic DMSO can affect solubility.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of aqueous media can cause the compound to "crash out" of solution.

    • Solution: Employ a serial dilution method. First, dilute the DMSO stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.

  • Low Temperature of Aqueous Media: Diluting the DMSO stock into cold aqueous media can decrease the solubility of this compound.

    • Solution: Ensure your cell culture media or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

Problem: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.

Possible Causes & Solutions:

  • Compound Instability: this compound may degrade or aggregate over time in aqueous solutions.

    • Solution: Prepare fresh working solutions of this compound for each experiment and use them promptly. Avoid storing diluted aqueous solutions for extended periods.

  • Interaction with Media Components: Components in complex media (e.g., proteins in serum) could potentially interact with this compound, leading to precipitation.

    • Solution: If possible, test the solubility and stability of this compound in a simpler buffer (e.g., PBS) first. If precipitation occurs only in complete media, consider reducing the serum concentration if your experimental design allows.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO 90 - 100 mg/mL~354 - 394 mMMay require ultrasonication to fully dissolve. Use anhydrous DMSO.
Ethanol SolubleNot specifiedOne study reports dissolving in absolute ethanol.
Ether SolubleNot specified-
Water/PBS Very low/InsolubleNot specifiedProne to precipitation when diluted from organic solvents.

Table 2: Recommended Final DMSO Concentrations for In Vitro Experiments

Cell TypeRecommended Max. DMSO ConcentrationReference
Most Cancer Cell Lines0.1% - 0.5%General knowledge
Primary Cells< 0.1%General knowledge
P. aeruginosa Biofilm Assays0.25%

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 253.88 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 25.39 mg of this compound powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, colorless to slightly yellow solution should be obtained.

  • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To prepare a 100 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.

  • Add 10 µL of the 100 mM this compound stock solution to the medium. This creates a 1 mM intermediate solution with 1% DMSO. Mix well by gentle pipetting.

  • Final Dilution: In a separate tube or directly in your experimental well/plate, add the desired volume of the 1 mM intermediate solution to the final volume of cell culture medium to achieve the target 100 µM concentration. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.

  • The final concentration of this compound will be 100 µM, and the final DMSO concentration will be 0.1%.

  • Always prepare a vehicle control containing 0.1% DMSO in the final culture volume.

Experimental Workflow for Preparing Working Solutions

A Start with 100 mM This compound in DMSO B Prepare 1 mM Intermediate (10 µL stock + 990 µL media) A->B C Prepare 100 µM Final Solution (100 µL intermediate + 900 µL media) B->C D Final DMSO concentration = 0.1% C->D

Caption: Workflow for preparing a this compound working solution.

Signaling Pathway

Quorum Sensing Inhibition by this compound in P. aeruginosa

cluster_0 Bacterial Cell LasI LasI AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasI->AHL Synthesizes RhlI RhlI RhlI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds & Activates RhlR RhlR Receptor AHL->RhlR Binds & Activates Virulence Virulence Gene Expression (e.g., proteases, toxins, biofilm formation) LasR->Virulence Promotes RhlR->Virulence Promotes Furanone This compound Furanone->LasR Competitively Inhibits Furanone->RhlR Competitively Inhibits

Caption: this compound inhibits quorum sensing by blocking AHL binding.

Technical Support Center: Optimizing Furanone C-30 for Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Furanone C-30 to inhibit quorum sensing (QS). The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit quorum sensing?

This compound is a brominated furanone, a synthetic analog of natural furanones produced by the marine alga Delisea pulchra.[1][2] It primarily inhibits quorum sensing in bacteria like Pseudomonas aeruginosa by acting as a competitive inhibitor for the binding of N-acyl homoserine lactone (AHL) signal molecules to their cognate transcriptional regulators, such as LasR and RhlR.[2][3] By binding to these receptors, this compound can render them dysfunctional, preventing the conformational changes necessary for their activity and in some cases, affecting their solubility.[1][3][4] This interference disrupts the expression of QS-controlled genes, which are often responsible for virulence factor production and biofilm formation.[5][6]

Q2: At what concentration is this compound effective?

The effective concentration of this compound is dependent on the bacterial species, the specific assay, and the experimental conditions (in vitro vs. in vivo). In vitro studies have shown significant inhibition of QS-related phenotypes in P. aeruginosa at concentrations ranging from 2.5 µg/ml to 50 µM.[1][6] For biofilm inhibition, concentrations of 128 µg/mL have demonstrated over 90% inhibition, with complete inhibition at 256 and 512 µg/mL.[7] In murine models, dosages have ranged from 0.25 µg/g to 2 µg/g.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Does this compound have a bactericidal or bacteriostatic effect?

This compound is primarily considered a quorum sensing inhibitor, meaning it disrupts bacterial communication and virulence rather than directly killing the bacteria or inhibiting their growth.[8] Studies have shown that at concentrations effective for QS inhibition (up to 50 µM), this compound has no observable impact on the growth of P. aeruginosa.[1][4] This is a key advantage of anti-virulence therapies, as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[9]

Q4: Can this compound be used in combination with antibiotics?

Yes, research suggests that this compound can enhance the susceptibility of bacterial biofilms to antibiotics.[1] For instance, it has been shown to potentiate the activity of tobramycin against P. aeruginosa biofilms and rescue colistin resistance in Gram-negative bacteria.[10][11] This synergistic effect makes it a promising candidate for combination therapies.

Troubleshooting Guides

Problem 1: No significant inhibition of quorum sensing observed.
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your bacterial strain and assay. Concentrations can vary significantly between studies.
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in an appropriate solvent (e.g., DMSO) at -20°C, protected from light.
Inappropriate Solvent Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is not affecting bacterial growth or the assay itself. Run a solvent-only control.
Resistant Bacterial Strain Some bacterial strains may exhibit intrinsic or acquired resistance. Verify the QS system of your strain and consider testing other QS inhibitors.
Assay-Specific Issues Ensure your reporter strain or virulence factor assay is functioning correctly. Run positive and negative controls to validate the assay.
Problem 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variability in Bacterial Inoculum Standardize the initial bacterial cell density (e.g., by adjusting to a specific OD600) for all experiments.
Inconsistent Incubation Times Adhere to a strict incubation timeline for all experimental and control groups.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of this compound and bacterial cultures.
Instability of this compound As mentioned above, prepare fresh solutions and handle them properly to avoid degradation.
Problem 3: this compound appears to be toxic to the bacteria.
Possible Cause Troubleshooting Steps
Concentration is too high While generally not bactericidal at QS-inhibitory concentrations, very high concentrations may exhibit toxicity. Reduce the concentration and perform a viability assay (e.g., CFU plating) to confirm.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to bacteria. Ensure the final solvent concentration is below the toxic threshold (typically <1%).
Synergistic effects with media components Some media components may interact with this compound. If possible, test in different growth media.

Data Presentation

Table 1: Effective Concentrations of this compound in Pseudomonas aeruginosa

ApplicationConcentrationOrganism/ModelObserved EffectReference
Quorum Sensing Inhibition (in vitro)3.125–50 µMP. aeruginosaSignificant inhibition of LasR and RhlR activity.[1]
Biofilm Inhibition (in vitro)128 µg/mLP. aeruginosa92% inhibition of biofilm formation.[7]
Biofilm Inhibition (in vitro)256 µg/mLP. aeruginosa100% inhibition of biofilm formation.[7]
Biofilm Eradication (in vitro)256 µg/mLP. aeruginosa90% eradication of established biofilm.[7]
Gene Expression Regulation (in vitro)2.5 and 5 µg/mlP. aeruginosa PAO-1Decreased expression of virulence genes (lasB, rhlA).[6]
Lung Infection (in vivo)1 and 2 µg/gMurine ModelInhibition of lasR gene expression.[5]
Lung Infection (in vivo)0.25 - 0.75 µg/gMurine ModelReduced lung bacterial load and pathology.[5]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
  • Preparation: Prepare a fresh overnight culture of the bacterial strain of interest in a suitable growth medium.

  • Inoculum Standardization: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).

  • Treatment: In a 96-well microtiter plate, add the standardized bacterial suspension to wells containing serial dilutions of this compound. Include a positive control (bacteria with no treatment) and a negative control (medium only). Also, include a solvent control.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Quorum_Sensing_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment AHL_Synthase AHL Synthase (e.g., LasI, RhlI) AHL AHL Signal AHL_Synthase->AHL Synthesizes Receptor Receptor Protein (e.g., LasR, RhlR) AHL->Receptor Binds to AHL_out AHL Signal AHL->AHL_out Diffuses out AHL_Receptor AHL-Receptor Complex Receptor->AHL_Receptor DNA DNA AHL_Receptor->DNA Binds to Promoter Virulence_Genes Virulence Genes DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Biofilm, Toxins) Virulence_Genes->Virulence_Factors Leads to Production Furanone_C30 This compound Furanone_C30->Receptor Competitively Binds AHL_out->AHL Diffuses in (High Cell Density)

Caption: this compound inhibits quorum sensing by competitively binding to receptor proteins.

Experimental_Workflow A Prepare Bacterial Culture and this compound dilutions B Perform Dose-Response Experiment (e.g., Biofilm Assay) A->B C Determine Optimal Non-Toxic Concentration of this compound B->C D Conduct Quorum Sensing Inhibition Assays C->D E Analyze Results: - Virulence Factor Production - Gene Expression (qRT-PCR) - Biofilm Quantification D->E F Statistical Analysis and Interpretation E->F

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Guide Start Experiment Start: No QS Inhibition Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Reagents Are this compound stock and reagents fresh? Check_Concentration->Check_Reagents Yes Dose_Response->Start Prepare_Fresh Action: Prepare Fresh Stock Solutions Check_Reagents->Prepare_Fresh No Check_Controls Are positive/negative controls working? Check_Reagents->Check_Controls Yes Prepare_Fresh->Start Validate_Assay Action: Validate Assay and Reporter Strain Check_Controls->Validate_Assay No Success Problem Resolved Check_Controls->Success Yes Validate_Assay->Start

Caption: Troubleshooting flowchart for a lack of quorum sensing inhibition.

References

Furanone C-30 Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Furanone C-30 in long-term experiments, ensuring its stability and understanding its degradation profile is critical for reproducible and accurate results. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid powder at -20°C, where it is reported to be stable for at least two years. When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for a maximum of one month. Always protect the compound from moisture and light.

Q2: My this compound solution appears to have lost activity over time. What are the potential causes?

A2: Loss of biological activity is a common issue in long-term experiments and can be attributed to several factors. The primary causes of this compound degradation in solution are hydrolysis, photodegradation, and thermal decomposition. The stability is highly dependent on the solvent, pH, temperature, and light exposure.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Halogenated furanones like this compound are susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze the opening of the furanone ring, leading to inactive products. It is crucial to maintain a neutral pH for your experimental solutions whenever possible.

Q4: Can I autoclave my media containing this compound?

A4: No, it is not recommended to autoclave media containing this compound. The high temperatures during autoclaving can lead to significant thermal degradation of the compound. This compound should be sterile-filtered and added to the media after it has cooled down.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for halogenated furanones include:

  • Hydrolysis: The furanone ring can be cleaved in the presence of water, a process accelerated by non-neutral pH.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that break down the molecule.

  • Thermal Decomposition: Elevated temperatures can cause the molecule to decompose.

  • Oxidation: The presence of oxidizing agents can also lead to degradation.

Troubleshooting Guides

Issue 1: Unexpected Variability in Experimental Results

Possible Cause: Inconsistent activity of this compound due to degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both solid and stock solutions of this compound have been stored at the recommended temperatures and protected from light and moisture.

  • Prepare Fresh Solutions: If stock solutions are older than the recommended storage period, prepare fresh solutions from the solid compound.

  • Perform a Bioassay Check: Before starting a long-term experiment, test the activity of your this compound solution in a short-term bioassay to ensure it is active.

  • Control for Environmental Factors: Minimize the exposure of your experimental setup to light and maintain a constant, controlled temperature.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress). Analyze these samples by HPLC-MS to characterize the degradation products.

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products.

  • Analyze a Control Sample: Run a control sample of freshly prepared this compound solution to compare with your experimental samples.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)-20°CAt least 2 yearsSealed, away from moisture and light
Solution in DMSO-20°CUp to 1 monthSealed, away from moisture and light
Solution in DMSO-80°CUp to 6 monthsSealed, away from moisture and light

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-MS method to quantify the remaining this compound and identify any degradation products.

Mandatory Visualizations

Furanone_C30_Degradation_Pathways cluster_stress Stress Conditions cluster_pathways Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis (Ring Opening) Acid->Hydrolysis Base Basic pH Base->Hydrolysis Light Light (UV) Photodegradation Photodegradation Light->Photodegradation Temp High Temperature Thermal_Decomposition Thermal Decomposition Temp->Thermal_Decomposition Oxidant Oxidizing Agents Oxidation Oxidation Oxidant->Oxidation Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Decomposition->Degradation_Products Oxidation->Degradation_Products Furanone_C30 This compound (Active) Furanone_C30->Hydrolysis Furanone_C30->Photodegradation Furanone_C30->Thermal_Decomposition Furanone_C30->Oxidation

Caption: Major degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Issue: Loss of this compound Activity Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh If incorrect Bioassay Perform Bioassay to Confirm Activity Check_Storage->Bioassay If correct Prepare_Fresh->Bioassay Control_Env Control Experimental Environment (Light, Temp) Bioassay->Control_Env Activity Confirmed Forced_Deg Conduct Forced Degradation Study Bioassay->Forced_Deg Activity Low/Absent Optimize_Exp Optimize Experimental Protocol Control_Env->Optimize_Exp Analyze_HPLC Analyze by Stability-Indicating HPLC-MS Forced_Deg->Analyze_HPLC Identify_Deg Identify Degradation Products Analyze_HPLC->Identify_Deg Identify_Deg->Optimize_Exp

Caption: Troubleshooting workflow for addressing loss of this compound activity.

Technical Support Center: Investigating Bacterial Resistance to Furanone C-30

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to the quorum sensing inhibitor, Furanone C-30. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brominated furanone, a synthetic analogue of natural furanones produced by the red alga Delisea pulchra. Its primary mechanism of action is the inhibition of bacterial quorum sensing (QS) systems. It structurally mimics native acyl-homoserine lactone (AHL) signal molecules and is thought to competitively bind to and inactivate LuxR-type transcriptional regulators, such as LasR in Pseudomonas aeruginosa. This interference disrupts the coordinated gene expression of virulence factors and biofilm formation.

Q2: What are the primary known mechanisms of bacterial resistance to this compound?

A2: The predominant mechanisms of resistance to this compound, particularly in Pseudomonas aeruginosa, are:

  • Active Efflux: Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM and MexEF-OprN, actively transport this compound out of the bacterial cell.

  • Reduced Permeability: Alterations in the bacterial outer membrane can limit the influx of this compound into the cell.

  • Genetic Mutations: Spontaneous mutations in regulatory genes of efflux pumps (e.g., mexR, nalC, nalD, and mexT) can lead to their constitutive overexpression.

  • Disrupted Quorum Sensing Systems: In some clinical isolates, pre-existing disruptions in their AHL-mediated QS pathways can render this compound ineffective, as the target of the compound is already non-functional.

Q3: Can bacteria develop resistance to this compound during an experiment?

A3: Yes, experimental evolution studies have shown that bacteria, such as Pseudomonas aeruginosa, can rapidly develop resistance to this compound, especially when used in combination with antibiotics like tobramycin. This is often due to the selection of mutants with upregulated efflux pump expression.

Q4: What is the role of efflux pumps in this compound resistance?

A4: Efflux pumps are membrane-bound protein complexes that act as molecular pumps, expelling a wide range of substrates, including antibiotics and quorum sensing inhibitors like this compound, from the bacterial cytoplasm or periplasm to the extracellular environment. This reduces the intracellular concentration of the compound, preventing it from reaching its target and exerting its inhibitory effect. The MexAB-OprM and MexEF-OprN efflux pumps are of particular importance in P. aeruginosa resistance to this compound.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibitory effect of this compound on quorum sensing-regulated phenotypes (e.g., virulence factor production, biofilm formation).
Possible Cause Troubleshooting Step
Bacterial strain has developed resistance. 1. Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain. An unusually high MIC may indicate resistance. 2. Perform an efflux pump activity assay (see Experimental Protocols) to check for increased efflux. 3. Sequence the regulatory genes of relevant efflux pumps (e.g., mexR, nalC, nalD, mexT) to screen for mutations.
The bacterial strain has a naturally disrupted QS system. 1. Quantify the production of native AHL signal molecules by your strain using a reporter strain or analytical methods like LC-MS. 2. Sequence key QS regulatory genes (e.g., lasR, rhlR) to check for inactivating mutations.
This compound degradation or instability. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -20°C or lower and protect from light. 3. Verify the purity and concentration of your this compound stock.
Sub-optimal experimental conditions. 1. Ensure the pH and composition of your growth medium are consistent and appropriate for your bacterial strain and the activity of this compound. 2. Optimize the concentration of this compound used. A dose-response experiment is recommended.
Problem 2: Difficulty in interpreting results from an efflux pump activity assay (e.g., ethidium bromide accumulation assay).
Possible Cause Troubleshooting Step
High background fluorescence. 1. Wash cells thoroughly to remove any residual growth medium, which can be autofluorescent. 2. Include a control with cells but without the fluorescent substrate (e.g., ethidium bromide) to measure background fluorescence. 3. Use a minimal, non-fluorescent buffer for the assay.
Low signal-to-noise ratio. 1. Optimize the concentration of the fluorescent substrate. Too low a concentration may not provide a detectable signal, while too high a concentration can lead to quenching or toxicity. 2. Ensure a sufficient cell density for the assay. 3. Use a sensitive fluorometer with appropriate excitation and emission wavelength settings.
Efflux pump inhibitor (EPI) is not effective. 1. Verify the purity and activity of your EPI (e.g., CCCP, PAβN). 2. Optimize the concentration of the EPI. It should be non-toxic to the cells at the concentration used. 3. Consider that your strain may have efflux pumps that are not inhibited by the chosen EPI.
Cell viability is compromised. 1. Perform a viability count (e.g., plating for CFUs) before and after the assay to ensure that the assay conditions and reagents are not killing the bacteria. 2. High concentrations of the fluorescent substrate or EPI can be toxic.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against Pseudomonas aeruginosa

CompoundStrain(s)MIC (µg/mL)Notes
This compoundColistin-resistant Gram-negative bacteria≥ 50Weak or no direct antimicrobial activity.
This compoundP. aeruginosa100% biofilm inhibition at 256-512 µg/mLDemonstrates anti-biofilm activity at higher concentrations.
TobramycinP. aeruginosa PAO10.25 - 16Planktonic form.
CiprofloxacinP. aeruginosa PAO10.25 - 2Planktonic form.

Table 2: Relative Gene Expression Changes in P. aeruginosa Biofilms Treated with this compound

GeneFunctionChange with 2.5 µg/mL C-30Change with 5 µg/mL C-30
lasBVirulence factor (elastase)Significantly decreasedFurther decreased
rhlAVirulence factor (rhamnolipid)Significantly decreasedFurther decreased
phzA2Virulence factor (phenazine)Significantly decreasedFurther decreased
lasRQS receptorSignificantly increasedFurther increased
rhlRQS receptorSignificantly increasedFurther increased
pqsRQS receptorMarkedly decreasedFurther decreased
lasIAHL synthaseSignificantly decreasedFurther decreased
rhlIAHL synthaseSignificantly decreasedFurther decreased
pqsEQS signalingSignificantly decreasedFurther decreased
pqsHQS signalingSignificantly decreasedFurther decreased

Data adapted from a study on P. aeruginosa PAO-1 mature biofilms.

Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This protocol is used to qualitatively assess the activity of efflux pumps. It is based on the principle that EtBr, a fluorescent DNA intercalating agent, is a substrate for many efflux pumps. Increased intracellular fluorescence indicates reduced efflux activity.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL in water)

  • Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader

Procedure:

  • Grow bacterial cells to mid-logarithmic phase in a suitable broth medium.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with PBS to remove residual growth medium.

  • Resuspend the cells in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

  • In a 96-well plate, add the cell suspension to wells.

  • To appropriate wells, add the EPI (e.g., CCCP) to the desired final concentration. This will serve as a positive control for efflux inhibition. Add the same volume of solvent (e.g., DMSO) to the control wells.

  • Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds for 30-60 minutes) with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis: Plot fluorescence intensity versus time. A lower steady-state fluorescence in the absence of the EPI compared to its presence indicates active efflux of EtBr.

Protocol 2: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as the bacterial cell membrane. Increased fluorescence indicates increased permeability of the outer membrane.

Materials:

  • Bacterial culture in mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Grow and prepare bacterial cells as described in Protocol 1 (Steps 1-4), resuspending the final pellet in HEPES buffer.

  • In a 96-well plate, add the cell suspension to the wells.

  • Add NPN to a final concentration of 10 µM.

  • Measure the baseline fluorescence using a fluorometer with excitation at ~350 nm and emission at ~420 nm.

  • Add the test compound (e.g., a potential permeabilizing agent) to the wells.

  • Immediately monitor the change in fluorescence over time. An increase in fluorescence indicates that the outer membrane has become more permeable, allowing NPN to enter and intercalate into the membrane.

  • Data Analysis: The uptake of NPN is typically expressed as the relative fluorescence units or normalized to a positive control (e.g., a known membrane-disrupting agent like polymyxin B).

Visualizations

Signaling Pathways and Resistance Mechanisms

Furanone_C30_Action_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound LasR LasR This compound->LasR Inhibits Efflux Pumps Efflux Pumps This compound->Efflux Pumps Expels Reduced Permeability Reduced Permeability This compound->Reduced Permeability Blocks entry QS Genes QS Genes LasR->QS Genes Activates Virulence & Biofilm Virulence & Biofilm QS Genes->Virulence & Biofilm Promotes Regulatory Gene Mutations Regulatory Gene Mutations Regulatory Gene Mutations->Efflux Pumps Upregulates mexR, nalC, nalD, mexT mexR, nalC, nalD, mexT Regulatory Gene Mutations->mexR, nalC, nalD, mexT

Caption: Action of this compound on QS and bacterial resistance mechanisms.

Experimental Workflow: Investigating this compound Resistance

Resistance_Investigation_Workflow start Observation: Reduced this compound Efficacy mic_test Determine MIC of this compound start->mic_test efflux_assay Efflux Pump Activity Assay mic_test->efflux_assay High MIC permeability_assay Outer Membrane Permeability Assay mic_test->permeability_assay High MIC gene_expression qRT-PCR for Efflux Pump Genes (mexA, mexB, oprM, etc.) efflux_assay->gene_expression Increased Efflux conclusion Identify Resistance Mechanism permeability_assay->conclusion Decreased Permeability sequencing Sequence Regulatory Genes (mexR, nalC, nalD, mexT) gene_expression->sequencing Upregulated Expression sequencing->conclusion Mutations Found

Caption: Workflow for investigating the mechanisms of this compound resistance.

Logical Relationship: Regulation of the MexAB-OprM Efflux Pump

MexAB_OprM_Regulation mexA-mexB-oprM mexA-mexB-oprM operon MexAB-OprM Pump MexAB-OprM Efflux Pump mexA-mexB-oprM->MexAB-OprM Pump Encodes Extracellular Space Extracellular Space MexAB-OprM Pump->Extracellular Space This compound This compound This compound->MexAB-OprM Pump Efflux mexR mexR mexR->mexA-mexB-oprM Represses nalC nalC nalC->mexA-mexB-oprM Represses nalD nalD nalD->mexA-mexB-oprM Represses

Caption: Simplified regulation of the MexAB-OprM efflux pump in P. aeruginosa.

Technical Support Center: Overcoming Furanone C-30 Resistance Mediated by Efflux Pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furanone C-30 and encountering resistance mediated by efflux pumps in bacteria, particularly Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic brominated furanone that acts as a quorum sensing (QS) inhibitor.[1][2] Its primary mechanism of action involves interfering with the QS systems of bacteria like Pseudomonas aeruginosa. It structurally mimics the native N-acyl-homoserine lactone (AHL) signaling molecules and competitively binds to QS transcriptional regulators, such as LasR and RhlR, rendering them dysfunctional.[1][3] This disrupts the expression of various virulence factors and biofilm formation, thereby attenuating bacterial pathogenicity without directly killing the bacteria.[2][4][5]

Q2: We are observing that this compound is no longer effective in our long-term experiments. What could be the reason?

The development of resistance to this compound is a known phenomenon, especially in long-term exposure studies.[6] The primary mechanism of this acquired resistance is often the upregulation of multidrug resistance (MDR) efflux pumps.[6][7] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its inhibitory effect on quorum sensing pathways.

Q3: Which specific efflux pumps are known to be involved in this compound resistance?

In Pseudomonas aeruginosa, the main efflux pumps implicated in this compound resistance belong to the Resistance-Nodulation-Division (RND) superfamily. Specifically, the MexAB-OprM and MexEF-OprN efflux systems have been shown to contribute to the extrusion of C-30.[4][6][7] Overexpression of these pumps, often due to mutations in their regulatory genes (e.g., mexR, nalC, nalD, mexT), leads to reduced susceptibility to this compound.[6]

Q4: How can we overcome efflux pump-mediated resistance to this compound in our experiments?

A common and effective strategy is the co-administration of an efflux pump inhibitor (EPI) with this compound.[4][8] EPIs are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration and restoring the efficacy of this compound. A widely used broad-spectrum EPI for RND-type pumps in P. aeruginosa is Phenylalanine-Arginine β-Naphthylamide (PAβN).[4][9]

Q5: What is a suitable concentration of this compound to use in our experiments?

The effective concentration of this compound can vary depending on the bacterial strain and the specific assay. It is generally used at concentrations that do not inhibit bacterial growth to ensure that the observed effects are due to quorum sensing inhibition and not bactericidal activity.[2] Concentrations ranging from 2.5 µg/mL to 100 µg/mL have been reported in various studies.[4][6][10] It is recommended to perform a dose-response experiment to determine the optimal non-growth-inhibitory concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial inoculum is a critical factor in MIC assays.

    • Solution: Ensure that the bacterial culture is in the logarithmic growth phase and standardize the inoculum to a 0.5 McFarland standard for every experiment.

  • Possible Cause 2: this compound precipitation. this compound is soluble in DMSO, but may precipitate in aqueous media at high concentrations.

    • Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is consistent and low across all wells (typically ≤1%) to avoid solvent effects.

  • Possible Cause 3: Biofilm formation in microtiter plates. P. aeruginosa is a potent biofilm former, which can lead to inaccurate MIC readings.

    • Solution: Use biofilm-specific assays if you are studying biofilms. For planktonic MICs, ensure vigorous shaking during incubation if appropriate for your experimental design, or use plates coated to prevent biofilm attachment.

Problem 2: No significant potentiation of antibiotics with this compound in our resistant strain.

  • Possible Cause 1: High-level expression of efflux pumps. The level of efflux pump expression may be too high for the concentration of this compound used.

    • Solution: Increase the concentration of this compound, ensuring it remains below its MIC. Alternatively, combine this compound with an EPI like PAβN to block efflux activity.

  • Possible Cause 2: The antibiotic is not a substrate of the efflux pump affected by C-30. The potentiation effect is most significant when the antibiotic is also a substrate of the same efflux pump that extrudes C-30.

    • Solution: Verify from literature if the antibiotic you are using is a known substrate of MexAB-OprM or other relevant efflux pumps in your bacterial strain.

  • Possible Cause 3: The resistance mechanism is not primarily due to efflux pumps. Other resistance mechanisms, such as enzymatic degradation of the antibiotic or target modification, may be dominant.

    • Solution: Characterize the resistance mechanisms in your strain using molecular techniques such as PCR to detect resistance genes.

Problem 3: Difficulty in interpreting the results of the ethidium bromide (EtBr)-agar cartwheel assay.

  • Possible Cause 1: Inappropriate EtBr concentration. The optimal EtBr concentration can vary between bacterial species and even strains.

    • Solution: Perform a preliminary experiment with a range of EtBr concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L) to determine the concentration that allows for clear differentiation between your control strains (wild-type and a known efflux-deficient mutant).[7]

  • Possible Cause 2: Subjective interpretation of fluorescence. Visual assessment of fluorescence can be subjective.

    • Solution: Always include positive and negative control strains on the same plate for direct comparison. Take images under standardized UV illumination conditions. For more quantitative data, consider using a fluorescence-based microplate assay.

Quantitative Data Summary

Table 1: this compound Concentrations and Effects on P. aeruginosa

ParameterConcentrationEffectReference
Inhibition of QS-regulated genes (lasB, rhlA, phzA2)2.5 - 5 µg/mLSignificant decrease in gene expression in mature biofilms.[10]
No effect on biofilm CFUup to 200 µg/mLDid not affect the number of colony-forming units in the biofilm.[6]
Potentiation of Tobramycin100 µg/mLUsed in combination with tobramycin to treat P. aeruginosa biofilms.[6]
MIC against colistin-resistant Gram-negative bacteria≥ 50 µg/mLDisplayed weak or no antimicrobial activity.[2]

Table 2: MIC of Tobramycin against P. aeruginosa PAO1 Biofilms with and without this compound

TreatmentMIC (µg/mL)Fold ChangeReference
Tobramycin alone> 40-[4]
Tobramycin + this compound (100 µg/mL)58-fold decrease[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of P. aeruginosa from an agar plate and inoculate it into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound and Antibiotic Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of this compound and/or the desired antibiotic in CAMHB in a 96-well microtiter plate.

    • If using an EPI like PAβN, add it to the wells at a fixed sub-inhibitory concentration.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Ethidium Bromide (EtBr)-Agar Cartwheel Method for Efflux Pump Activity

This method provides a qualitative assessment of efflux pump activity.[7]

  • Preparation of EtBr-Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) and autoclave.

    • Cool the agar to 45-50°C and add EtBr to final concentrations ranging from 0.5 to 2.0 mg/L.

    • Pour the plates and allow them to solidify. Store protected from light.

  • Bacterial Culture Preparation:

    • Grow P. aeruginosa strains overnight in Luria-Bertani (LB) broth at 37°C.

    • Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile cotton swab, streak the bacterial suspensions from the center to the periphery of the EtBr-agar plates in a "cartwheel" pattern.

    • Include a wild-type strain, an efflux-deficient mutant (negative control), and an overexpressing mutant (positive control) on the same plate.

  • Incubation and Visualization:

    • Incubate the plates at 37°C for 16-18 hours in the dark.

    • Visualize the plates under a UV transilluminator.

    • Strains with high efflux pump activity will show less fluorescence (less EtBr accumulation) compared to strains with low or no efflux activity.

Protocol 3: Quantitative Pyocyanin and Elastase Assays

These assays measure the production of key virulence factors regulated by quorum sensing in P. aeruginosa.

Pyocyanin Assay:

  • Culture Preparation:

    • Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without this compound at 37°C for 24-48 hours.

  • Extraction:

    • Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.

    • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to mix.

    • Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.

    • Transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 N HCl. Vortex.

    • Centrifuge to separate the phases. The pink to red pyocyanin will be in the upper acidic aqueous layer.

  • Quantification:

    • Measure the absorbance of the top layer at 520 nm.

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the A₅₂₀ by 17.072.

Elastase Assay:

  • Culture Preparation:

    • Grow P. aeruginosa as described for the pyocyanin assay.

  • Assay Procedure:

    • Centrifuge the bacterial culture and collect the supernatant.

    • Add 100 µL of the supernatant to a 96-well plate.

    • Prepare a solution of Elastin-Congo Red (ECR) at 10 mg/mL in 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5.

    • Add 900 µL of the ECR buffer to the supernatant in the wells.

    • Incubate at 37°C for at least 3 hours with shaking.

    • Centrifuge the plate to pellet the insoluble ECR.

    • Transfer the supernatant to a new plate and measure the absorbance at 495 nm.

    • Higher absorbance indicates higher elastase activity.

Visualizations

Furanone_C30_Mechanism cluster_bacterium Pseudomonas aeruginosa C30_in This compound LasR LasR C30_in->LasR Binds & Inhibits RhlR RhlR C30_in->RhlR Binds & Inhibits QS_genes Quorum Sensing Regulated Genes (e.g., lasB, rhlA) LasR->QS_genes Activation Blocked RhlR->QS_genes Activation Blocked Virulence Virulence Factor Production & Biofilm Formation QS_genes->Virulence Expression Reduced C30_out This compound (extracellular) C30_out->C30_in Enters cell

Caption: Mechanism of action of this compound as a quorum sensing inhibitor.

Efflux_Pump_Resistance cluster_bacterium Resistant Pseudomonas aeruginosa C30_in This compound (intracellular) EffluxPump MexAB-OprM Efflux Pump C30_in->EffluxPump Substrate QS_target QS Receptors (LasR, RhlR) C30_in->QS_target Reduced Inhibition C30_out This compound (extracellular) EffluxPump->C30_out Extrusion C30_out->C30_in Enters cell EPI Efflux Pump Inhibitor (EPI) (e.g., PAβN) EPI->EffluxPump Inhibits

Caption: Efflux pump-mediated resistance to this compound and its inhibition.

Experimental_Workflow start Start: Suspected C-30 Resistance mic_c30 1. MIC Assay: This compound start->mic_c30 mic_combo 2. MIC Assay: C-30 + EPI (PAβN) mic_c30->mic_combo If resistance is observed efflux_assay 3. Efflux Pump Activity Assay (e.g., EtBr-agar) mic_combo->efflux_assay If EPI restores susceptibility virulence_assay 4. Virulence Factor Assays (Pyocyanin, Elastase) efflux_assay->virulence_assay interpretation 5. Data Interpretation & Conclusion virulence_assay->interpretation

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Assessing the Cytotoxicity of Furanone C-30 on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the cytotoxic effects of Furanone C-30 on mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a brominated furanone derivative. It is primarily recognized as a quorum-sensing (QS) inhibitor in bacteria, particularly Pseudomonas aeruginosa.[1][2][3] It interferes with bacterial communication systems, which are crucial for regulating virulence factors and biofilm formation.[4][5][6] Its effects on mammalian cells are less characterized.

Q2: Is there any existing data on the cytotoxicity of this compound in mammalian cell lines?

Published data on the cytotoxicity of this compound in a wide range of mammalian cell lines is limited. One study indicated that this compound at a concentration of 50 µg/ml did not exhibit significant toxicity towards the RAW 264.7 murine macrophage cell line.[6][7] However, other research has suggested that some furanone derivatives can be toxic to human kidney cells.[8] Therefore, it is crucial to experimentally determine the cytotoxicity of this compound in your specific cell line of interest.

Q3: Which assays are recommended for assessing the cytotoxicity of this compound?

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. Commonly used assays include:

  • MTT Assay: To assess cell viability by measuring metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and cytotoxicity.

  • Caspase-3/7 Assay: To detect the induction of apoptosis (programmed cell death).

Q4: What are the expected outcomes if this compound induces cytotoxicity?

If this compound is cytotoxic, you would expect to see:

  • A dose-dependent decrease in cell viability in the MTT assay.

  • A dose-dependent increase in LDH release in the LDH assay.

  • An increase in caspase-3/7 activity, indicating apoptosis induction.

Quantitative Data Summary

As you conduct your experiments, you can use the following table to summarize your quantitative data for easy comparison.

Cell LineAssayExposure Time (hours)IC50 Value (µM)Max % CytotoxicityNotes
e.g., A549MTT24
MTT48
LDH24
LDH48
e.g., HepG2MTT24
MTT48
LDH24
LDH48

IC50: The concentration of this compound that inhibits 50% of the cell population's response.

Experimental Workflows

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture Mammalian Cell Line seed_plate Seed Cells into 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with This compound seed_plate->treat_cells prepare_c30 Prepare this compound Serial Dilutions prepare_c30->treat_cells mtt MTT Assay treat_cells->mtt ldh LDH Assay treat_cells->ldh caspase Caspase-3/7 Assay treat_cells->caspase read_plate Measure Absorbance/ Luminescence mtt->read_plate ldh->read_plate caspase->read_plate calc_ic50 Calculate IC50 & % Cytotoxicity read_plate->calc_ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting Guides

MTT Assay
Issue Possible Cause Solution
High background in "no cell" controls - Contamination of media or reagents.- this compound may be directly reducing the MTT reagent.- Use sterile technique and fresh reagents.- Run a "reagent blank" control (media + this compound + MTT) and subtract this background from all readings.[9]
Inconsistent readings across replicate wells - Uneven cell seeding.[10]- Incomplete dissolution of formazan crystals.[9][11]- "Edge effects" in the 96-well plate.[10]- Ensure a single-cell suspension before seeding and mix thoroughly.[10]- Vigorously pipette or shake the plate after adding the solubilization solution.[9]- Avoid using the outer wells of the plate; fill them with sterile PBS or media.[10]
Absorbance readings are too low - Cell number per well is too low.- Incubation time with MTT reagent is too short.- Increase the initial cell seeding density.- Increase the incubation time with the MTT reagent until purple formazan crystals are visible in the cells.
LDH Assay
Issue Possible Cause Solution
High background in culture medium control - Serum in the culture medium may contain LDH.[12]- Phenol red in the medium can interfere with absorbance readings.- Use serum-free medium for the assay period if possible, or measure the background LDH in the medium and subtract it from all values.[12]- Use a medium without phenol red.
Low signal in positive control (lysed cells) - Incomplete cell lysis.- Low cell number.- Ensure the lysis buffer is added correctly and incubated for the recommended time.[12]- Increase the number of cells seeded per well.
High variability between replicates - Inconsistent cell numbers in wells.- Bubbles in the wells.- Ensure proper cell counting and seeding techniques.- Be careful when adding reagents to avoid introducing bubbles. Centrifuge the plate briefly if bubbles are present.
Caspase-3/7 Assay
Issue Possible Cause Solution
High background fluorescence/luminescence - Spontaneous apoptosis in cell culture.- Reagent degradation.- Ensure cells are healthy and not overgrown before starting the experiment.[13]- Store reagents as recommended, protected from light, and avoid repeated freeze-thaw cycles.[13][14]
Low signal in positive control - The chosen apoptosis inducer is not effective for the cell line.- Insufficient incubation time.- Use a known, potent apoptosis inducer for your cell line as a positive control.- Optimize the incubation time for apoptosis induction.[14]
Signal decreases over time - The luminescent signal in some assays is transient.- Read the plate within the recommended time window after adding the reagent.[14]

Signaling Pathway Diagram

While the specific signaling pathways affected by this compound in mammalian cells are not well-documented, a common pathway to investigate for cytotoxic compounds is the induction of apoptosis.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome C30 This compound (Hypothesized) Mitochondria Mitochondrial Stress C30->Mitochondria Caspase9 Initiator Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Effector Caspases-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the this compound dilutions. Include vehicle-only controls.[9]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay (Luminescent)
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[14]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

References

Furanone C-30 Technical Support Center: Minimizing Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Furanone C-30 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental models, with a focus on minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic brominated furanone that acts as a potent inhibitor of bacterial quorum sensing (QS).[1][2] It structurally mimics the natural N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria for cell-to-cell communication.[3] The primary targets of this compound in Pseudomonas aeruginosa are the LasR and RhlR transcriptional regulators.[2] By binding to these receptors, this compound disrupts the QS signaling cascade, leading to the downregulation of various virulence factors and biofilm formation.[3][4]

Q2: What are the known off-target effects of this compound on eukaryotic cells?

Published data on the off-target effects of this compound in eukaryotic cells is limited. However, some studies have reported concentration-dependent cytotoxicity. For instance, a concentration of 50 μg/mL of this compound showed no significant additional toxicity to RAW 264.7 murine macrophage cells.[5] It is important to note that the halogenated structure of furanones may contribute to toxicity in some human cell lines. Therefore, it is crucial to determine the cytotoxic concentration of this compound for each specific cell line used in your experiments.

Q3: Does this compound affect host cell signaling pathways like NF-κB or MAPK?

Currently, there is no direct evidence in the peer-reviewed literature to suggest that this compound specifically modulates the NF-κB or MAPK signaling pathways in eukaryotic cells. While some furanone-like compounds have been shown to have anti-inflammatory effects, which can involve these pathways, specific studies on this compound are lacking. Researchers investigating the immunomodulatory effects of this compound should consider assessing the activation status of key proteins in these pathways (e.g., phosphorylation of p65 for NF-κB or ERK/p38 for MAPK) as part of their experimental design.

Q4: What is the stability of this compound in experimental conditions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For in vivo experiments, it is recommended to prepare fresh working solutions daily. Stock solutions are generally stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months), protected from light.[6] The stability in cell culture media over extended incubation periods has not been extensively characterized, and it is advisable to minimize the time between the preparation of the working solution and its addition to the experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results - Inconsistent this compound concentration due to improper dissolution or storage.- Degradation of this compound in the experimental setup.- Bacterial resistance development (efflux pumps, reduced permeability).[7]- Ensure complete dissolution of this compound in DMSO before preparing working solutions.- Prepare fresh working solutions for each experiment.- Test for the development of bacterial resistance by determining the minimum inhibitory concentration (MIC) of this compound before and after prolonged exposure.
Unexpected cytotoxicity in eukaryotic cell lines - The concentration of this compound used is above the cytotoxic threshold for the specific cell line.- The solvent (DMSO) concentration is too high.- Perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) to determine the non-toxic concentration range for your specific cell line.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v).
Lack of expected inhibitory effect on bacterial virulence or biofilm formation - The bacterial strain used has inherent or acquired resistance to this compound.- The concentration of this compound is too low.- The compound has degraded.- Verify the susceptibility of your bacterial strain to this compound using a susceptible control strain.- Perform a dose-response experiment to determine the optimal inhibitory concentration.- Use freshly prepared this compound solutions.

Data Presentation

Table 1: Summary of this compound Concentrations Used in Various Experimental Models

Experimental Model Organism/Cell Line Concentration Range Observed Effect Reference
In vitro Quorum Sensing InhibitionPseudomonas aeruginosa PAO11 - 10 µMInhibition of exoprotease, pyoverdin, and chitinase activity.[1]
In vitro Biofilm InhibitionPseudomonas aeruginosa PAO-12.5 - 5 µg/mLDose-dependent inhibition of biofilm formation.[4]
In vitro Cytotoxicity AssayRAW 264.7 murine macrophagesUp to 50 µg/mLNo significant additional toxicity compared to control.[5]
In vivo Murine Lung Infection ModelPseudomonas aeruginosa PAO1Not specifiedPromotes bacterial clearance.
In vivo Murine Cutaneous Abscess ModelPseudomonas aeruginosa PA1425 - 50 µMDecreased necrosis and systemic spread of bacteria.[8]

Experimental Protocols

Protocol 1: Assessment of Eukaryotic Cell Viability using the MTT Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_bacteria Bacterial Cell cluster_compound Intervention AHL AHL Signal LasR LasR AHL->LasR Activates RhlR RhlR LasR->RhlR Activates Virulence Virulence Factor Expression RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm C30 This compound C30->LasR Inhibits C30->RhlR Inhibits

Caption: this compound inhibits bacterial quorum sensing.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Eukaryotic Cells (96-well plate) treat Treat Cells with This compound start->treat prep_c30 Prepare this compound Serial Dilutions prep_c30->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability read->analyze

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start Inconsistent Results? check_prep Check Compound Preparation & Storage start->check_prep Yes check_stability Consider Compound Degradation start->check_stability Yes check_resistance Evaluate Bacterial Resistance start->check_resistance Yes solution1 Use Fresh Stock Ensure Proper Dissolution check_prep->solution1 solution2 Prepare Fresh Working Solutions check_stability->solution2 solution3 Perform MIC Testing Use Control Strains check_resistance->solution3

Caption: Troubleshooting inconsistent this compound results.

References

Improving the efficacy of Furanone C-30 in combination with beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synergistic effects of Furanone C-30 and beta-lactam antibiotics. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances the efficacy of beta-lactam antibiotics?

A1: this compound is a quorum sensing (QS) inhibitor.[1][2] In pathogens like Pseudomonas aeruginosa, it primarily targets the LasR and RhlR proteins, which are key regulators of virulence and biofilm formation.[1][2] By binding to these receptors, this compound disrupts the QS signaling cascade, leading to a downregulation of virulence factors.[1][2][3] This includes the inhibition of biofilm formation and, in some cases, a decrease in the expression of antibiotic resistance genes like AmpC, which encodes for a beta-lactamase.[3][4][5] This disruption of the bacterial communication and defense mechanisms renders the bacteria more susceptible to the action of beta-lactam antibiotics.[3]

Q2: I am not observing a synergistic effect between this compound and my beta-lactam antibiotic. What are the possible reasons?

A2: Several factors could contribute to a lack of observed synergy:

  • Suboptimal Concentrations: The synergistic effect is often concentration-dependent. It is crucial to perform a dose-response analysis for both this compound and the beta-lactam antibiotic individually before testing them in combination.

  • Bacterial Strain Variability: The effectiveness of this compound can vary between different bacterial strains, even within the same species.[6] Some clinical isolates may exhibit resistance mechanisms that are not present in laboratory strains.[6]

  • Experimental Assay: The choice of synergy assay (e.g., checkerboard vs. time-kill) can influence the outcome. Some studies have shown discrepancies between different methods.[7]

  • Compound Stability and Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your experimental setup is not affecting bacterial growth. Also, consider the stability of both compounds under your specific experimental conditions (e.g., media, temperature, incubation time).

Q3: What are the recommended concentration ranges for this compound in synergy experiments?

A3: The effective concentration of this compound can vary depending on the bacterial strain and the experimental conditions. However, many in vitro studies have used concentrations ranging from 2.5 µg/mL to 50 µM.[1][3] It is important to note that at higher concentrations, some furanones may exhibit direct antimicrobial effects, which could confound the interpretation of synergy. It is recommended to determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific bacterial strain and use sub-inhibitory concentrations in synergy assays.

Q4: Can this compound reverse resistance to all types of beta-lactam antibiotics?

A4: The ability of this compound to potentiate beta-lactam activity is linked to its mechanism of QS inhibition and its effect on specific resistance mechanisms. For instance, its ability to downregulate AmpC expression suggests it may be more effective against cephalosporins that are substrates for this beta-lactamase.[3] The efficacy against other beta-lactams will depend on the primary resistance mechanisms of the target organism. Therefore, the effect may not be universal across all beta-lactam antibiotics.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in replicate wells/plates. - Inconsistent pipetting.- Uneven bacterial inoculum.- Compound precipitation.- Use calibrated pipettes and practice consistent technique.- Ensure the bacterial suspension is homogenous before inoculation.- Visually inspect solutions for any precipitation. If observed, prepare fresh stock solutions.
No bacterial growth in control wells. - Contamination of media or reagents.- Incorrect bacterial inoculum preparation.- Inactive bacterial stock.- Use sterile techniques and fresh, sterile media and reagents.- Verify the inoculum density using a spectrophotometer or by plating serial dilutions.- Streak the bacterial stock on an appropriate agar plate to check for viability.
Unexpected antagonistic or no interaction observed. - Inappropriate concentration ratios.- The chosen beta-lactam's mechanism of action is not complemented by QS inhibition.- The bacterial strain may have QS-independent resistance mechanisms.- Perform a comprehensive checkerboard assay with a wide range of concentrations for both compounds.- Research the specific resistance profile of your bacterial strain.- Consider using a different beta-lactam antibiotic with a different mode of action or susceptibility profile.
Difficulty in interpreting checkerboard assay results. - The Fractional Inhibitory Concentration (FIC) index calculation is complex.- Subjectivity in determining the MIC from visual inspection.- Use a microplate reader to obtain quantitative growth data (OD600).- Utilize online calculators or software for FIC index calculation.- Refer to established guidelines for interpreting FIC values (Synergy: FIC ≤ 0.5; Additivity/Indifference: 0.5 < FIC ≤ 4; Antagonism: FIC > 4).[8][9][10]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is designed to assess the synergistic interaction between this compound and a beta-lactam antibiotic using a 96-well microtiter plate.[8][11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (in DMSO)

  • Beta-lactam antibiotic stock solution

  • Multichannel pipette

Methodology:

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute the beta-lactam antibiotic horizontally (e.g., across columns 1-10).

    • Serially dilute this compound vertically (e.g., down rows A-G).

    • Column 11 should contain only the beta-lactam dilutions (antibiotic control).

    • Row H should contain only the this compound dilutions (C-30 control).

    • Well H12 should contain only broth and inoculum (growth control). Other wells in column 12 can be used for sterility controls (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7][8]

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the drug dilutions and the growth control well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[8]

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Beta-lactam where FIC = MIC of drug in combination / MIC of drug alone.[8][13]

    • Interpret the results as described in the troubleshooting guide.

Time-Kill Curve Assay

This assay provides dynamic information about the bactericidal or bacteriostatic effects of the drug combination over time.[7][10][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., MHB)

  • This compound and beta-lactam antibiotic at desired concentrations (typically sub-MIC)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating

Methodology:

  • Prepare Test Conditions: Set up culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone

    • Beta-lactam antibiotic alone

    • This compound and beta-lactam in combination

  • Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10^5 CFU/mL.[7]

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[7]

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[10]

Data Presentation

Table 1: Example Checkerboard Assay Results

This compound (µg/mL)Beta-lactam (µg/mL)Growth (OD600)
0 (Control)0 (Control)0.850
016 (MIC)0.050
5 (MIC)00.065
2.540.045
FIC Index 0.5 (Synergy)

Table 2: Example Time-Kill Assay Data (log10 CFU/mL)

Time (h)Growth ControlThis compoundBeta-lactamCombination
05.75.75.75.7
47.27.16.55.1
88.58.47.04.2
249.19.07.53.0

Visualizations

Furanone_C30_Mechanism cluster_QS Quorum Sensing System (e.g., P. aeruginosa) AHL Acyl-Homoserine Lactone (Signal Molecule) LasR_RhlR LasR / RhlR (Receptors) AHL->LasR_RhlR Binds & Activates Virulence_Genes Virulence & Biofilm Gene Expression LasR_RhlR->Virulence_Genes Activates Bacterial_Lysis Bacterial Lysis Furanone_C30 This compound Furanone_C30->LasR_RhlR Binds & Inhibits Beta_Lactam Beta-Lactam Antibiotic Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam->Cell_Wall Inhibits Cell_Wall->Bacterial_Lysis Leads to

Caption: this compound inhibits quorum sensing, enhancing beta-lactam efficacy.

Experimental_Workflow Start Start: Prepare Bacterial Culture MIC_Determination Determine MIC of This compound & Beta-Lactam Individually Start->MIC_Determination Checkerboard Perform Checkerboard Assay MIC_Determination->Checkerboard Time_Kill Perform Time-Kill Assay MIC_Determination->Time_Kill Data_Analysis Data Analysis: Calculate FIC Index & Plot Kill Curves Checkerboard->Data_Analysis Time_Kill->Data_Analysis Conclusion Conclusion: Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Caption: Workflow for assessing synergy between this compound and beta-lactams.

Troubleshooting_Logic No_Synergy Problem: No Synergy Observed Check_Concentrations Are concentrations optimal? No_Synergy->Check_Concentrations Check_Strain Is the bacterial strain susceptible? Check_Concentrations->Check_Strain Yes Optimize_Dose Solution: Perform Dose-Response Check_Concentrations->Optimize_Dose No Check_Assay Is the assay method appropriate? Check_Strain->Check_Assay Yes Characterize_Strain Solution: Test Different Strains Check_Strain->Characterize_Strain No Compare_Methods Solution: Use Orthogonal Assay Check_Assay->Compare_Methods No

Caption: A logical approach to troubleshooting lack of synergy.

References

Addressing variability in Furanone C-30 anti-biofilm assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Furanone C-30 in anti-biofilm assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit biofilm formation?

A1: this compound is a brominated furanone, a synthetic analog of natural furanones produced by the macroalga Delisea pulchra.[1][2] It primarily inhibits biofilm formation by interfering with bacterial quorum sensing (QS) systems.[1][3][4] In Gram-negative bacteria like Pseudomonas aeruginosa, this compound competitively binds to LuxR-type receptors, such as LasR and RhlR, preventing the binding of native acyl-homoserine lactone (AHL) autoinducers.[2][4][5] This disruption of QS signaling downregulates the expression of genes responsible for virulence factors and biofilm maturation.[3][6]

Q2: Why am I seeing significant variability in my this compound anti-biofilm assay results?

A2: Variability in anti-biofilm assays is a common issue and can stem from several factors:

  • Experimental Conditions: Minor fluctuations in temperature, pH, nutrient availability, and incubation time can significantly impact biofilm formation.[7][8][9]

  • Bacterial Strain: Different clinical isolates or even laboratory strains of the same bacterial species can exhibit high variability in their susceptibility to this compound and their intrinsic ability to form biofilms.[10] Some strains may have resistance mechanisms, such as enhanced efflux pumps.[10][11]

  • Assay Technique: The crystal violet (CV) assay, while common, is prone to variability. Issues with washing steps (dislodging biofilm), inconsistent staining, and improper drying can all lead to inconsistent results.[12][13][14]

  • This compound Stability: Ensure the compound is properly stored and that the solvent used for dilution does not affect bacterial growth or biofilm formation.

Q3: Can this compound eradicate established biofilms?

A3: this compound is generally more effective at inhibiting the initial formation of biofilms rather than eradicating mature, pre-formed biofilms.[5][15] While some studies show a dose-dependent eradication effect, it often requires higher concentrations.[5][15][16] Combining this compound with antibiotics like tobramycin has been shown to enhance the killing of biofilm-embedded bacteria.[17][18]

Q4: At what concentration should I use this compound?

A4: The effective concentration of this compound is dose-dependent and varies between bacterial species and strains.[3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Studies have reported biofilm inhibition at concentrations ranging from 2.5 µg/mL to 512 µg/mL.[3][5][15] It's important to also determine the Minimum Inhibitory Concentration (MIC) to ensure that the observed anti-biofilm effect is not due to bactericidal or bacteriostatic activity.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent pipetting. 2. Uneven removal of planktonic cells. 3. Biofilm dislodged during washing steps.[13] 4. Edge effects in the microtiter plate.1. Use a multichannel pipette for consistency. 2. Gently aspirate media from the side of the well.[13] 3. Wash by gently submerging the plate in a beaker of distilled water or PBS.[12] 4. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
No or weak biofilm formation in the positive control 1. Inappropriate bacterial strain. 2. Suboptimal growth conditions (media, temperature, incubation time).[7][8] 3. Incorrect plate type (some bacteria prefer specific surfaces).1. Use a known biofilm-forming strain as a positive control. 2. Optimize growth parameters for your specific bacterial strain. 3. Use polystyrene, flat-bottomed 96-well plates, which are standard for biofilm assays.[12]
This compound shows no anti-biofilm effect 1. Bacterial resistance to this compound (e.g., efflux pumps).[10][11] 2. Inactive this compound compound. 3. Concentration is too low.1. Test a different bacterial strain or a known susceptible strain. 2. Verify the quality and storage conditions of your this compound stock. 3. Perform a dose-response curve with a wider range of concentrations.
High background in crystal violet assay 1. Insufficient washing, leaving residual crystal violet.[19] 2. Crystal violet has precipitated.1. Increase the number of washing steps and ensure complete removal of the stain.[12] 2. Filter the crystal violet solution before use.
Results are not reproducible between experiments 1. Inconsistent inoculum preparation (different growth phases). 2. Minor variations in incubation time or temperature.1. Standardize the inoculum preparation by growing bacteria to a specific optical density (OD) in the mid-logarithmic phase. 2. Ensure consistent and calibrated incubator conditions.

Experimental Protocols

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol is used to determine the lowest concentration of this compound that inhibits the formation of a biofilm.

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).

    • Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

    • Dilute the overnight culture in fresh broth to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1 (corresponding to the logarithmic growth phase).

  • Plate Preparation:

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of sterile broth to the negative control wells.

    • Prepare serial dilutions of this compound in the broth. Add 100 µL of each concentration to triplicate wells.

    • Add 100 µL of the prepared bacterial inoculum to all wells except the negative control. The positive control wells will contain only the bacterial inoculum and broth.

  • Incubation:

    • Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal temperature.

  • Crystal Violet Staining:

    • Gently aspirate the planktonic bacteria from each well.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Be careful not to disturb the biofilm.

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[19]

    • Remove the crystal violet solution and wash the plate three times with 200 µL of sterile distilled water.

    • Invert the plate and tap gently on a paper towel to remove excess water. Allow the plate to dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[19]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.[19]

    • Measure the absorbance at 570-595 nm using a microplate reader.

    • The MBIC is defined as the lowest concentration of this compound that shows significant inhibition of biofilm formation compared to the positive control.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is used to determine the lowest concentration of this compound required to eradicate a pre-formed biofilm.

  • Biofilm Formation:

    • Follow steps 1-3 of the MBIC protocol, but without adding this compound. Incubate the plate to allow for biofilm formation (e.g., 24 hours).

  • Treatment Application:

    • After incubation, gently aspirate the planktonic bacteria from each well.

    • Wash the wells once with 200 µL of sterile PBS.

    • Prepare serial dilutions of this compound in fresh broth.

    • Add 200 µL of each concentration to the wells containing the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Quantification:

    • Follow steps 4 and 5 of the MBIC protocol to stain and quantify the remaining biofilm.

    • The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm.

Data Presentation

Table 1: Example Data for this compound MBIC Assay against P. aeruginosa

This compound (µg/mL)Mean OD₅₉₅ ± SD% Biofilm Inhibition
0 (Positive Control)1.25 ± 0.080%
161.15 ± 0.108%
320.98 ± 0.0921.6%
640.65 ± 0.0748%
1280.31 ± 0.0575.2%
2560.12 ± 0.0390.4%
5120.08 ± 0.0293.6%
Negative Control0.05 ± 0.01100%

Data is hypothetical and for illustrative purposes only. Actual results will vary.

Table 2: Effect of this compound on Quorum Sensing Gene Expression in P. aeruginosa

GeneFunctionFold Change (2.5 µg/mL C-30)Fold Change (5 µg/mL C-30)
lasIAHL synthaseDown-regulatedSignificantly Down-regulated
rhlIAHL synthaseDown-regulatedSignificantly Down-regulated
lasRQS receptorUp-regulatedMarkedly Up-regulated
rhlRQS receptorUp-regulatedMarkedly Up-regulated
lasBElastase productionDown-regulatedSignificantly Down-regulated
rhlARhamnolipid synthesisDown-regulatedSignificantly Down-regulated

This table summarizes findings from a study on P. aeruginosa PAO-1.[3][20]

Visualizations

Furanone_C30_Mechanism cluster_QS Quorum Sensing Cascade in P. aeruginosa LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 synthesizes RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 synthesizes LasR LasR AHL_3O_C12->LasR activates RhlR RhlR AHL_C4->RhlR activates LasR->RhlI activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm upregulates RhlR->Virulence_Biofilm upregulates Furanone_C30 This compound Furanone_C30->LasR inhibits Furanone_C30->RhlR inhibits

Caption: this compound mechanism of action on the P. aeruginosa quorum sensing system.

Biofilm_Assay_Workflow start Start inoculum Prepare Bacterial Inoculum (OD600 = 0.05-0.1) start->inoculum plate Plate Inoculum & this compound (Serial Dilutions) in 96-well Plate inoculum->plate incubate Incubate (e.g., 24h at 37°C) to Allow Biofilm Formation plate->incubate wash1 Remove Planktonic Cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 dry Air Dry Plate wash2->dry solubilize Solubilize Bound Stain (30% Acetic Acid) dry->solubilize read Measure Absorbance (OD 570-595 nm) solubilize->read analyze Analyze Data & Determine MBIC read->analyze end End analyze->end

Caption: General experimental workflow for a crystal violet-based anti-biofilm assay.

References

Validation & Comparative

Furanone C-30 versus Furanone C-56: A Comparative Guide to Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic furanones, C-30 and C-56, in their capacity as quorum sensing (QS) inhibitors, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes available experimental data to offer an objective performance analysis, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction to Furanone-Mediated Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The increasing prevalence of antibiotic-resistant bacteria has spurred research into alternative therapeutic strategies, such as the disruption of QS pathways, a concept known as quorum quenching. Halogenated furanones, originally isolated from the marine alga Delisea pulchra, have emerged as a promising class of QS inhibitors. Synthetic analogs, including Furanone C-30 and C-56, have been developed to enhance their efficacy against clinically relevant pathogens like P. aeruginosa.[1][2] These compounds primarily target the LuxR-type transcriptional regulators, LasR and RhlR, thereby attenuating the expression of a wide array of virulence genes.[3][4]

Comparative Efficacy: this compound vs. Furanone C-56

Experimental evidence consistently demonstrates that this compound is a more potent inhibitor of quorum sensing in P. aeruginosa than Furanone C-56. This enhanced activity has been observed in both in vitro and in vivo models.

Quantitative Data Summary

While specific IC50 values for direct comparison are not consistently available across studies, the relative potency has been established through dose-dependent assays. The following tables summarize the available quantitative data on the inhibitory effects of this compound and C-56 on various QS-regulated virulence factors in P. aeruginosa.

InhibitorTarget/AssayOrganismConcentration% InhibitionCitation
This compound Biofilm FormationP. aeruginosa2.5 µg/mLSignificant Inhibition[5]
Biofilm FormationP. aeruginosa5 µg/mLFurther Significant Inhibition[5]
Biofilm FormationP. aeruginosa128 µg/mL92%[6]
Biofilm FormationP. aeruginosa256 µg/mL100%[6]
Biofilm FormationP. aeruginosa512 µg/mL100%[6]
lasB Gene ExpressionP. aeruginosa2.5 µg/mLSignificant Decrease[5]
rhlA Gene ExpressionP. aeruginosa2.5 µg/mLSignificant Decrease[5]
phzA2 Gene ExpressionP. aeruginosa2.5 µg/mLSignificant Decrease[5]
Furanone C-56 lasB-gfp ExpressionP. aeruginosa10 µg/mLSignificant Inhibition[4]

Note: Direct comparative studies with identical experimental conditions for both compounds are limited. The data presented is collated from various sources.

A study directly comparing the two compounds in an in vivo mouse model of lung infection found that C-30 was significantly more effective at a lower concentration. Co-administration of C-30 at 0.35 µg/g with the autoinducer 3-oxo-C6-HSL showed significant inhibition of a GFP reporter, a dose 10-fold lower than the effective dose of C-56 (3.5 µg/g).

Mechanism of Action

Both this compound and C-56 act as antagonists to the N-acyl-homoserine lactone (AHL) signaling molecules that regulate the Las and Rhl quorum sensing systems in P. aeruginosa. These furanones are structural analogs of AHLs and are believed to competitively bind to the LuxR-type receptors, LasR and RhlR.[3][4] This binding prevents the conformational changes necessary for the receptor to activate the transcription of target virulence genes.[4] Studies on this compound have shown that it can inhibit both LasR and RhlR activity.[1][5] The inhibitory effect of C-30 on the Las system appears to be stronger than on the Rhl system.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the P. aeruginosa quorum sensing pathway and the proposed mechanism of inhibition by furanones.

QuorumSensingPathway P. aeruginosa Quorum Sensing Cascade cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR Virulence_Las lasA, lasB, etc. LasR->Virulence_Las Activates RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates AHL_Las->LasR Binds to AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes Virulence_Rhl rhlA, rhlB, etc. RhlR->Virulence_Rhl Activates AHL_Rhl->RhlR Binds to Furanone Furanone (C-30 / C-56) Furanone->LasR Inhibits Furanone->RhlR Inhibits

Caption: P. aeruginosa Las/Rhl Quorum Sensing Pathway and Furanone Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Quorum Sensing Inhibition Assay using a lasB-gfp Reporter Strain

This assay quantifies the inhibition of the LasR-dependent quorum sensing system by measuring the reduction in Green Fluorescent Protein (GFP) expression from a lasB promoter fusion.

Materials:

  • P. aeruginosa PAO1 containing a lasB-gfp(ASV) reporter plasmid

  • Luria-Bertani (LB) broth

  • This compound and C-56 stock solutions (in DMSO)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence and absorbance detection capabilities

Procedure:

  • Grow the P. aeruginosa lasB-gfp reporter strain overnight in LB broth at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

  • In a 96-well microplate, add serial dilutions of this compound and C-56. Include a DMSO-only control.

  • Add 180 µL of the diluted bacterial culture to each well containing 20 µL of the furanone dilutions.

  • Incubate the plate at 37°C with shaking in the microplate reader.

  • Measure OD600 and GFP fluorescence (excitation ~485 nm, emission ~515 nm) every 30 minutes for 18-24 hours.

  • Normalize the fluorescence signal to cell density (GFP/OD600) to account for any effects on bacterial growth.

  • Calculate the percentage of inhibition relative to the DMSO control.

lasB_gfp_Workflow lasB-gfp Reporter Assay Workflow Start Overnight culture of P. aeruginosa lasB-gfp Dilute Dilute to OD600 = 0.05 Start->Dilute Inoculate Inoculate plate with diluted culture Dilute->Inoculate PreparePlate Prepare 96-well plate with Furanone dilutions and controls PreparePlate->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Measure Measure OD600 and GFP fluorescence periodically Incubate->Measure Analyze Normalize fluorescence (GFP/OD600) and calculate % inhibition Measure->Analyze

Caption: Experimental Workflow for the lasB-gfp Reporter Assay.

Pyocyanin Quantification Assay

This protocol measures the production of the QS-regulated virulence factor pyocyanin.

Materials:

  • P. aeruginosa PAO1

  • King's A broth

  • This compound and C-56 stock solutions

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and spectrophotometer

Procedure:

  • Inoculate overnight cultures of P. aeruginosa into fresh King's A broth containing different concentrations of this compound, C-56, or DMSO control.

  • Incubate at 37°C with shaking for 24-48 hours.

  • Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube and add 0.6 volumes of chloroform. Vortex vigorously to extract the pyocyanin (the chloroform layer will turn blue).

  • Separate the chloroform layer and add 0.5 volumes of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the top (pink) layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.[7]

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of LasB elastase, another key virulence factor regulated by QS.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • This compound and C-56 stock solutions

  • Elastin-Congo Red (ECR)

  • 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM CaCl2

  • Centrifuge and spectrophotometer

Procedure:

  • Grow P. aeruginosa in LB broth with various concentrations of furanones or DMSO control at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures and filter-sterilize the supernatant to obtain cell-free culture supernatants.

  • Prepare the ECR suspension by adding 20 mg of ECR to 1 mL of Tris-HCl buffer.

  • In a microcentrifuge tube, mix 100 µL of the cell-free supernatant with 900 µL of the ECR suspension.

  • Incubate at 37°C with shaking for 3-18 hours.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity.[6]

Biofilm Formation Assay (Crystal Violet Method)

This method quantifies the ability of bacteria to form biofilms on an abiotic surface.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • This compound and C-56 stock solutions

  • 96-well polystyrene microplates

  • 0.1% crystal violet solution

  • 30% acetic acid

  • Microplate reader

Procedure:

  • Dilute an overnight culture of P. aeruginosa 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to each well of a 96-well plate containing 100 µL of LB with different concentrations of furanones or DMSO control.

  • Incubate the plate statically at 37°C for 24 hours.

  • Carefully discard the planktonic cells and wash the wells gently three times with sterile phosphate-buffered saline (PBS).

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 550 nm.[8]

Conclusion

The available evidence strongly indicates that both this compound and C-56 are effective inhibitors of quorum sensing in Pseudomonas aeruginosa. However, this compound consistently demonstrates superior potency in reducing the expression of key virulence factors and inhibiting biofilm formation. The provided experimental protocols offer standardized methods for further comparative studies. Future research should focus on determining the precise IC50 values of both compounds under various conditions to provide a more definitive quantitative comparison and to further elucidate the subtleties of their inhibitory mechanisms. This will be crucial for guiding the development of novel anti-virulence therapies to combat infections caused by P. aeruginosa and other multidrug-resistant pathogens.

References

A Comparative Analysis of Furanone C-30 and Baicalin as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the disruption of bacterial communication, or quorum sensing (QS), has emerged as a promising therapeutic strategy. By inhibiting QS, a process that regulates virulence factor production and biofilm formation, it is possible to disarm pathogenic bacteria without exerting selective pressure that leads to resistance. This guide provides a detailed comparative analysis of two prominent QS inhibitors: the synthetic compound Furanone C-30 and the natural flavonoid baicalin. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by signaling molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of genes responsible for virulence, biofilm formation, and antibiotic resistance. QS inhibitors (QSIs) are compounds that interfere with this signaling system, thereby reducing bacterial pathogenicity.

This compound , a synthetic brominated furanone, is a structural analog of N-acyl homoserine lactones (AHLs), a class of autoinducers used by many Gram-negative bacteria.[1] Baicalin , a flavonoid extracted from the root of Scutellaria baicalensis, is a natural compound with a wide range of biological activities, including antibacterial and anti-inflammatory effects.[2][3]

Mechanism of Action and Target Pathways

This compound

This compound primarily targets the QS systems of Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its mechanism of action involves the competitive inhibition of the LasR and RhlR transcriptional regulators.[1][4][5][6] Studies suggest that this compound binds to the ligand-binding site of LasR, preventing its proper folding and function, thereby rendering the protein dysfunctional.[1][4][5][6] It has also been shown to inhibit the RhlR receptor independently of its effect on LasR.[1][4][5][6] This dual-targeting mechanism leads to a significant downregulation of QS-controlled genes responsible for virulence factor production and biofilm formation.[7] Interestingly, some studies have shown that while this compound decreases the expression of virulence genes like lasB and rhlA, it can lead to an increase in the expression of the receptor genes lasR and rhlR in mature biofilms.[7]

Furanone_C30_Pathway cluster_cell P. aeruginosa Cell LasI LasI AHL 3-oxo-C12-HSL (AHL) LasI->AHL synthesizes RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes LasR LasR Receptor AHL->LasR binds & activates RhlR RhlR Receptor C4_HSL->RhlR binds & activates Virulence_Genes Virulence Genes (e.g., lasB, rhlA) LasR->Virulence_Genes activates Biofilm_Formation Biofilm Formation RhlR->Biofilm_Formation activates Furanone_C30 This compound Furanone_C30->LasR inhibits Furanone_C30->RhlR inhibits

Caption: this compound inhibits LasR and RhlR receptors in P. aeruginosa.
Baicalin

Baicalin has demonstrated QS inhibitory activity against both Gram-negative and Gram-positive bacteria. In P. aeruginosa, baicalin has been shown to downregulate the transcription of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR. In Staphylococcus saprophyticus, it downregulates the mRNA levels of the agr system regulators agrA, agrC, RNAIII, and sarA.[8][9] This broad-spectrum activity suggests that baicalin may interfere with earlier stages of the QS cascade, potentially at the level of gene transcription or signal molecule synthesis.

Baicalin_Pathway cluster_cell Bacterial Cell QS_Genes QS Regulatory Genes (e.g., lasI/R, rhlI/R, agrA/C) Signal_Synthase Signal Molecule Synthase QS_Genes->Signal_Synthase encodes Signal_Molecule Autoinducer Signal_Synthase->Signal_Molecule synthesizes Receptor Receptor Protein Signal_Molecule->Receptor activates Virulence_Expression Virulence Factor Expression Receptor->Virulence_Expression activates Baicalin Baicalin Baicalin->QS_Genes downregulates

Caption: Baicalin downregulates key quorum sensing regulatory genes.

Comparative Efficacy: A Review of Experimental Data

Direct comparative studies of this compound and baicalin are limited. The following tables summarize quantitative data from separate studies. It is crucial to note that experimental conditions such as bacterial strains, media, and incubation times may vary between studies, and thus a direct comparison should be interpreted with caution.

For the purpose of a more standardized comparison, concentrations have been converted to micromolar (µM) based on their respective molecular weights:

  • This compound: 253.88 g/mol [5][6][10][11]

  • Baicalin: 446.36 g/mol [4][8][12][13]

Table 1: Inhibition of Virulence Factors in P. aeruginosa
CompoundTarget Virulence FactorConcentration% InhibitionReference
This compound Elastase B (lasB) expression2.5 µg/mL (~9.8 µM)Significant decrease[7]
Elastase B (lasB) expression5 µg/mL (~19.7 µM)Further significant decrease[7]
Rhamnolipid (rhlA) expression2.5 µg/mL (~9.8 µM)Significant decrease[7]
Rhamnolipid (rhlA) expression5 µg/mL (~19.7 µM)Further significant decrease[7]
Pyocyanin (phzA2) expression2.5 µg/mL (~9.8 µM)Significant decrease[7]
Pyocyanin (phzA2) expression5 µg/mL (~19.7 µM)Further significant decrease[7]
Baicalin Pyocyanin production128 µg/mL (~286.7 µM)69.87%
LasA protease activity128 µg/mL (~286.7 µM)74.56%
LasB elastase activity128 µg/mL (~286.7 µM)94.17%
Rhamnolipid production128 µg/mL (~286.7 µM)74.15%
Table 2: Inhibition of Biofilm Formation
CompoundOrganismConcentration% InhibitionReference
This compound P. aeruginosa PAO-12.5 µg/mL (~9.8 µM)Significant inhibition[7]
P. aeruginosa PAO-15 µg/mL (~19.7 µM)Dose-dependent increase in inhibition[7]
Baicalin P. aeruginosa PAO164 µg/mL (~143.4 µM)Significant reduction[14]
P. aeruginosa PAO1128 µg/mL (~286.7 µM)Dose-dependent increase in reduction[14]
P. aeruginosa PAO1256 µg/mL (~573.4 µM)Further dose-dependent reduction[14]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Biofilm_Assay_Workflow cluster_workflow Biofilm Inhibition Assay Workflow A 1. Inoculate 96-well plate with bacterial culture and test compounds B 2. Incubate to allow biofilm formation A->B C 3. Wash wells with PBS to remove planktonic cells B->C D 4. Stain with 0.1% Crystal Violet C->D E 5. Wash wells to remove excess stain D->E F 6. Solubilize bound stain with 30% acetic acid E->F G 7. Measure absorbance (OD 570-600 nm) F->G

Caption: General workflow for the crystal violet biofilm inhibition assay.

Methodology:

  • Preparation: Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.[15]

  • Inoculation: Add 180 µL of the diluted culture to the wells of a 96-well microtiter plate. Add 20 µL of the test compound (this compound or baicalin) at various concentrations. Include a no-treatment control and a sterile medium blank.[9]

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.[15]

  • Washing: Discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.[9][16]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[9][16]

  • Final Wash: Discard the crystal violet solution and wash the wells three times with PBS.[9]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[15]

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-600 nm using a microplate reader.[16]

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.

Methodology:

  • Culture: Inoculate an overnight culture of P. aeruginosa into King's A broth with and without the test compound and incubate at 37°C for 48 hours with shaking.[17]

  • Extraction: Centrifuge the culture and transfer the supernatant to a new tube. Add 3 mL of chloroform and mix vigorously.[17]

  • Acidification: Transfer the chloroform layer (which will be blue) to a new tube and add 1 mL of 0.2 M HCl. The solution will turn pink as the pyocyanin moves to the acidic aqueous phase.[17][18]

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.[17][18] The concentration of pyocyanin (in µg/mL) is calculated by multiplying the OD520 by 17.072.[17][18]

Elastase Activity Assay (Elastin Congo Red Method)

This assay quantifies the activity of the LasB elastase enzyme produced by P. aeruginosa.

Methodology:

  • Supernatant Preparation: Grow P. aeruginosa cultures with and without the test compound for 24 hours. Centrifuge the cultures and filter the supernatant through a 0.22 µm filter.[14]

  • Assay Reaction: Mix the supernatant with an Elastin Congo Red (ECR) solution (final concentration of 10 mg/mL ECR in 50 mM Tris-HCl, pH 7.4, and 0.5 mM CaCl2).[14]

  • Incubation: Incubate the mixture for 20 hours at 37°C with shaking.[14]

  • Quantification: Centrifuge the samples to pellet the remaining ECR. Measure the absorbance of the supernatant at 495 nm to quantify the amount of released Congo Red dye.[14]

Conclusion

Both this compound and baicalin demonstrate significant potential as QS inhibitors, albeit through different mechanisms of action. This compound acts as a direct antagonist of the LasR and RhlR receptors in P. aeruginosa, making it a highly specific inhibitor for this pathogen. Baicalin appears to have a broader mechanism, downregulating the expression of key QS regulatory genes in both Gram-negative and Gram-positive bacteria.

The choice between these two inhibitors may depend on the specific application. The targeted approach of this compound could be advantageous for treating P. aeruginosa infections, while the broader activity of baicalin might be beneficial in polymicrobial infections. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative potency and therapeutic potential of these promising QS inhibitors.

References

Furanone C-30 vs. Ajoene: A Comparative Analysis of Biofilm Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against bacterial biofilms, a significant contributor to antibiotic resistance and chronic infections, researchers are increasingly turning to quorum sensing inhibitors (QSIs) as a promising anti-virulence strategy. Among these, the synthetic brominated furanone, C-30, and the natural organosulfur compound from garlic, ajoene, have emerged as potent agents in the prevention of biofilm formation. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Quorum Sensing

Both Furanone C-30 and ajoene primarily exert their antibiofilm effects by interfering with bacterial quorum sensing (QS), the cell-to-cell communication system that coordinates gene expression and collective behaviors, including biofilm formation.[1][2] While both compounds target QS, their specific interactions with the regulatory networks can differ.

This compound has been shown to be a potent inhibitor of the Pseudomonas aeruginosa QS system.[3] It acts as a signal molecule analogue, competing with N-acyl-homoserine lactone (AHL) signal molecules for binding to LuxR-type receptors.[3][4] Specifically, this compound can inhibit the activation of LasR and RhlR proteins, which are key transcriptional regulators in the P. aeruginosa QS hierarchy.[3][4] This interference leads to the downregulation of a suite of QS-controlled virulence genes, including those essential for biofilm maturation and the production of extracellular polymeric substances (EPS).[4][5] Studies have indicated that this compound's inhibitory effect on the las system may be stronger than on the rhl system.[4][6]

Ajoene , derived from the enzymatic conversion of allicin in garlic, also functions as a QSI.[1][7] Its mechanism involves the downregulation of QS-controlled genes in P. aeruginosa, such as lasB and rhlA, which are responsible for the production of elastase and rhamnolipids, respectively.[1][8] These virulence factors play a crucial role in biofilm development and host tissue damage. DNA microarray studies have revealed that ajoene can cause a concentration-dependent attenuation of several central QS-controlled virulence factors.[7][9] Unlike some QSIs that affect the transcription of regulatory genes, ajoene's interaction may occur at the post-transcriptional level.[7]

Quantitative Comparison of Biofilm Inhibition

The following table summarizes the quantitative data on the biofilm inhibitory concentrations of this compound and ajoene from various studies. It is important to note that direct comparisons of potencies across different studies can be challenging due to variations in bacterial strains, experimental conditions, and assay methodologies.

CompoundOrganismAssay TypeConcentration for Biofilm InhibitionKey Findings
This compound Pseudomonas aeruginosa PAO-1Biofilm formation assay2.5 and 5 µg/mLSignificantly inhibited biofilm formation in a dose-dependent manner.[4][5]
Pseudomonas aeruginosaMinimum Biofilm Inhibitory Concentration (MBIC)100% inhibition at 256 and 512 µg/mL; 92% inhibition at 128 µg/mL.[10]Displayed a dose-dependent effect on biofilm inhibition.[10]
Streptococcus mutansBiofilm formation assay (MTT)2.0 and 4.0 µg/mLSignificantly decreased biofilm formation, resulting in thinner and looser biofilms.[11]
Ajoene Pseudomonas aeruginosaDNA microarray and in vitro biofilm assay80 µg/mLDownregulated 11 QS-regulated genes by more than 5-fold. Showed synergistic biofilm killing with tobramycin.[7]
Pseudomonas aeruginosaNot specifiedNot specifiedReduced the expression of QS-controlled virulence genes lasB and rhlA.[1]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

A common method to quantify biofilm formation is the crystal violet (CV) assay.

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., P. aeruginosa) is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at 37°C with shaking. The culture is then diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.[12]

  • Biofilm Formation: A defined volume of the diluted bacterial culture is added to the wells of a 96-well microtiter plate. The test compounds (this compound or ajoene) at various concentrations are added to the wells. Control wells without the compounds are also included. The plate is incubated statically for 24-48 hours at 37°C to allow for biofilm formation.[12]

  • Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[12]

  • Analysis: The excess stain is washed off, and the bound crystal violet is solubilized with a solvent such as 95% ethanol or 33% acetic acid. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The absorbance is proportional to the amount of biofilm formed.[10][12]

Minimum Biofilm Inhibitory Concentration (MBIC) Determination

The MBIC is defined as the lowest concentration of an antimicrobial agent that inhibits the formation of a biofilm.

  • Assay Setup: The assay is set up similarly to the biofilm inhibition assay, with serial dilutions of the test compound in the wells of a microtiter plate.

  • Inoculation and Incubation: A standardized bacterial inoculum is added to each well, and the plate is incubated under conditions that promote biofilm formation.

  • MBIC Determination: After incubation, the planktonic cells are removed, and the wells are washed. The MBIC is determined as the lowest concentration of the compound that results in no visible biofilm growth, often confirmed by crystal violet staining or other viability assays.[10]

Signaling Pathways and Experimental Workflow

Furanone_C30_Ajoene_QS_Inhibition cluster_Furanone_C30 This compound Pathway cluster_Ajoene Ajoene Pathway Furanone_C30 This compound LasR LasR Receptor Furanone_C30->LasR Inhibits RhlR RhlR Receptor Furanone_C30->RhlR Inhibits QS_Genes_F Quorum Sensing Regulated Genes (e.g., lasB, rhlA) LasR->QS_Genes_F Activates RhlR->QS_Genes_F Activates Biofilm_F Biofilm Formation QS_Genes_F->Biofilm_F Promotes Ajoene Ajoene QS_Regulon Quorum Sensing Regulon Ajoene->QS_Regulon Downregulates Virulence_Factors Virulence Factors (e.g., Elastase, Rhamnolipids) QS_Regulon->Virulence_Factors Controls Biofilm_A Biofilm Formation Virulence_Factors->Biofilm_A Contributes to Biofilm_Inhibition_Workflow A Prepare Bacterial Culture B Add Culture and Test Compounds to Microtiter Plate A->B C Incubate to Allow Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Solubilize Stain E->F G Measure Absorbance F->G

References

Validating the anti-virulence activity of Furanone C-30 in a murine abscess model

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy of Furanone C-30 in mitigating Pseudomonas aeruginosa virulence in vivo.

This compound, a brominated furanone compound, has emerged as a significant inhibitor of quorum sensing (QS), the cell-to-cell communication system that regulates virulence in many pathogenic bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa. This guide provides a comprehensive comparison of this compound's anti-virulence activity, supported by experimental data from a murine abscess model, and details the methodologies for replication and further investigation.

Performance Comparison: this compound vs. Alternatives

While broad in-vivo comparisons with a wide range of anti-virulence agents are limited, a study by Martínez-Vázquez et al. (2022) provides a direct comparison between this compound and its isomer, GBr (5-(dibromomethylene)-2(5H)), in a murine cutaneous abscess model infected with P. aeruginosa PA14. The results highlight the potential of these compounds in reducing infection severity.

Treatment GroupDoseNecrosis FormationSystemic Bacterial Spread (CFU/g in liver)Reference
Vehicle Control-SevereHigh[1]
This compound50 µMSignificantly decreasedSignificantly decreased[1]
GBr25 µMSignificantly decreasedSignificantly decreased[1]
GBr50 µMMore efficient decrease than C-30More efficient decrease than C-30[1]

Table 1: In Vivo Efficacy of this compound and GBr in a Murine Cutaneous Abscess Model. Data from this table is based on a study that demonstrated the ability of GBr at both 25 and 50 µM to significantly decrease necrosis at the inoculation site and the systemic spread of bacteria, with the 50 µM dose being more effective than 50 µM of this compound[1].

In addition to the in-vivo data, in-vitro studies have consistently demonstrated the dose-dependent inhibitory effects of this compound on various P. aeruginosa virulence factors.

Virulence FactorThis compound ConcentrationInhibitionReference
Biofilm FormationDose-dependentSignificant inhibition[2]
Pyocyanin Production25 µM and 50 µMSignificant reduction[1][3]
Swarming Motility25 µM and 50 µMSignificant reduction[1][3]
Elastase Production>50% inhibition[4]
Exoprotease Activity10 µM9-fold reduction[5]

Table 2: In Vitro Anti-Virulence Activity of this compound against Pseudomonas aeruginosa. This table summarizes the inhibitory effects of this compound on key virulence factors regulated by quorum sensing.

Mechanism of Action: Quorum Sensing Inhibition

This compound primarily exerts its anti-virulence effects by interfering with the P. aeruginosa quorum sensing systems, specifically the las and rhl systems. It acts as a competitive inhibitor for the binding of N-acyl-homoserine lactone (AHL) signal molecules to their cognate transcriptional regulators, LasR and RhlR[6][7][8]. This disruption prevents the activation of a cascade of virulence genes.

G cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Inhibition Inhibition LasI LasI LasR LasR LasI->LasR 3-oxo-C12-HSL RhlI RhlI RhlR RhlR RhlI->RhlR C4-HSL LasR->RhlI Virulence_Genes Virulence Genes LasR->Virulence_Genes RhlR->Virulence_Genes C30 This compound C30->LasR Competes with 3-oxo-C12-HSL C30->RhlR Competes with C4-HSL

Caption: this compound inhibits P. aeruginosa quorum sensing.

Experimental Protocols

Murine Cutaneous Abscess Model

This protocol is based on the methodology described by Martínez-Vázquez et al. (2022)[1] and Pletzer et al. (2017)[9].

  • Animal Model: CD-1 or similar immunocompetent mice are used.

  • Bacterial Culture: P. aeruginosa (e.g., PA14 or a clinical isolate) is grown to the mid-logarithmic phase. The bacterial cells are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Mice are anesthetized, and the dorsal area is shaved and disinfected. A subcutaneous injection of the bacterial suspension (e.g., 50 µL) is administered.

  • Treatment: this compound, dissolved in a suitable vehicle (e.g., PBS with a low percentage of DMSO), is administered at the desired concentration (e.g., 50 µM) at the time of infection or at specified time points post-infection. A vehicle control group is included.

  • Assessment of Virulence:

    • Necrosis: The area of necrotic tissue at the injection site is measured daily.

    • Systemic Dissemination: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), mice are euthanized, and organs such as the liver and spleen are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

G cluster_workflow Murine Abscess Model Workflow start Start culture Prepare P. aeruginosa Inoculum start->culture infection Subcutaneous Injection of Bacteria in Mice culture->infection treatment Administer this compound or Vehicle Control infection->treatment monitoring Monitor Necrosis Formation treatment->monitoring endpoint Endpoint (e.g., 24-48h) monitoring->endpoint assessment Assess Systemic Bacterial Spread endpoint->assessment end End assessment->end

Caption: Workflow for the murine cutaneous abscess model.

In Vitro Virulence Assays

Detailed protocols for assessing the impact of this compound on specific virulence factors can be found in the cited literature. Key assays include:

  • Biofilm Formation Assay: Crystal violet staining is used to quantify biofilm mass in microtiter plates.

  • Pyocyanin Quantification Assay: Pyocyanin is extracted from bacterial culture supernatants with chloroform and measured spectrophotometrically.

  • Swarming Motility Assay: The diameter of bacterial swarming on semi-solid agar plates is measured.

Conclusion

This compound demonstrates significant anti-virulence activity against Pseudomonas aeruginosa both in vitro and in a murine cutaneous abscess model. Its ability to inhibit quorum sensing translates to a reduction in tissue damage and systemic bacterial spread. While the emergence of resistance to anti-virulence compounds is a consideration, this compound and its analogs represent a promising avenue for the development of novel therapies to combat bacterial infections, potentially in combination with traditional antibiotics. Further studies comparing its efficacy against a broader range of anti-virulence agents in standardized in-vivo models are warranted.

References

Furanone C-30: A Paradigm Shift in Combating Pseudomonas aeruginosa Biofilms and Virulence

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance in Pseudomonas aeruginosa, a leading cause of opportunistic infections, presents a critical challenge in clinical settings. This guide offers a comprehensive comparison of Furanone C-30, a novel anti-virulence agent, with traditional antibiotics, providing researchers and drug development professionals with essential data on their respective efficacies against this formidable pathogen.

Shifting the Treatment Paradigm: From Bactericidal Action to Quorum Sensing Inhibition

Traditional antibiotics, such as ciprofloxacin, tobramycin, and ceftazidime, function by directly killing bacteria or inhibiting their growth. This compound, however, employs a more nuanced strategy by disrupting the cell-to-cell communication system of P. aeruginosa, known as quorum sensing (QS).

This compound: Silencing Bacterial Communication

P. aeruginosa utilizes QS to coordinate the expression of genes responsible for virulence and biofilm formation. This intricate network is mediated by signaling molecules called acyl-homoserine lactones (AHLs). This compound, a synthetic brominated furanone, structurally mimics these AHLs. This similarity allows it to competitively bind to QS receptors, primarily LasR and RhlR, effectively blocking the signaling cascade and suppressing the expression of a wide range of virulence factors without directly killing the bacteria.[1]

cluster_QS P. aeruginosa Quorum Sensing cluster_inhibition This compound Inhibition AHL Acyl-Homoserine Lactones (AHLs) LasR LasR Receptor AHL->LasR Binds and activates RhlR RhlR Receptor AHL->RhlR Binds and activates Virulence Virulence Factor Expression (e.g., pyocyanin, elastase, biofilm formation) LasR->Virulence Upregulates RhlR->Virulence Upregulates C30 This compound C30->LasR Competitively binds and inhibits C30->RhlR Competitively binds and inhibits

Caption: this compound competitively inhibits AHL binding to LasR and RhlR receptors, disrupting quorum sensing.

Traditional Antibiotics: Targeting Core Bacterial Functions

In contrast, traditional antibiotics target fundamental cellular processes:

  • Ciprofloxacin (A Fluoroquinolone): Disrupts DNA replication by inhibiting the enzymes DNA gyrase and topoisomerase IV.

  • Tobramycin (An Aminoglycoside): Halts protein synthesis by binding to the 30S ribosomal subunit.

  • Ceftazidime (A Beta-Lactam): Prevents cell wall formation by inhibiting penicillin-binding proteins.

cluster_antibiotics Traditional Antibiotic Mechanisms cluster_cipro Ciprofloxacin cluster_tobra Tobramycin cluster_cefta Ceftazidime Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase Inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Essential for Tobra Tobramycin Ribosome 30S Ribosome Tobra->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Cefta Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Cefta->PBP Binds to Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits

Caption: Mechanisms of action for ciprofloxacin, tobramycin, and ceftazidime against P. aeruginosa.

Head-to-Head Comparison: Biofilm and Virulence Factor Inhibition

The clinical challenge of P. aeruginosa infections is often exacerbated by its ability to form biofilms, which act as a physical barrier to antibiotics and immune cells.

Efficacy Against Biofilms

Experimental data reveals the potent anti-biofilm capabilities of this compound.

CompoundConcentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
This compound 51210092.9
25610090
12892-
Tobramycin 16-64100-
Ciprofloxacin 16-64100-
Meropenem 16-64100-
Tobramycin 64-98.94
Ciprofloxacin 64-98.94
Meropenem 64-83

This data is compiled from a comparative study evaluating the anti-biofilm activity of various compounds against P. aeruginosa.[2][3][4][5]

While traditional antibiotics effectively inhibit biofilm formation, this compound demonstrates comparable inhibitory and significant eradication effects, albeit at higher concentrations.[2][3][4][5]

Suppression of Key Virulence Factors

This compound's disruption of QS leads to a marked reduction in the production of critical virulence factors:

  • Pyocyanin: A toxic pigment that induces oxidative stress in host tissues.

  • Elastase (LasB): A proteolytic enzyme that degrades host tissues, particularly in the lungs.

Studies have demonstrated that this compound treatment results in a significant, dose-dependent decrease in the expression of the genes responsible for producing these virulence factors, such as phzA2 for pyocyanin and lasB for elastase.[1]

Detailed Experimental Protocols

The following section outlines the methodologies used to generate the comparative data presented in this guide.

Biofilm Inhibition Assay (Crystal Violet Method)

Start Start: P. aeruginosa culture Inoculate Inoculate into 96-well plate with test compounds Start->Inoculate Incubate Incubate (e.g., 24h at 37°C) to allow biofilm formation Inoculate->Incubate Wash Wash plates to remove planktonic cells Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Wash_CV Wash to remove excess stain Stain->Wash_CV Solubilize Solubilize bound stain (e.g., with 30% acetic acid) Wash_CV->Solubilize Measure Measure absorbance (OD570) Solubilize->Measure

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

  • Inoculum Preparation: An overnight culture of P. aeruginosa is prepared from a single colony.

  • Plate Setup: The culture is diluted and dispensed into a 96-well microtiter plate along with varying concentrations of the test compounds.

  • Incubation: The plate is incubated at 37°C for 24 hours to facilitate biofilm development.

  • Washing: Non-adherent, planktonic cells are removed by washing the wells with a buffer.

  • Staining: The established biofilm is stained with a 0.1% crystal violet solution.

  • Washing: Excess crystal violet is washed away.

  • Solubilization: The stain bound to the biofilm is solubilized using a solvent like 30% acetic acid.

  • Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at 570 nm.

Pyocyanin Quantification Assay

Start Start: P. aeruginosa culture supernatant Extract Extract with chloroform Start->Extract Separate Separate chloroform layer (blue) Extract->Separate Acidify Add 0.2 M HCl to chloroform extract Separate->Acidify Separate_Acid Separate aqueous layer (pink) Acidify->Separate_Acid Measure Measure absorbance (OD520) Separate_Acid->Measure

Caption: Workflow for the Pyocyanin Quantification Assay.

  • Culture and Supernatant Collection: P. aeruginosa is grown in the presence of the test compound, and the cell-free supernatant is collected.

  • Chloroform Extraction: Pyocyanin is extracted from the supernatant using chloroform, resulting in a blue-colored organic layer.

  • Acidification and Phase Separation: The chloroform layer is treated with 0.2 M HCl, causing the pyocyanin to move to the aqueous layer and turn it pink.

  • Quantification: The absorbance of the pink aqueous layer is measured at 520 nm to determine the pyocyanin concentration.

Elastase Activity Assay (Elastin-Congo Red Method)
  • Preparation of Cell-Free Supernatant: P. aeruginosa cultures are treated with the test compound, and the supernatant is collected.

  • Enzymatic Reaction: The supernatant is incubated with Elastin-Congo Red (ECR), an insoluble substrate. Elastase present in the supernatant digests the elastin, releasing the soluble Congo Red dye.

  • Incubation: The reaction is allowed to proceed at 37°C.

  • Separation: Undigested ECR is removed by centrifugation.

  • Quantification: Elastase activity is determined by measuring the absorbance of the released Congo Red in the supernatant at 495 nm.

Future Directions and Conclusion

This compound emerges as a highly promising alternative to conventional antibiotics in the fight against P. aeruginosa. Its anti-virulence mechanism offers a significant advantage by minimizing the selective pressure that drives the development of resistance. The potent biofilm inhibitory and eradication properties of this compound, coupled with its ability to suppress key virulence factors, position it as a strong candidate for further pre-clinical and clinical investigation. For professionals in drug development, this compound represents a valuable lead in the quest for novel therapeutics that can effectively address the growing threat of multidrug-resistant P. aeruginosa. Future research should focus on in vivo studies to further validate its efficacy and explore its potential in combination therapies with traditional antibiotics.

References

A Head-to-Head Comparison of Synthetic vs. Natural Furanones for Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of alternative therapeutic strategies. One promising avenue is the disruption of bacterial communication, or quorum sensing (QS), which governs the expression of virulence factors and biofilm formation in many pathogenic bacteria. Furanones, a class of compounds originally discovered in the marine red alga Delisea pulchra, have emerged as potent inhibitors of QS. This guide provides a detailed, head-to-head comparison of the efficacy of natural furanones and their synthetic analogs in inhibiting bacterial quorum sensing, supported by experimental data and detailed methodologies.

Natural vs. Synthetic Furanones: An Overview

Natural furanones, produced by Delisea pulchra, are halogenated compounds that structurally mimic the native acylated homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria for QS.[1][2] This structural similarity allows them to act as competitive inhibitors, binding to LuxR-type transcriptional regulators and preventing the activation of QS-controlled genes.[2] However, studies have shown that natural furanones often have limited efficacy against certain clinically relevant pathogens, such as Pseudomonas aeruginosa.[3]

This limitation has driven the development of synthetic furanone derivatives. Chemical synthesis offers the ability to modify the core furanone structure, leading to compounds with enhanced stability, specificity, and inhibitory activity against a broader range of bacteria.[3][4] Synthetic furanones, such as C-30 and C-56, have demonstrated significant potential as anti-QS agents in various preclinical studies.[3]

Quantitative Comparison of QS Inhibitory Activity

The following tables summarize the available quantitative data on the QS inhibitory activity of natural and synthetic furanones. Direct head-to-head comparisons with standardized metrics like IC50 values are often lacking in the literature for a wide range of compounds against the same bacterial strains. However, the data presented below, extracted from various studies, provides a comparative overview of their efficacy.

Table 1: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

CompoundTypeConcentration% Biofilm InhibitionBacterial StrainReference
Furanone C-30Synthetic512 µg/mL100%PAO1[1]
This compoundSynthetic256 µg/mL100%PAO1[1]
This compoundSynthetic128 µg/mL92%PAO1[1]
GBr (isomer of C-30)Synthetic50 µM~90%PA14[3]
GBr (isomer of C-30)Synthetic10 µM~90%PA14[3]
GBr (isomer of C-30)Synthetic50 µM30-75%Clinical Isolates[3]
This compoundSynthetic50 µM~90%PA14[3]
This compoundSynthetic10 µM~90%PA14[3]
This compoundSynthetic50 µM30-75%Clinical Isolates[3]

Table 2: Inhibition of Violacein Production in Chromobacterium violaceum

CompoundTypeConcentration% Violacein InhibitionBacterial StrainReference
Furanone #3.01Synthetic10⁻⁴ M~70-80%CV026[5]
Furanone #4.01Synthetic10⁻⁴ M~70-80%CV026[5]
Furanone #3.11Synthetic10⁻⁴ M~70-80%CV026[5]
Furanone #3.31Synthetic10⁻⁴ M~70-80%CV026[5]
Furanone #12Natural10⁻⁴ M~70-80%CV026[5]
Furanone #19Natural10⁻⁴ MLow (~ a few percent)CV026[5]
Furanone #15Natural10⁻⁴ MLow (~ a few percent)CV026[5]
Furanone #8Natural10⁻⁴ MLow (~ a few percent)CV026[5]
Furanone #11Natural10⁻⁴ MLow (~ a few percent)CV026[5]

Signaling Pathways and Mechanism of Inhibition

The primary mechanism of action for both natural and synthetic furanones is the competitive inhibition of LuxR-type transcriptional regulators. In Gram-negative bacteria, QS is often mediated by the production and detection of AHLs. These AHLs bind to their cognate LuxR-type receptors, leading to the transcription of target genes responsible for virulence and biofilm formation. Furanones, due to their structural similarity to AHLs, can bind to the same receptor, thereby preventing the binding of the natural AHL and inhibiting downstream gene expression.

QS_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism AHL_Synthase AHL Synthase (e.g., LuxI, LasI) AHL Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL produces LuxR_Receptor LuxR-type Receptor (e.g., LuxR, LasR) AHL->LuxR_Receptor binds & activates QS_Genes Quorum Sensing Target Genes LuxR_Receptor->QS_Genes activates transcription Virulence Virulence & Biofilm QS_Genes->Virulence leads to Furanone Natural or Synthetic Furanone Furanone->LuxR_Receptor competitively binds Violacein_Assay_Workflow start Start culture Prepare overnight C. violaceum culture start->culture dilute Dilute culture to OD600 ~0.1 culture->dilute plate Add diluted culture to 96-well plate dilute->plate add_ahl Add C6-HSL (for CV026) plate->add_ahl add_furanones Add varying concentrations of furanones add_ahl->add_furanones incubate Incubate at 30°C for 18-24h add_furanones->incubate quantify Quantify violacein (Absorbance at 585nm) incubate->quantify analyze Calculate % inhibition quantify->analyze end End analyze->end Reporter_Assay_Workflow start Start culture Prepare overnight P. aeruginosa reporter strain culture start->culture dilute Dilute culture 1:100 culture->dilute plate Add diluted culture to 96-well plate dilute->plate add_furanones Add varying concentrations of furanones plate->add_furanones incubate Incubate at 37°C add_furanones->incubate measure Measure OD600 and Fluorescence incubate->measure normalize Normalize Fluorescence to OD600 measure->normalize analyze Calculate % QS inhibition normalize->analyze end End analyze->end

References

Evaluating the synergistic effect of Furanone C-30 with different classes of antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the synergistic effects of Furanone C-30 with various classes of antibiotics, supported by experimental data and detailed protocols.

This compound, a brominated furanone and a recognized quorum sensing (QS) inhibitor, has emerged as a promising agent to potentiate the efficacy of conventional antibiotics, particularly against challenging bacterial pathogens like Pseudomonas aeruginosa. By disrupting the intricate cell-to-cell communication that governs virulence and biofilm formation, this compound can render bacteria more susceptible to the action of antimicrobial drugs. This guide provides a comparative analysis of the synergistic effects of this compound with different antibiotic classes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound has been most extensively studied in combination with polymyxins, aminoglycosides, and certain beta-lactams against Pseudomonas aeruginosa. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.

Antibiotic ClassAntibioticBacterial Strain(s)Key FindingsFICI ValueReference(s)
Polymyxins ColistinColistin-Resistant P. aeruginosa, E. coli, K. pneumoniaeSignificant reduction in the Minimum Inhibitory Concentration (MIC) of colistin. This compound increased bacterial membrane permeability, enhancing colistin's bactericidal effect.[1]0.04 - 0.5[1]
Aminoglycosides TobramycinP. aeruginosa PAO1This compound potentiated the activity of tobramycin in eradicating biofilms.[2]Data not available[2]
Beta-Lactams (Carbapenems) ImipenemP. aeruginosa PAO-1This compound decreased the antibiotic-induced expression of AmpC beta-lactamase, a key resistance mechanism.[3][4]Data not available[3][4]
Beta-Lactams (Cephalosporins) CeftazidimeP. aeruginosa PAO-1Similar to imipenem, this compound reduced the expression of AmpC beta-lactamase induced by ceftazidime.[3][4]Data not available[3][4]
Fluoroquinolones CiprofloxacinP. aeruginosa PAO1While not a direct synergy study, a comparative analysis showed this compound has significant anti-biofilm activity, which could potentially complement the action of ciprofloxacin.[5][6]Data not available[5][6]
Beta-Lactams (Carbapenems) MeropenemP. aeruginosa PAO1In a comparative anti-biofilm study, both this compound and meropenem demonstrated biofilm inhibition and eradication capabilities.[5][6]Data not available[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of this compound.

Checkerboard Assay for Synergy Testing

This method is used to determine the FICI and assess the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic of interest in an appropriate solvent and culture medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the antibiotic horizontally and this compound vertically. This creates a matrix of varying concentrations of both agents.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with each agent alone as controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Assay

This assay assesses the rate of bacterial killing by an antimicrobial agent or combination over time.

  • Bacterial Culture: Grow a bacterial culture to the logarithmic phase of growth.

  • Exposure to Antimicrobials: Dilute the bacterial culture to a starting concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth containing the desired concentrations of this compound, the antibiotic, or their combination. A growth control without any antimicrobial agents is also included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates overnight.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Biofilm Inhibition and Eradication Assays

These assays measure the ability of a compound to prevent biofilm formation or destroy pre-formed biofilms.

  • Biofilm Formation: For inhibition assays, add a bacterial suspension to the wells of a microtiter plate along with varying concentrations of this compound and/or the antibiotic. For eradication assays, first allow the biofilm to form in the plate for a set period (e.g., 24 hours) and then add the test compounds.

  • Incubation: Incubate the plates to allow for biofilm formation or treatment.

  • Washing: Gently wash the wells to remove planktonic (free-floating) bacteria.

  • Quantification:

    • Crystal Violet Staining: Stain the remaining biofilm with crystal violet, then solubilize the dye and measure the absorbance to quantify the biofilm biomass.

    • Metabolic Assays (e.g., MTT): Use a metabolic dye that is converted by viable cells into a colored product, and measure the absorbance to determine the metabolic activity of the biofilm.

  • Data Analysis: Compare the biofilm biomass or metabolic activity in the treated wells to the untreated control wells to determine the percentage of inhibition or eradication.

Mechanisms of Synergy and Signaling Pathways

The primary mechanism by which this compound exerts its synergistic effect is through the inhibition of quorum sensing (QS), a key regulatory system in bacteria like P. aeruginosa.

This compound and Quorum Sensing Inhibition

This compound is a structural analog of N-acyl-homoserine lactones (AHLs), the signaling molecules used in the QS systems of many Gram-negative bacteria. It competitively binds to QS receptors, such as LasR and RhlR in P. aeruginosa, preventing the binding of native AHLs and subsequent activation of virulence genes and biofilm formation pathways.[4][7] This disruption of QS weakens the bacterial defense mechanisms, making them more vulnerable to antibiotics.

Furanone_C30_QS_Inhibition cluster_bacterium Pseudomonas aeruginosa AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR LasR Receptor AHL->LasR Binds & Activates Virulence_Genes Virulence & Biofilm Genes LasR->Virulence_Genes Activates Transcription Antibiotic Antibiotic Virulence_Genes->Antibiotic Increased Resistance Furanone_C30 This compound Furanone_C30->LasR Competitively Inhibits Furanone_C30->Antibiotic Enhances Susceptibility Bacterial_Cell Bacterial Cell Death / Inhibition Antibiotic->Bacterial_Cell Induces Synergy_Workflow Start Start: Isolate Bacterial Strain MIC_Determination Determine MIC of This compound & Antibiotic Start->MIC_Determination Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Synergy_Confirmed Synergistic Effect Confirmed? Checkerboard->Synergy_Confirmed Time_Kill Time-Kill Assay Mechanism_Study Investigate Mechanism of Synergy (e.g., Gene Expression, Permeability) Time_Kill->Mechanism_Study Biofilm_Assay Biofilm Inhibition/ Eradication Assay Biofilm_Assay->Mechanism_Study Synergy_Confirmed->Time_Kill Yes Synergy_Confirmed->Biofilm_Assay Yes Conclusion Conclusion: Potential for Combination Therapy Synergy_Confirmed->Conclusion No Mechanism_Study->Conclusion

References

Benchmarking Furanone C-30: A Comparative Analysis of LasR Inhibitors in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quorum sensing inhibitor Furanone C-30 against other known inhibitors of the LasR receptor in Pseudomonas aeruginosa. This analysis is supported by experimental data to inform the selection of compounds for anti-virulence strategies.

This compound, a synthetic brominated furanone, has emerged as a potent inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) system, a key regulator of virulence factor production and biofilm formation.[1][2][3] This guide benchmarks this compound against a panel of other recognized LasR inhibitors, presenting quantitative data on their efficacy, detailing the experimental protocols used for their evaluation, and visualizing the underlying signaling pathways and experimental workflows.

Comparative Efficacy of LasR Inhibitors

The inhibitory potential of various compounds against the LasR receptor is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and other notable LasR inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTarget(s)IC50 (µM)Key Findings & Characteristics
This compound LasR, RhlRNot explicitly defined as a single IC50 value; significant inhibition observed at 3.125–50 µM[2][4]A potent inhibitor that targets both LasR and RhlR, key regulators in the P. aeruginosa QS hierarchy.[2][3] It has been shown to compete with the native autoinducer for binding to LasR.
V-06-018 LasR5.2A potent and selective non-AHL antagonist of LasR.
mBTL (meta-bromo-thiolactone) LasR, RhlR8A synthetic inhibitor that targets both LasR and RhlR.
itc-13 LasR56A LasR inhibitor identified through screening.
Norlobaridone LasR1.93A natural product that acts as a selective LasR antagonist.
TP-5 LasR69A triphenyl derivative with modest LasR antagonistic activity.

Understanding the LasR Signaling Pathway

The LasR protein is a key transcriptional regulator in the P. aeruginosa quorum sensing hierarchy. It responds to the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), synthesized by LasI. Upon binding to 3O-C12-HSL at a threshold concentration, LasR dimerizes and activates the transcription of target genes, including those responsible for virulence factor production and the regulation of other QS systems, such as the rhl system.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI 3O_C12_HSL 3O-C12-HSL LasI->3O_C12_HSL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-HSL Complex (active dimer) LasR_inactive->LasR_active Dimerizes 3O_C12_HSL->LasR_inactive Binds to 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL->3O_C12_HSL_out Diffusion DNA Target DNA LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes DNA->Virulence_Genes Activates transcription of rhlR_gene rhlR Gene DNA->rhlR_gene Activates transcription of

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Experimental Protocols

The following are detailed methodologies for key experiments used to benchmark LasR inhibitors.

LasR Reporter Gene Assay

This assay is a common method to quantify the inhibitory activity of compounds on LasR-dependent gene expression. It typically utilizes a reporter strain of E. coli or P. aeruginosa engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a LasR-regulated promoter.

Experimental Workflow:

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement Culture Overnight culture of LasR reporter strain Dilution Dilute culture in fresh media Culture->Dilution Aliquoting Aliquot into 96-well plate Dilution->Aliquoting Add_HSL Add 3O-C12-HSL (autoinducer) Aliquoting->Add_HSL Add_Inhibitor Add test inhibitor (e.g., this compound) at various concentrations Add_HSL->Add_Inhibitor Incubate Incubate at 37°C with shaking Add_Inhibitor->Incubate Measure Measure reporter signal (e.g., luminescence or fluorescence) Incubate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Caption: A generalized workflow for a LasR reporter gene assay.

Detailed Steps:

  • Strain and Culture Conditions: A suitable LasR reporter strain (e.g., E. coli DH5α or P. aeruginosa PAO1) is grown overnight in appropriate media (e.g., LB broth) at 37°C with shaking.

  • Assay Preparation: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh media. The diluted culture is then aliquoted into a 96-well microtiter plate.

  • Treatment: The native LasR autoinducer, 3O-C12-HSL, is added to each well to induce reporter gene expression. Subsequently, the test inhibitor (e.g., this compound) is added at a range of concentrations. Control wells containing no inhibitor and no autoinducer are also included.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 4-6 hours) with shaking to allow for bacterial growth and reporter gene expression.

  • Measurement: After incubation, the reporter signal (luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The reporter signal is normalized to cell density (OD600) to account for any effects of the inhibitor on bacterial growth. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa, and its production is regulated by the LasR-RhlR quorum sensing cascade. Measuring the inhibition of pyocyanin production serves as a phenotypic assay to assess the efficacy of QS inhibitors.

Experimental Workflow:

Pyocyanin_Assay_Workflow cluster_culture Bacterial Culture cluster_extraction Pyocyanin Extraction cluster_quantification Quantification Inoculate Inoculate P. aeruginosa into media Add_Inhibitor Add test inhibitor at various concentrations Inoculate->Add_Inhibitor Incubate Incubate at 37°C with shaking for 18-24 hours Add_Inhibitor->Incubate Centrifuge Centrifuge culture to pellet cells Incubate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Extract_Chloroform Extract with chloroform Collect_Supernatant->Extract_Chloroform Extract_HCl Back-extract into 0.2 M HCl Extract_Chloroform->Extract_HCl Measure_Absorbance Measure absorbance of the HCl layer at 520 nm Extract_HCl->Measure_Absorbance Calculate Calculate pyocyanin concentration Measure_Absorbance->Calculate

Caption: Workflow for the quantification of pyocyanin production.

Detailed Steps:

  • Bacterial Culture: P. aeruginosa (e.g., PAO1 or PA14 strain) is grown in a suitable medium (e.g., King's A broth) in the presence of various concentrations of the test inhibitor. A control culture without the inhibitor is also prepared. The cultures are incubated at 37°C with shaking for 18-24 hours.

  • Pyocyanin Extraction:

    • The bacterial cultures are centrifuged to pellet the cells.

    • The supernatant, which contains the secreted pyocyanin, is collected.

    • Pyocyanin is extracted from the supernatant by adding an equal volume of chloroform and vortexing vigorously.

    • The mixture is centrifuged to separate the phases, and the blue chloroform layer containing pyocyanin is collected.

    • The pyocyanin is then back-extracted from the chloroform into an acidic aqueous solution by adding 0.2 M HCl. This will turn the solution pink.

  • Quantification: The absorbance of the pink, acidified pyocyanin solution is measured at 520 nm using a spectrophotometer.[1] The concentration of pyocyanin is calculated based on its molar extinction coefficient. The percentage of inhibition is determined by comparing the pyocyanin concentration in the treated cultures to that of the untreated control.

Conclusion

This compound demonstrates significant inhibitory activity against the P. aeruginosa quorum sensing system, targeting both LasR and RhlR. While a direct IC50 value for LasR inhibition is not consistently reported under standardized conditions, its potent effects on QS-regulated virulence factors are well-documented. When compared to other known LasR inhibitors, this compound's dual-targeting mechanism presents a compelling profile for anti-virulence strategies. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these and other novel QS inhibitors, facilitating the development of new therapeutics to combat P. aeruginosa infections.

References

A Comparative Study: Furanone C-30 and Patulin's Impact on LasR Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two quorum sensing inhibitors, Furanone C-30 and patulin, focusing on their effects on the stability and solubility of the LasR protein from Pseudomonas aeruginosa. The information presented is based on available experimental data to assist researchers in understanding their mechanisms of action.

Introduction to LasR and Quorum Sensing Inhibition

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of virulence factors and biofilm formation.[1] The LasI/LasR system is a key component of this network, where the transcriptional regulator LasR, upon binding to its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates the expression of target genes.[2][3] Interfering with the function of LasR is a promising anti-virulence strategy. This compound, a synthetic brominated furanone, and patulin, a mycotoxin, are two such molecules that have been investigated for their ability to inhibit LasR activity.[4][5] This guide compares their effects on the crucial properties of LasR protein stability and solubility.

Data Presentation: A Comparative Overview

The following tables summarize the known effects of this compound and patulin on LasR. Direct quantitative comparisons from a single study are limited; therefore, the data is compiled from multiple sources.

Table 1: Comparative Effects on LasR Solubility and Stability

ParameterThis compoundPatulinSource(s)
Effect on LasR Solubility Significantly decreases the concentration of soluble LasR protein. In the presence of 50 µM this compound, a significant reduction in the intensity of the soluble LasR band is observed via SDS-PAGE.[4]Reported to not form a soluble complex with LasR, suggesting it interferes with proper protein folding and solubility.[5][4][5]
Proposed Mechanism of Action Competes with the native ligand (3-oxo-C12-HSL) for binding to LasR, leading to protein misfolding and subsequent insolubility.[4][5]As a structural analog of this compound, it is suggested to follow a similar mechanism of competitive binding leading to destabilization and insolubility of LasR.[5][4][5]

Table 2: Physicochemical Properties of this compound and Patulin

PropertyThis compoundPatulin
Molecular Formula C₅H₂Br₂O₂C₇H₆O₄
Molecular Weight 253.88 g/mol 154.12 g/mol
Structure Brominated furanoneFuran-lactone
Solubility Soluble in DMSOSoluble in water, ethanol, DMSO, and other organic solvents.[6][7]

Mandatory Visualizations

LasI/LasR Quorum Sensing Pathway in P. aeruginosa

Las_Signaling_Pathway LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR (Monomer) AHL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las Box (Promoter Region) LasR_active->DNA Binds to Virulence Virulence Gene Expression DNA->Virulence Activates Transcription

Caption: The LasI/LasR quorum sensing circuit in Pseudomonas aeruginosa.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Purify_LasR 1. Purify LasR Protein Solubility_Assay 3a. Solubility Assay Purify_LasR->Solubility_Assay Stability_Assay 3b. Stability Assay (Thermal Shift) Purify_LasR->Stability_Assay Prep_Compounds 2. Prepare this compound and Patulin Solutions Prep_Compounds->Solubility_Assay Prep_Compounds->Stability_Assay Quantify_Soluble 4a. Quantify Soluble LasR (SDS-PAGE / Densitometry) Solubility_Assay->Quantify_Soluble Determine_Tm 4b. Determine Melting Temp (Tm) Stability_Assay->Determine_Tm Compare_Results 5. Compare Effects of This compound vs. Patulin Quantify_Soluble->Compare_Results Determine_Tm->Compare_Results

Caption: Workflow for comparing the effects of this compound and patulin on LasR.

Proposed Mechanism of Action

Mechanism_of_Action cluster_ligands cluster_outcomes C30 This compound LasR_LBD LasR Ligand Binding Domain C30->LasR_LBD Competitively Binds Patulin Patulin Patulin->LasR_LBD Competitively Binds AHL 3-oxo-C12-HSL (Native Ligand) AHL->LasR_LBD Binds Misfolding Protein Misfolding & Aggregation LasR_LBD->Misfolding With this compound or Patulin Stable_Folding Stable Folding & Solubility LasR_LBD->Stable_Folding With 3-oxo-C12-HSL Insolubility Decreased Solubility Misfolding->Insolubility QS_Inhibition Quorum Sensing Inhibition Insolubility->QS_Inhibition QS_Activation Quorum Sensing Activation Stable_Folding->QS_Activation

Caption: Proposed mechanism for LasR inhibition by this compound and patulin.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of LasR-inhibitor interactions. Researchers should optimize these protocols based on their specific laboratory conditions and equipment.

LasR Protein Purification

This protocol is adapted from methods for purifying LuxR-type proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring a LasR expression plasmid (e.g., pET vector with N-terminal His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged LasR protein with Elution Buffer.

  • Collect the elution fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure LasR and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified protein at -80°C.

LasR Solubility Assay

This assay is designed to assess the effect of compounds on the solubility of the LasR protein.

Materials:

  • Purified LasR protein.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • This compound and patulin stock solutions in a suitable solvent (e.g., DMSO).

  • 3-oxo-C12-HSL stock solution in a suitable solvent.

  • Microcentrifuge tubes.

  • SDS-PAGE equipment and reagents.

  • Densitometry software (e.g., ImageJ).

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer, purified LasR protein (final concentration e.g., 5-10 µM), and the test compound (this compound or patulin) at the desired final concentration (e.g., 50 µM). Include appropriate controls:

    • LasR with 3-oxo-C12-HSL (positive control for solubility).

    • LasR with the solvent (e.g., DMSO) used for the test compounds (vehicle control).

    • LasR alone.

  • Incubate the mixtures at a suitable temperature (e.g., room temperature or 30°C) for a defined period (e.g., 1-2 hours) to allow for interaction.

  • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet any insoluble/aggregated protein.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Mix an aliquot of the supernatant with SDS-PAGE sample loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Visualize and quantify the intensity of the LasR protein band in each lane using densitometry software.

  • Compare the band intensities of the test compound samples to the controls to determine the effect on LasR solubility.

LasR Stability Assay (Thermal Shift Assay / Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature (Tm) of LasR in the presence of a ligand, which is an indicator of protein stability.

Materials:

  • Purified LasR protein.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (or other suitable fluorescent dye).

  • This compound and patulin stock solutions.

  • 3-oxo-C12-HSL stock solution (as a positive control for stabilization).

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • 96-well PCR plates.

Procedure:

  • Prepare a master mix containing the purified LasR protein (final concentration e.g., 2-5 µM) and SYPRO Orange dye (final concentration e.g., 5x) in Assay Buffer.

  • In a 96-well PCR plate, add the test compounds (this compound or patulin) and controls to the appropriate wells at the desired final concentrations.

  • Add the protein-dye master mix to each well to a final volume of 20-25 µL.

  • Seal the plate and briefly centrifuge to mix the contents and remove air bubbles.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to perform a thermal melt from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the fluorescence curve.

  • Compare the Tm of LasR in the presence of this compound and patulin to the Tm of LasR alone and with the stabilizing ligand 3-oxo-C12-HSL. A decrease in Tm indicates destabilization, while an increase suggests stabilization.

Conclusion

Both this compound and patulin are proposed to act as antagonists of the LasR receptor in P. aeruginosa. The available evidence suggests that they function by competitively binding to the ligand-binding domain, which in turn disrupts the proper folding and stability of the LasR protein, leading to its insolubility and subsequent inability to activate quorum sensing-dependent gene expression.[4][5] While direct quantitative comparisons of their effects on LasR stability and solubility are not extensively documented in a single study, the existing data provides a strong foundation for further investigation into their potential as anti-virulence agents. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the molecular mechanisms of these promising quorum sensing inhibitors.

References

Safety Operating Guide

Proper Disposal of Furanone C-30: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Furanone C-30, a quorum-sensing inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Note that while some suppliers classify this compound as non-hazardous, others identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling this compound includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[1][2].

In the event of accidental contact or spillage, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. Seek prompt medical attention[1][2].

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and seek medical advice if irritation persists[1][2].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][2].

For spills, evacuate the area and ensure adequate ventilation. Wearing full PPE, contain and collect the spillage, preventing it from entering drains or watercourses[2].

Quantitative Hazard Data

For quick reference, the key hazard classifications for this compound are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to send it to a licensed and approved hazardous waste disposal facility[1]. The following steps outline the process for preparing and managing this compound waste within a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents[1].
  • Collect all materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats), and contaminated PPE, in this designated waste container.

2. Waste Labeling and Storage:

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition[1][2]. The recommended storage temperature for the pure compound is -20°C[2][3][4].

3. Scheduling Waste Pickup:

  • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
  • Provide them with an accurate description of the waste, including the chemical name and quantity.

4. Documentation:

  • Maintain a log of the this compound waste generated, including the date, quantity, and responsible personnel.
  • Retain all documentation related to the waste disposal, including any manifests or certificates of disposal provided by the waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

Furanone_C30_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Waste Management Coordination cluster_disposal External Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe 1. Safety First segregate Segregate Waste into Designated Container ppe->segregate 2. Collect label_container Label Waste Container Correctly segregate->label_container 3. Identify store Store in Secondary Containment label_container->store 4. Secure contact_ehs Contact EHS for Pickup store->contact_ehs 5. Initiate Disposal document Complete Waste Manifest contact_ehs->document 6. Formalize pickup Waste Pickup by Approved Vendor document->pickup 7. Handover end_disposal Final Disposal at Licensed Facility pickup->end_disposal 8. Transport & Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Furanone C-30

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Furanone C-30. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueCitations
Molecular Weight 253.88 g/mol [1][2]
Formula C₅H₂Br₂O₂[3][1][2]
CAS Number 247167-54-0[3][1][2]
Purity ≥97% - ≥98%[3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble to 100 mM in DMSO; Soluble in ether (70 mg/ml)
Storage Temperature -20°C (powder); -80°C (in solvent)[1][5]
Stability Stable for at least 2 years at -20°C

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. However, some suppliers classify it as a non-hazardous substance[2]. Given the conflicting information, it is imperative to handle this compound with a high degree of caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationaleCitations
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield may be necessary for splash hazards.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][6]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before use. A lab coat is mandatory.To prevent skin contact, which may cause irritation.[1][2][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.To protect against inhalation of dust, mists, or vapors which may cause respiratory irritation.[6]

III. Operational and Disposal Plans

A. Handling and Storage Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood to avoid dust and aerosol formation[1][2].

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area[1]. Store at -20°C for the powder form and -80°C for solutions in solvent[1][5]. Protect from light and moisture[4].

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes and seek medical attention[1][2].

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur[1][2].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe[1][2].

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Call a poison center or physician if you feel unwell[1][2].

C. Spill Management:

  • Evacuate personnel from the spill area.

  • Wear full PPE, including respiratory protection.

  • Avoid breathing vapors, mist, or gas[1][2].

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the spilled material and place it into a suitable, labeled container for disposal[2].

  • Prevent the spill from entering drains or waterways[2].

  • Decontaminate the spill area and equipment with a suitable solvent like alcohol, followed by soap and water[2].

D. Disposal Plan:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant[1]. All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity[1].

IV. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

FuranoneC30_Workflow A Receiving and Inventory B Storage (-20°C Powder / -80°C Solution) A->B Store Appropriately C Pre-Experiment Preparation B->C Retrieve for Use D Wear Full PPE (Goggles, Gloves, Lab Coat) C->D Safety First E Handling in Ventilated Area (Chemical Fume Hood) D->E Proceed to Handling F Experimental Use E->F Perform Experiment G Post-Experiment Decontamination F->G Clean Up J Spill Event F->J If Spill Occurs H Waste Collection (Labeled, Sealed Container) G->H Segregate Waste I Approved Waste Disposal H->I Final Disposal K Spill Response Protocol J->K Activate K->H Contain and Collect

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furanone C-30
Reactant of Route 2
Furanone C-30

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.